Uridine-5,6-d2
説明
BenchChem offers high-quality Uridine-5,6-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine-5,6-d2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-TTYVMISXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676190 | |
| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40632-21-1 | |
| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Stability & Exchange Kinetics of Deuterium in Uridine (C5 vs. C6)
Topic: Understanding the stability of deuterium at the 5,6 positions of uridine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The strategic incorporation of deuterium into the uridine scaffold—specifically at the C5 and C6 positions—is a critical tactic in mechanistic enzymology and the development of metabolically stable nucleoside analogs. While often discussed interchangeably, the C5 and C6 positions exhibit diametrically opposed electronic behaviors and exchange mechanisms.
-
C5-Deuterium ([5-D]Uridine): Labile in acidic media; exchange is driven by electrophilic attack (D⁺/H⁺).
-
C6-Deuterium ([6-D]Uridine): Highly stable under physiological and acidic conditions; exchange is base-catalyzed or enzymatically driven (e.g., by OMPDC) via a vinyl carbanion mechanism.
This guide details the physicochemical basis of this divergence, provides validated protocols for selective labeling, and analyzes the metabolic implications for drug design.
Chemical Fundamentals: The Electronic Divergence
To understand stability, one must first understand the electronic character of the uracil ring. The pyrimidine ring of uridine is not uniform; it functions as a "push-pull" system.
-
C5 (The Nucleophile): This position is electron-rich. In electrophilic aromatic substitution-like reactions, C5 acts as the nucleophile. Consequently, it is susceptible to attack by protons (or deuterons) in acidic media.
-
C6 (The Electrophile): This position is electron-deficient due to the electron-withdrawing effects of the adjacent N1 and C4-carbonyl. It is susceptible to nucleophilic attack (Michael addition) but is extremely resistant to deprotonation (pKₐ ≈ 28.8), making C6-H exchange very slow without enzymatic catalysis.
Comparative Stability Profile
| Feature | C5-Deuterium ([5-D]) | C6-Deuterium ([6-D]) |
| Electronic Character | Electron-rich (Nucleophilic) | Electron-poor (Electrophilic) |
| Primary Exchange Mechanism | Electrophilic Attack / Hydration | Proton Abstraction (Base) / Vinyl Carbanion |
| Acid Stability (pH < 4) | Low (Rapid Washout) | High (Stable) |
| Base Stability (pH > 10) | Moderate (via Enolate) | Low (Slow Exchange in 1M NaOD) |
| Enzymatic Vulnerability | Thymidylate Synthase, Methyltransferases | OMPDC, DPD (Hydride Acceptor) |
| pKₐ (C-H Acidity) | ~25 (estimated) | 28.8 (Measured) |
Mechanistic Pathways of Exchange
The stability of the C-D bond is defined by the energy barrier of the exchange pathway.
C5-H/D Exchange (Acid-Catalyzed)
The exchange at C5 proceeds readily in acidic D₂O. The mechanism involves the reversible addition of water (or D⁺) across the 5,6-double bond, often forming a 6-hydroxy-5,6-dihydrouridine intermediate.
-
Protonation: The double bond attacks D⁺, placing D at C5 and generating a cation at C6.
-
Hydration: Water attacks C6.
-
Elimination: The molecule eliminates H₂O and H⁺ (instead of D⁺) to restore aromaticity, leaving D at C5.
C6-H/D Exchange (Base/Enzyme-Catalyzed)
Exchange at C6 is kinetically forbidden under standard conditions due to the high pKₐ of the C6-H bond.
-
Enzymatic Route (OMPDC): The enzyme Orotidine 5'-monophosphate decarboxylase stabilizes a high-energy vinyl carbanion intermediate at C6, lowering the activation energy for exchange by ~13 kcal/mol.
-
Chemical Route: Requires harsh conditions (e.g., 1M NaOD, elevated temperature) to force deprotonation or nucleophilic addition-elimination.
Visualization of Exchange Mechanisms
Figure 1: Divergent pathways for H/D exchange. C5 follows an electrophilic addition path (blue), while C6 requires carbanion formation (red).
Biological Implications: The DPD Interaction
In drug development, the primary metabolic clearance pathway for uracil-based drugs is Dihydropyrimidine Dehydrogenase (DPD) . This enzyme reduces the 5,6-double bond.
-
Mechanism: DPD transfers a hydride (H⁻) from FAD to C6 and a proton (H⁺) to C5 .
-
Deuterium Effect:
-
[6-D]Uridine: Placing Deuterium at C6 introduces a Primary Kinetic Isotope Effect (KIE) . The C-D bond is stronger than C-H, significantly slowing the rate-determining hydride transfer step. This is the principle behind drugs like deutetrabenazine (though applied here to pyrimidines).
-
[5-D]Uridine: Placing Deuterium at C5 has a minimal effect on the reduction step itself (Secondary KIE), as C5 accepts a proton. However, it may influence the reversibility of the reaction or subsequent catabolic steps.
-
Experimental Protocols
Protocol A: Selective Synthesis of [5-D]Uridine
Target: Rapid, high-yield labeling of the nucleophilic position.
Reagents: Uridine (100 mg), D₂O (99.9%), DCl (35% in D₂O). Equipment: NMR tube or sealed pressure vial.
-
Dissolution: Dissolve 100 mg of uridine in 1.0 mL of D₂O.
-
Acidification: Add 10 µL of DCl to lower the pD to ~1–2.
-
Incubation: Heat the solution at 60°C for 4–6 hours.
-
Note: C5 exchange is temperature-dependent. At 90°C, exchange is complete in <1 hour.
-
-
Monitoring: Analyze by ¹H-NMR. The doublet at δ 5.9 ppm (H5) will disappear, and the doublet at δ 7.9 ppm (H6) will collapse into a singlet (due to loss of coupling to H5).
-
Isolation: Lyophilize to remove D₂O/DCl. Resuspend in neutral buffer for use.
Protocol B: Enzymatic Synthesis of [6-D]Uridine
Target: Labeling the recalcitrant position using OMPDC.
Reagents: Uridine 5'-monophosphate (UMP), Yeast OMPDC (recombinant), D₂O, NaOD (to adjust pD). Pre-requisite: This method labels UMP; enzymatic dephosphorylation is required to yield [6-D]uridine.
-
Buffer Prep: Prepare a buffer of 50 mM phosphate in D₂O, pD 7.5.
-
Reaction Mix: Dissolve UMP (10 mM) in the buffer. Add OMPDC enzyme (0.2 mg/mL).
-
Incubation: Incubate at 25°C.
-
Quenching: Heat inactivate the enzyme (95°C for 5 min) or filter (10 kDa cutoff).
-
Conversion: Treat with Alkaline Phosphatase to convert [6-D]UMP to [6-D]Uridine if the nucleoside is desired.
Protocol C: Stability Validation Workflow
Every batch of deuterated uridine must be validated for isotopic purity and stability.
Figure 2: Workflow for validating isotopic stability.
Validation Criteria:
-
Pass: < 5% loss of Deuterium signal after 24h at pH 7.4 (Physiological).
-
Alert: > 10% loss at pH 2 (Indicates C5 instability).
-
Calculation: %D = [1 - (Integral_H_residual / Integral_H_standard)] x 100.
References
-
Mechanisms of C6 Exchange
-
Acidity and pKa Values
-
Deuterium Kinetic Isotope Effects
-
General H/D Exchange Methods
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Precision Quantitation of Uridine: Molecular Weight Dynamics and Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary
In the high-stakes environment of drug development and metabolic flux analysis, the distinction between Uridine and its stable isotope-labeled analog Uridine-5,6-d2 is not merely a matter of 2.01 Daltons. It is the foundation of Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantifying endogenous nucleosides.
This guide moves beyond basic definitions to explore the physicochemical implications of the 5,6-dideuterio substitution. We will dissect the exact mass shifts, the retention of the isotope label during collision-induced dissociation (CID), and the critical Kinetic Isotope Effects (KIE) that can alter metabolic stability in ex vivo plasma samples.
Part 1: Structural & Physical Chemistry
The Isotopic Substitution
Uridine (
This specific labeling position is strategic. Unlike exchangeable protons (e.g., on hydroxyl or amine groups), the C-H bonds on the pyrimidine ring are non-exchangeable in aqueous solution, ensuring the label remains intact during extraction and chromatography.
Exact Mass Calculations
For high-resolution mass spectrometry (HRMS), "nominal mass" is insufficient. We must utilize monoisotopic masses to set precise scan windows.
Constants Used:
- : 1.00783 Da
- : 2.01410 Da
- : 1.00627 Da
| Analyte | Chemical Formula | Monoisotopic Mass (Neutral) | [M+H]+ Precursor (ESI Positive) | Mass Shift ( |
| Uridine | 244.0696 Da | 245.0769 m/z | - | |
| Uridine-5,6-d2 | 246.0821 Da | 247.0894 m/z | +2.0125 Da |
Critical Insight: The mass difference is +2.0125 Da , not exactly 2.0000. In low-resolution triple quadrupoles (QqQ), a window of ±0.5 Da is standard, easily accommodating this shift. However, in Orbitrap or TOF instruments, this specific defect must be accounted for in the extraction window.
Part 2: Mass Spectrometry & Fragmentation Dynamics[1]
The "Label Retention" Mechanism
Success in LC-MS/MS requires that the internal standard (IS) mimics the analyte's ionization but produces a distinct signal.
In Positive Electrospray Ionization (ESI+), Uridine protonates to form
-
Neutral Loss: The ribose moiety (
, 132 Da) is lost as a neutral fragment. -
Detected Ion: The positive charge remains on the nucleobase (Uracil).
Because the deuterium atoms in Uridine-5,6-d2 are located on the base , the mass shift is retained in the product ion. This is crucial for specificity. If the label were on the ribose, the fragment ions would be identical (m/z 113), causing "crosstalk" and invalidating the method.
Visualization of Fragmentation Pathway
Caption: Comparative fragmentation pathways. Note that the +2 Da mass shift is conserved in the product ion (115.1) because the deuterium labels are located on the uracil ring, not the ribose sugar.
Part 3: The Kinetic Isotope Effect (KIE) Conundrum
Expert Note: While Uridine-5,6-d2 is an excellent internal standard for chromatography (co-eluting perfectly), it poses a risk during sample preparation due to the Kinetic Isotope Effect.
Dihydropyrimidine Dehydrogenase (DPD) Activity
The primary metabolic route for uridine catabolism involves the reduction of the 5,6-double bond by the enzyme Dihydropyrimidine Dehydrogenase (DPD) .[1]
-
Reaction: Uridine
Dihydrouridine. -
Mechanism: Hydride transfer to C-6 and protonation at C-5.
The Stability Bias
Because the C-D bond is stronger than the C-H bond (lower zero-point energy), breaking or re-hybridizing these bonds requires more activation energy.
-
Result: Uridine-5,6-d2 is metabolized by DPD slower than native Uridine (Primary KIE).
-
Risk: If plasma samples are not immediately quenched (e.g., with acid or organic solvent) upon collection, endogenous Uridine may degrade while the Uridine-d2 IS remains stable. This leads to an underestimation of endogenous uridine levels.
Mitigation Strategy: Always collect blood into tubes containing DPD inhibitors or perform immediate protein precipitation.
Part 4: Validated Experimental Workflow (IDMS Protocol)
This protocol utilizes a Surrogate Matrix Approach because uridine is endogenous in all human plasma.[2]
Reagents
-
Analyte: Uridine (Authentic standard).[2]
-
Internal Standard: Uridine-5,6-d2 (
isotopic purity). -
Matrix: 4% Bovine Serum Albumin (BSA) in PBS (Surrogate matrix free of human uridine).
Step-by-Step Protocol
-
Stock Preparation:
-
Dissolve Uridine and Uridine-d2 in water to 1 mg/mL.
-
Prepare Working IS Solution: Dilute Uridine-d2 to 500 ng/mL in methanol.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma (or standard in BSA) into a 1.5 mL tube.
-
Add 200 µL of Working IS Solution (Methanol + Uridine-d2).
-
Why? Methanol precipitates proteins and halts DPD activity immediately.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant.
-
Column: HILIC or C18-Aq (Polar end-capping is required for retention).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
LC-MS/MS Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Protonation of N3/O4 is favorable. |
| Spray Voltage | 3500 V | Standard for ESI+. |
| Transition (Uridine) | 245.1 | Quantifier (Loss of Ribose). |
| Transition (Uridine-d2) | 247.1 | IS Quantifier (Matches native pathway). |
| Collision Energy | ~15-20 eV | Optimized to fracture the glycosidic bond. |
Workflow Diagram
Caption: Validated IDMS workflow ensuring co-extraction and co-ionization of analyte and internal standard to correct for matrix effects.
References
-
Human Metabolome Database (HMDB). Metabocard for Uridine (HMDB0000296). Available at: [Link]
-
Liu, G., et al. (2020). Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach.[2] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubChem. Uridine-5,6-d2 Compound Summary. National Library of Medicine. Available at: [Link]
-
Tuchman, M., et al. Kinetic properties of human liver dihydropyrimidine dehydrogenase. Available at: [Link]
Sources
- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to [5,6-²H₂]Uridine in Modern Nucleoside Research
For researchers, scientists, and drug development professionals navigating the intricate world of nucleoside metabolism and RNA dynamics, the choice of molecular tools is paramount. Among the arsenal of labeled compounds, stable isotope-labeled nucleosides have emerged as indispensable assets for their precision and minimal biological perturbation. This guide provides an in-depth technical overview of [5,6-²H₂]Uridine, a deuterated analog of uridine, and its powerful applications in unraveling the complexities of nucleoside research. We will delve into the core principles, field-proven methodologies, and critical considerations for leveraging this versatile molecule in your experimental designs.
Introduction: The Power of a "Heavy" Nucleoside
Uridine is a fundamental building block of RNA, playing a central role in gene expression, regulation, and cellular metabolism. To study its dynamic lifecycle—from synthesis and incorporation into RNA to its eventual degradation—researchers require methods to track and quantify uridine and its downstream products. While various modifications to the uridine molecule have been developed for this purpose, the use of stable isotopes, such as deuterium (²H), offers a unique advantage: it is a subtle, non-perturbative label.
[5,6-²H₂]Uridine is a uridine molecule where the two hydrogen atoms at the 5th and 6th positions of the uracil ring are replaced with deuterium. This seemingly minor change increases the molecular weight by two Daltons, a difference readily detectable by mass spectrometry. Crucially, this modification generally does not alter the fundamental chemical properties of uridine, allowing it to be processed by cellular machinery in a manner nearly identical to its natural counterpart. This "bio-mimicry" is the cornerstone of its utility in sensitive biological systems.
Core Applications of [5,6-²H₂]Uridine
The primary applications of [5,6-²H₂]Uridine fall into two main categories: as a metabolic tracer for studying RNA dynamics and as an internal standard for precise quantification.
Metabolic Labeling for RNA Synthesis and Turnover Studies
By introducing [5,6-²H₂]Uridine to cells or organisms, researchers can trace its incorporation into newly synthesized RNA. This "pulse-chase" approach is a powerful tool for measuring the rates of RNA transcription and degradation.
The Principle:
-
Pulse: Cells are incubated with media containing [5,6-²H₂]Uridine for a defined period. During this time, the labeled uridine is taken up by the cells, converted into uridine triphosphate (UTP), and incorporated into nascent RNA transcripts by RNA polymerases.
-
Chase: The [5,6-²H₂]Uridine-containing medium is replaced with medium containing unlabeled uridine. This "chase" prevents further incorporation of the labeled nucleoside.
-
Analysis: By harvesting cells at different time points during the chase and analyzing the abundance of labeled and unlabeled RNA, the rate of RNA degradation (turnover) can be determined.
This method provides a direct and accurate measurement of RNA half-life, a critical parameter in understanding gene regulation.
Experimental Workflow: A Generalized Protocol for RNA Turnover Analysis
The following is a generalized workflow for a pulse-chase experiment using [5,6-²H₂]Uridine to determine RNA turnover rates.
Caption: Workflow for RNA turnover analysis using [5,6-²H₂]Uridine.
Detailed Methodological Considerations:
-
Cell System: For efficient labeling, it is advantageous to use cell lines deficient in the de novo pyrimidine synthesis pathway.[1] This ensures that the cells are more reliant on the salvage pathway and will preferentially uptake the exogenously supplied [5,6-²H₂]Uridine.
-
Labeling Concentration and Duration: The optimal concentration of [5,6-²H₂]Uridine and the duration of the pulse will depend on the cell type and the turnover rate of the RNA species of interest. Pilot experiments are recommended to determine these parameters.
-
RNA Extraction and Hydrolysis: Standard protocols for total RNA extraction should be followed, ensuring high purity and integrity of the RNA. The extracted RNA is then enzymatically hydrolyzed to its constituent nucleosides for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the analytical method of choice for distinguishing and quantifying the labeled and unlabeled uridine.
A Superior Internal Standard for Mass Spectrometry
In quantitative bioanalysis, particularly in clinical and drug development settings, accurate measurement of endogenous molecules like uridine is crucial. Stable isotope dilution mass spectrometry is the gold standard for such quantification, and [5,6-²H₂]Uridine serves as an excellent internal standard.
The Principle of Stable Isotope Dilution:
A known amount of the isotopically labeled standard ([5,6-²H₂]Uridine) is added to a biological sample containing the unlabeled analyte (uridine). The labeled and unlabeled compounds are chemically identical and thus behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.
Advantages of [5,6-²H₂]Uridine as an Internal Standard:
-
Co-elution: In liquid chromatography, [5,6-²H₂]Uridine will co-elute with endogenous uridine, which is critical for correcting matrix effects that can suppress or enhance the ionization of the analyte.
-
Similar Ionization Efficiency: The ionization efficiency of the deuterated and non-deuterated forms are nearly identical, leading to a predictable and stable response ratio.
-
High Purity: Commercially available [5,6-²H₂]Uridine typically has high isotopic enrichment (≥98%), minimizing interference from unlabeled uridine impurities.[2]
Experimental Workflow: Uridine Quantification in Biological Samples
Caption: Workflow for uridine quantification using [5,6-²H₂]Uridine as an internal standard.
Typical LC-MS/MS Parameters for Uridine Quantification:
| Parameter | Typical Setting | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 | Good retention and separation of polar nucleosides. |
| Mobile Phase | Gradient of water and methanol/acetonitrile with a small amount of acid (e.g., formic acid) | Provides good peak shape and ionization efficiency. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Uridine readily forms protonated molecules [M+H]⁺. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Uridine) | m/z 245.1 → 113.1 | Precursor ion corresponds to [Uridine+H]⁺, and the product ion corresponds to the uracil base. |
| MRM Transition ([5,6-²H₂]Uridine) | m/z 247.1 → 115.1 | The 2 Dalton mass shift is observed in both the precursor and the uracil fragment. |
Validation of the Quantitative Method:
A robust quantitative method using [5,6-²H₂]Uridine as an internal standard should be validated according to regulatory guidelines. Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ)[3] |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)[3] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The response of the analyte in the presence of matrix should be consistent across different sources of the matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Synthesis of [5,6-²H₂]Uridine
While commercially available, understanding the synthesis of [5,6-²H₂]Uridine provides valuable insight into its purity and potential isotopic scrambling. The most common method involves the catalytic deuteration of uridine.
General Synthetic Approach:
The synthesis typically involves the reaction of uridine with deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. The catalyst facilitates the addition of deuterium across the 5,6-double bond of the uracil ring.
Caption: General synthetic scheme for [5,6-²H₂]Uridine.
This method is generally efficient and results in high isotopic incorporation at the desired positions. Purification is typically achieved through recrystallization or chromatography.
Advanced Considerations and Future Perspectives
Kinetic Isotope Effect
It is important to consider the potential for a kinetic isotope effect (KIE) when using deuterated compounds in biological systems.[4][5] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step may proceed at a slower rate. For the applications of metabolic labeling, where [5,6-²H₂]Uridine is incorporated into RNA, the cleavage of the C-H bonds at the 5 and 6 positions is not the primary enzymatic step. However, subtle effects on enzyme kinetics cannot be entirely ruled out and should be considered when interpreting results, especially in highly quantitative studies.[6]
Comparison with Other Labeling Strategies
[5,6-²H₂]Uridine is one of several tools for studying RNA dynamics. Other common methods include the use of nucleoside analogs with bioorthogonal handles, such as 5-ethynyluridine (5-EU) or 4-thiouridine (4sU).[7][8]
Comparison of Labeling Methods:
| Feature | [5,6-²H₂]Uridine (Stable Isotope) | 5-Ethynyluridine (5-EU) / 4-Thiouridine (4sU) |
| Detection Method | Mass Spectrometry | Click chemistry with fluorescent or biotinylated azides (5-EU); Biotinylation of the thiol group (4sU) |
| Biological Perturbation | Minimal | The larger chemical modifications may have some biological effects.[9] |
| Sensitivity | High, dependent on mass spectrometer | Very high, especially with fluorescent detection. |
| Applications | RNA turnover, quantitative analysis as an internal standard. | RNA imaging, affinity purification of nascent RNA for sequencing. |
| Workflow Complexity | Requires specialized mass spectrometry equipment and expertise. | The chemical derivatization steps add complexity to the workflow. |
The choice of labeling method depends on the specific research question. For quantitative analysis of RNA turnover with minimal perturbation, [5,6-²H₂]Uridine is an excellent choice. For applications requiring visualization or affinity purification, bioorthogonal methods may be more suitable.
Conclusion
[5,6-²H₂]Uridine is a powerful and versatile tool in the field of nucleoside research. Its ability to act as a non-perturbative metabolic tracer for RNA synthesis and turnover studies, combined with its excellence as an internal standard for highly accurate and precise quantification by mass spectrometry, makes it an invaluable asset for academic and industrial researchers alike. By understanding the principles behind its application and carefully considering the experimental design, scientists can leverage the unique properties of this "heavy" nucleoside to gain deeper insights into the dynamic and complex world of RNA biology.
References
-
Yamaki, Y., Nobe, Y., Koike, M., Yamauchi, Y., Hirota, K., Takahashi, N., Nakayama, H., Isobe, T., & Taoka, M. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry. [Link]
-
Yin, F., Ling, Y., Martin, J., Narayanaswamy, R., McIntosh, L., Li, F., & Liu, G. (2021). Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. Journal of Pharmaceutical and Biomedical Analysis, 192, 113669. [Link]
-
Rädle, B., Rutkowski, A. J., Ruzsics, Z., Friedel, C. C., Koszinowski, U. H., & Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), 50195. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15779–15784. [Link]
-
Kofoed, R. H., Betzer, C., Lykke-Andersen, S., Molska, E., & Jensen, P. H. (2022). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments. [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (1990). Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. Nucleic acids symposium series, (22), 23–24. [Link]
-
Zhou, J., & Hsieh, Y. S. (2011). Kinetic isotope effect studies to elucidate the reaction mechanism of RNA-modifying enzymes. Methods in molecular biology (Clifton, N.J.), 718, 139–156. [Link]
-
Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). Advances in oligonucleotide drug delivery. Nature Reviews Drug Discovery, 19(10), 673–694. [Link]
-
Li, X., Zhang, Q., & Yu, J. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules, 26(11), 3354. [Link]
-
Rädle, B., Rutkowski, A. J., Ruzsics, Z., Friedel, C. C., Koszinowski, U. H., & Dölken, L. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. Journal of visualized experiments : JoVE, (78), 50195. [Link]
-
Baptista, M. A. P., & Dölken, L. (2018). A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers in genetics, 9, 725. [Link]
-
Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry, 259(4), 2422–2428. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15779–15784. [Link]
-
Fischer, J. W., & Deng, H. (2023). 5-Ethynyluridine: a bio-orthogonal uridine variant for mRNA-based therapies and vaccines. Chembiochem : a European journal of chemical biology, 24(2), e202200658. [Link]
-
Kofoed, R. H., Betzer, C., Lykke-Andersen, S., Molska, E., & Jensen, P. H. (2022). RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments. [Link]
-
Zare, R. N., Nam, I., & Schrote, J. (2020). Uridine formation as part of the nucleotide salvage pathway in biochemistry is catalyzed by purine nucleoside phosphatase (top). Zare et al. showed that D‐ribose can be phosphorylated selectively to ribose‐1‐phosphate by phosphoric acid and can subsequently be transformed into uracil in aqueous microdroplets (bottom). Angewandte Chemie International Edition, 59(46), 20296-20300. [Link]
-
Rentmeister, A., & Jäschke, A. (2010). Structural analysis of uridine modifications in solved RNA structures. PLoS computational biology, 6(1), e1000648. [Link]
-
Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Roberts, T. C., & Langer, R. (1969). L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE. The Journal of biological chemistry, 244(5), 1222–1226. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 9, 2026, from [Link]
-
Harris, T. K., & Breaker, R. R. (2015). Integration of kinetic isotope effect analyses to elucidate ribonuclease mechanism. Biochimica et biophysica acta, 1854(10 Pt B), 1585–1592. [Link]
-
Mad Medicine. (2022, May 17). Purine Synthesis - Biochemistry (USMLE Step 1) [Video]. YouTube. [Link]
-
King, M. (2021, November 2). 7.2: Nucleotide synthesis. In Medicine LibreTexts. [Link]
-
Khong, A., Matos, L. A., & Ramaswami, M. (2021). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv. [Link]
-
Clarke, W. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
-
Coppock, P. (2020, June 22). Kinetic Isotope Effects in Elimination Reactions [Video]. YouTube. [Link]
-
Fischer, J. W., & Deng, H. (2023). 5-Ethynyluridine: a bio-orthogonal uridine variant for mRNA-based therapies and vaccines. Chembiochem : a European journal of chemical biology, 24(2), e202200658. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Kinetic Isotope Effect Studies to Elucidate the Reaction Mechanism of RNA-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins | bioRxiv [biorxiv.org]
A Technical Guide to Isotopic Purity Requirements for Uridine-5,6-d2 in NMR Spectroscopy
Abstract
The strategic incorporation of stable isotopes has revolutionized NMR spectroscopy, particularly in the structural and dynamic analysis of complex biomolecules. Uridine-5,6-d2, a deuterated analogue of a fundamental RNA building block, serves as a powerful tool for simplifying crowded proton spectra and enabling advanced NMR experiments. However, the utility of this isotopologue is fundamentally contingent on its isotopic purity. This guide provides an in-depth exploration of the criticality of isotopic purity for Uridine-5,6-d2 in NMR applications. We will delve into the theoretical underpinnings of deuterium labeling in NMR, methodologies for purity assessment, the spectral consequences of isotopic impurities, and the stringent purity requirements for various NMR experiments. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals leveraging isotopically labeled compounds in their NMR-based investigations.
The Strategic Advantage of Deuterium Labeling in RNA NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure, dynamics, and interactions of biological macromolecules in solution. However, with increasing molecular weight, NMR spectra of biomolecules like RNA become plagued by severe signal overlap and broad linewidths, complicating spectral assignment and analysis.[1]
The substitution of protons with deuterium (²H or D) at specific sites is a cornerstone strategy to overcome these limitations.[1][2] Deuterium possesses a much smaller gyromagnetic ratio than protons, resulting in several key advantages for ¹H NMR spectroscopy:
-
Spectral Simplification: Deuterons do not produce signals in the proton NMR spectrum, effectively "erasing" peaks from the deuterated positions and reducing spectral crowding.[3][4]
-
Reduced Linewidths: The absence of protons at deuterated positions eliminates ¹H-¹H scalar (J) couplings and reduces dipolar relaxation pathways, leading to narrower linewidths for the remaining proton signals.[2] This is particularly beneficial for larger RNA molecules where spin diffusion can be a significant source of line broadening.
-
Access to Advanced Experiments: Specific deuteration patterns enable a host of sophisticated NMR experiments, such as the measurement of residual dipolar couplings (RDCs) and cross-correlated relaxation, which provide long-range structural and dynamic information.
Uridine-5,6-d2 is specifically designed to leverage these benefits by replacing the protons at the C5 and C6 positions of the uracil base. This strategic labeling simplifies the often-congested aromatic region of the RNA NMR spectrum and provides a clear window to observe the remaining protons.
Defining and Quantifying Isotopic Purity
For isotopically labeled compounds, "purity" is a two-dimensional concept encompassing both chemical and isotopic purity.
-
Chemical Purity: This refers to the proportion of the desired molecule relative to any chemical contaminants, such as starting materials, byproducts, or degradation products. It is typically assessed by High-Performance Liquid Chromatography (HPLC).[5]
-
Isotopic Purity (or Enrichment): This is a measure of the percentage of molecules in which the target proton(s) have been successfully replaced by deuterium.[5] For Uridine-5,6-d2, this specifically refers to the percentage of uridine molecules that have deuterium at both the C5 and C6 positions.
The primary techniques for determining isotopic purity are Mass Spectrometry (MS) and NMR spectroscopy itself.[5][6][7]
| Parameter | Analytical Method | Purpose | Typical Specification |
| Chemical Purity | HPLC | Quantifies chemical impurities. | ≥98%[8] |
| Isotopic Purity | MS, ¹H NMR, ²H NMR | Determines the percentage of molecules labeled with deuterium. | ≥98 atom % D[5] |
| Site of Deuteration | ¹H NMR | Verifies that deuterium is at the C5 and C6 positions. | Absence of H5 and H6 signals.[5] |
Table 1: Quality control parameters for research-grade Uridine-5,6-d2.
Experimental Protocol: Isotopic Purity Assessment by ¹H NMR
Quantitative ¹H NMR (qNMR) is a powerful method for determining the level of residual protons in a deuterated sample.
Objective: To quantify the percentage of residual protons at the C5 and C6 positions of Uridine-5,6-d2.
Materials:
-
Uridine-5,6-d2 sample
-
High-purity, non-deuterated solvent (e.g., DMSO)
-
Internal standard with a known concentration and a simple, well-resolved ¹H NMR spectrum (e.g., maleic acid)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the Uridine-5,6-d2 sample and the internal standard. Dissolve them in a precise volume of the non-deuterated solvent.
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 of the protons of interest is recommended.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal from the internal standard and the residual signals corresponding to the H5 and H6 protons of uridine.
-
-
Calculation: The percentage of residual protons can be calculated using the following formula:
% Residual H = (Integral of Residual H / Number of Protons) / (Integral of Standard / Number of Protons in Standard) * (Moles of Standard / Moles of Sample) * 100%
The isotopic purity is then calculated as:
% Isotopic Purity = 100% - % Residual H
The Impact of Isotopic Impurities on NMR Spectra
Even small amounts of residual protons in a Uridine-5,6-d2 sample can have significant and detrimental effects on NMR experiments.
-
Spectral Contamination: The most direct consequence is the appearance of unwanted signals in the ¹H spectrum, which can obscure other peaks of interest.
-
Distortion of NOESY Spectra: In Nuclear Overhauser Effect Spectroscopy (NOESY), which is used to measure inter-proton distances, residual protons can participate in spin diffusion pathways. This leads to the appearance of spurious cross-peaks and can complicate or invalidate structural interpretations.
-
Inaccurate Relaxation Measurements: Experiments that measure proton relaxation rates (T1, T2) are highly sensitive to the local magnetic environment. Residual protons introduce additional relaxation pathways, leading to artificially shortened relaxation times and incorrect dynamic parameters.
-
Compromised Quantitative Analysis: For experiments that rely on signal intensity for quantification, the presence of signals from isotopic impurities can lead to inaccurate measurements.
| Isotopic Purity Level | Potential Impact on NMR Data |
| < 95% | Significant spectral contamination, rendering complex experiments like NOESY difficult to interpret. Not recommended for most applications. |
| 95% - 98% | Minor residual signals may be present. Suitable for some qualitative applications, but may introduce artifacts in sensitive experiments. |
| > 98% | Considered high purity. Minimal residual signals, suitable for most advanced NMR applications, including NOESY and relaxation studies. |
| > 99% | Ideal for highly sensitive experiments and for studies of large RNA molecules where spectral simplification is paramount. |
Table 2: The effect of isotopic purity on the quality of NMR data.
Isotopic Purity Requirements for Specific NMR Applications
The required isotopic purity of Uridine-5,6-d2 is dictated by the specific NMR experiment being performed.
-
1D ¹H NMR: For simple spectral simplification, a purity of 95-98% may be sufficient.
-
2D NOESY/ROESY: To minimize spin diffusion and ensure accurate distance restraints for structure determination, a purity of >98% is highly recommended.
-
Relaxation-based studies (T1, T2, heteronuclear NOE): These experiments are extremely sensitive to the presence of additional relaxation pathways. A purity of >99% is often required for accurate measurements of molecular dynamics.
-
Residual Dipolar Coupling (RDC) Measurements: While less directly impacted by residual protons, high isotopic purity is still desirable to minimize any potential artifacts in the complex spectra used for RDC analysis. A purity of >98% is generally sufficient.
Synthesis and Purification of High-Purity Uridine-5,6-d2
Achieving high isotopic purity requires careful control over the synthesis and purification processes.
Synthesis: Common synthetic routes involve either direct hydrogen-deuterium (H/D) exchange or addition reactions across the C5-C6 double bond of the uracil ring.[5] One method involves the photoreduction of uridine in a deuterated solvent.[9] Another approach utilizes heterogeneous catalysts, such as Palladium on carbon (Pd/C), to facilitate deuterium exchange in a D₂O atmosphere.[5]
Purification: Following synthesis, rigorous purification is essential to remove both chemical and isotopic impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for achieving high chemical purity.[5]
Below is a generalized workflow for the synthesis and quality control of high-purity Uridine-5,6-d2.
Figure 1: A generalized workflow for the synthesis and quality control of high-purity Uridine-5,6-d2.
Conclusion
The isotopic purity of Uridine-5,6-d2 is not a mere technical specification but a critical parameter that directly influences the quality, accuracy, and interpretability of NMR data. For researchers in structural biology and drug development, a thorough understanding of the impact of isotopic impurities and the stringent purity requirements for different NMR applications is paramount. By ensuring the use of high-purity Uridine-5,6-d2, scientists can fully exploit the power of deuterium labeling to unravel the complexities of RNA structure and function, ultimately accelerating scientific discovery.
References
-
SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available from: [Link]
-
Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]
-
National Institutes of Health (NIH). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available from: [Link]
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]
-
ACS Publications. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available from: [Link]
-
ACS Publications. Preparation of Specifically Deuterated RNA for NMR Studies Using a Combination of Chemical and Enzymatic Synthesis. Available from: [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
National Institutes of Health (NIH). Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. Available from: [Link]
-
National Institutes of Health (NIH). Isotope labeling strategies for NMR studies of RNA. Available from: [Link]
-
National Institutes of Health (NIH). On the Observation of Discrete Fluorine NMR Spectra for Uridine 5′-β,γ-Fluoromethylenetriphosphate Diastereomers at Basic pH. Available from: [Link]
-
Eurisotop. Stable Isotopes for Biomolecular NMR. Available from: [Link]
-
DSpace@MIT. Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. Available from: [Link]
-
Wikipedia. Isotopic analysis by nuclear magnetic resonance. Available from: [Link]
-
ResearchGate. 1H NMR spectra of uridine (H5 and H1′) at various concentrations of... Available from: [Link]
-
Royal Society of Chemistry. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide. Available from: [Link]
-
Quantitative NMR Spectroscopy. Available from: [Link]
-
Harvard University. Enzymatic Synthesis of Uridine 5'-Diphosphoglucuronic Acid on a Gram Scale. Available from: [Link]
-
PubMed. Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides. Available from: [Link]
-
MDPI. µ-NMR Technology for Biomedical Applications: A Review. Available from: [Link]
-
Chemistry LibreTexts. 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
NMR Spectroscopy. Available from: [Link] -
Protein isotopic enrichment for NMR studies. Available from: [Link]
-
PubMed. An in vivo 31P magnetic resonance spectroscopy study of uridine excess in rats fed orotic acid. Available from: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synmr.in [synmr.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. eurisotop.com [eurisotop.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Researcher's Guide to Tracking RNA Synthesis with Uridine-5,6-d2: A Minimally Invasive, High-Resolution Approach
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of gene expression, the ability to accurately monitor RNA synthesis is paramount. Understanding the dynamics of transcription provides a crucial window into cellular responses to stimuli, disease progression, and the efficacy of therapeutic interventions. This in-depth technical guide explores the application of Uridine-5,6-d2, a stable isotope-labeled nucleoside, for tracking nascent RNA synthesis. We will delve into the biochemical principles, compare its advantages over traditional methods, and provide detailed experimental protocols to empower your research.
The Imperative for Tracking Nascent RNA: Beyond the Static Transcriptome
Standard RNA sequencing provides a snapshot of the total RNA population within a cell at a single moment. While incredibly valuable, this static picture fails to capture the dynamic nature of gene expression. To truly understand cellular function, we must be able to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool. This allows for the precise measurement of transcriptional rates and RNA turnover, offering a more nuanced understanding of how cells regulate their gene expression programs in real-time.
Metabolic labeling has emerged as a powerful tool for this purpose. By introducing modified nucleosides into cell culture, researchers can tag and subsequently identify newly transcribed RNA. This guide focuses on a particularly elegant and minimally perturbative method: the use of the stable isotope-labeled Uridine-5,6-d2.
The Principle of Uridine-5,6-d2 Labeling: A Subtle yet Powerful Tag
Uridine is a fundamental building block of RNA. During transcription, RNA polymerases incorporate uridine triphosphate (UTP) into the growing RNA chain. Uridine-5,6-d2 is a form of uridine where two hydrogen atoms on the uracil base have been replaced with their heavier isotope, deuterium.
When Uridine-5,6-d2 is introduced to cells, it is taken up and processed by the cell's natural salvage pathways, ultimately being converted into deuterated UTP. This deuterated UTP is then incorporated into newly synthesized RNA in place of standard uridine. The key advantage of this approach lies in its subtlety; the deuterium label is biochemically almost identical to hydrogen, causing minimal disruption to cellular processes.[1] The increased mass of the deuterated uridine, however, allows for its sensitive and specific detection by mass spectrometry.
Figure 1: Metabolic pathway of Uridine-5,6-d2 incorporation into nascent RNA.
A Comparative Analysis: Why Choose Uridine-5,6-d2?
Several methods exist for labeling nascent RNA, each with its own set of strengths and weaknesses. The most common alternatives to stable isotope labeling are 5-Bromouridine (BrU) and 5-Ethynyluridine (EU).
| Feature | Uridine-5,6-d2 | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Principle of Detection | Mass shift detected by mass spectrometry | Antibody-based detection (immunoprecipitation) | Copper-catalyzed "click" chemistry with a fluorescent azide |
| Cellular Perturbation | Minimal, as deuterium is biochemically similar to hydrogen. | Can be cytotoxic and may affect RNA processing and translation. | Can be cytotoxic, and the copper catalyst used for detection can be toxic to cells and may cause RNA degradation.[2] Potential for off-target DNA labeling in some organisms.[3] |
| Detection Method | Highly specific and quantitative. | Relies on antibody specificity and can have variable efficiency. | Highly sensitive and specific "click" reaction.[4] |
| Enrichment of Labeled RNA | Not typically required for mass spectrometry analysis. | Immunoprecipitation allows for enrichment. | Biotin-azide can be used for streptavidin-based enrichment. |
| Downstream Applications | Primarily mass spectrometry-based quantification of RNA turnover. | Sequencing (BrU-seq), imaging. | Sequencing (EU-seq), imaging, and high-content screening.[2][5] |
Causality Behind Experimental Choices:
The choice of labeling reagent is a critical decision that directly impacts the biological relevance and accuracy of the experimental results.
-
For studies demanding the highest level of biological fidelity and minimal perturbation, Uridine-5,6-d2 is the superior choice. Its subtle modification ensures that cellular processes are not unduly affected, providing a more accurate picture of native RNA synthesis. This is particularly crucial in sensitive systems or when studying the effects of drugs that may have synergistic toxicity with the labeling reagent itself.
-
When enrichment of nascent RNA is essential for downstream applications like sequencing, BrU and EU offer established workflows. However, the researcher must be cognizant of the potential for cellular stress and off-target effects. For instance, the copper catalyst in EU-based methods can induce cellular toxicity and RNA degradation, which must be carefully controlled and accounted for in the experimental design.[2] Furthermore, studies have shown that EU can be incorporated into DNA in some organisms, a critical consideration for the specificity of the labeling.[6][3]
Experimental Workflow: A Step-by-Step Guide to Uridine-5,6-d2 Labeling and Analysis
This section provides a detailed protocol for tracking nascent RNA synthesis using Uridine-5,6-d2, from cell culture to mass spectrometry analysis. This protocol is a self-validating system, with built-in controls to ensure data integrity.
Figure 2: Experimental workflow for Uridine-5,6-d2 based RNA synthesis tracking.
Step 1: Cell Culture and Labeling
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Uridine-5,6-d2 (stock solution in sterile water or DMSO)
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling. For example, seed 3.5 x 10^6 HEK293T cells in a 10 cm petri dish 48 hours prior to labeling.[7]
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of Uridine-5,6-d2. A common starting concentration is 100 µM.[4] The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without cytotoxicity.
-
Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time will depend on the specific research question. For pulse-chase experiments to measure RNA turnover, a short pulse (e.g., 1-4 hours) is typically used.
-
Control Samples: It is crucial to include unlabeled control cells (treated with vehicle only) to establish the baseline mass of uridine.
Step 2: RNA Extraction and Digestion
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
-
Enzymes for RNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)
-
Appropriate buffers
Protocol:
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using TRIzol reagent, following the manufacturer's protocol.[8]
-
RNA Isolation: Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.[8] Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.[8]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.
-
RNA Digestion: Digest a known amount of total RNA (e.g., 1-5 µg) to individual nucleosides. This is typically a two-step enzymatic digestion:
-
First, digest the RNA with Nuclease P1 to generate 5'-mononucleotides.
-
Then, dephosphorylate the mononucleotides to nucleosides using alkaline phosphatase.
-
Step 3: Mass Spectrometry Analysis and Data Interpretation
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Protocol:
-
LC Separation: Separate the digested nucleosides using reverse-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluting nucleosides using the mass spectrometer in positive ion mode. Set up a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect the mass transitions for both unlabeled uridine and Uridine-5,6-d2.
-
Unlabeled Uridine: Monitor the transition of the parent ion (m/z) to a specific fragment ion.
-
Uridine-5,6-d2: Monitor the transition of the parent ion (m/z + 2) to its corresponding fragment ion.
-
-
Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled uridine transitions.
-
Calculate the percentage of labeled uridine to determine the rate of new RNA synthesis. The ratio of the peak area of the labeled nucleoside to the total peak area of both labeled and unlabeled nucleosides provides a quantitative measure of incorporation.
-
Troubleshooting and Considerations for Robust Data
Challenge: Incomplete Labeling
-
Cause: Insufficient concentration of Uridine-5,6-d2, short labeling time, or rapid degradation of the label.
-
Solution: Optimize the concentration and incubation time for your specific cell line. Ensure the stability of the Uridine-5,6-d2 stock solution.
Challenge: High Background Signal in Mass Spectrometry
-
Cause: Contamination from the cell culture medium or extraction reagents.
-
Solution: Use high-purity reagents and include solvent blanks in your LC-MS/MS runs to identify potential sources of contamination.[9]
Challenge: Cellular Toxicity
-
Cause: While minimal, high concentrations or prolonged exposure to any labeling reagent can impact cell health.
-
Solution: Perform a dose-response curve and assess cell viability (e.g., using a trypan blue exclusion assay) to determine the optimal, non-toxic concentration of Uridine-5,6-d2 for your experiments.
Self-Validation: The inclusion of unlabeled controls is a critical self-validating step. The absence of the deuterated uridine signal in these controls confirms that the detected signal in the labeled samples is a direct result of metabolic incorporation.
Future Perspectives and Applications in Drug Development
The Uridine-5,6-d2 labeling method holds significant promise for advancing our understanding of RNA biology and its role in disease. Its minimally invasive nature makes it particularly well-suited for studying the effects of drug candidates on transcription dynamics in a more physiologically relevant context. By providing a clear and quantitative readout of on-target and off-target effects on RNA synthesis, this technique can be a powerful tool in the drug discovery and development pipeline.
Future advancements may include combining Uridine-5,6-d2 labeling with single-cell technologies to dissect transcriptional heterogeneity within complex cell populations. This would provide unprecedented insights into how individual cells respond to therapeutic interventions.
References
-
Palozola, K. C., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols, 2(3), 100741. Available at: [Link]
-
Chen, Y., et al. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. iScience, 23(11), 101738. Available at: [Link]
-
Kofoed, R. H., et al. (2022). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. JoVE (Journal of Visualized Experiments), (189), e57056. Available at: [Link]
-
Gyoerffy, B., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. Available at: [Link]
-
Yamaki, Y., et al. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry, 92(15), 10448-10455. Available at: [Link]
-
Gyoerffy, B., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. Molecular Biology and Evolution, 41(1), msae001. Available at: [Link]
-
Gyoerffy, B., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. Molecular Biology and Evolution, 41(1). Available at: [Link]
-
D'Amato, A., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(3), 1135-1141. Available at: [Link]
-
Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Available at: [Link]
-
Shishodia, S., et al. (2024). Selective deuteration of an RNA:RNA complex for structural analysis using small-angle scattering. Nucleic Acids Research, 52(1), e4. Available at: [Link]
-
Bio-Synthesis Inc. (2014). Stable isotope labeling in proteomics and metabolomics. Available at: [Link]
-
Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Available at: [Link]
-
Durairaj, A., et al. (2012). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 23(11), 1959-1967. Available at: [Link]
-
Shopsis, C., & Sathe, S. (1984). Uridine uptake inhibition as a cytotoxicity test: correlations with the Draize test. Toxicology, 33(3-4), 259-266. Available at: [Link]
-
Pardi, A., et al. (2008). Signal-to-noise ratios per unit time (intensity) plotted as a function of the scan time (T scan) obtained with different 1 H-13 C methyl correlation experiments for ubiquitin (2 mM, 25 °C) at 600 MHz. Journal of the American Chemical Society, 130(44), 14494-14495. Available at: [Link]
-
Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 34, 231-238. Available at: [Link]
-
Moyer, J. D., et al. (1982). Cytotoxicity of a new uridine analog, 4-hydroxy-1-(beta-D-ribofuranosyl)-pyridazine-6-one, and its interaction with uridine kinase. Cancer Research, 42(11), 4475-4479. Available at: [Link]
-
Battich, N., et al. (2020). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. bioRxiv. Available at: [Link]
-
Kellenberger, C. A., & Wilson, D. L. (2015). What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? Spectroscopy, 30(10), 22-31. Available at: [Link]
-
Amirav, A. (2012). Signal versus Signal to Noise Ratio in Mass Spectrometry. Advanced GC-MS Blog Journal. Available at: [Link]
-
Jaarsma, D., et al. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration. Acta Neuropathologica Communications, 9(1), 93. Available at: [Link]
Sources
- 1. Stable isotope labeling in proteomics and metabolomics [biosyn.com]
- 2. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis Using ¹H qNMR: A Detailed Protocol for Concentration Determination with Uridine-5,6-d2 as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances.[1] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of corresponding nuclei, enabling quantification without the need for identical reference standards for each analyte.[2][3] This application note provides a comprehensive guide and a detailed protocol for performing ¹H qNMR analysis using Uridine-5,6-d2 as a stable, non-radioactive internal standard. We will delve into the theoretical underpinnings, experimental design, data acquisition, processing, and the final calculation of analyte concentration, providing field-proven insights to ensure accuracy, precision, and method robustness.
The Principle of Quantitative NMR (qNMR)
Unlike many other spectroscopic techniques, the signal intensity in NMR is directly proportional to the molar concentration of the nuclei being observed.[4] This fundamental principle allows ¹H qNMR to be a primary ratio method of measurement, capable of delivering highly accurate and traceable results.[5]
When an analyte is co-dissolved with a stable internal standard (IS) of known purity and concentration, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance with the integral of a resonance from the internal standard. This internal calibration method is highly precise because it negates variations in sample volume, spectral acquisition parameters (if properly set), and spectrometer performance.[6]
The core equation for calculating the purity or mass fraction of an analyte using an internal standard is as follows:
P_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
P : Purity of the substance (Analyte or IS)
-
I : Integral value of the NMR signal (Analyte or IS)
-
N : Number of protons contributing to the signal (Analyte or IS)
-
M : Molar mass of the substance (Analyte or IS)
-
m : Weighed mass of the substance (Analyte or IS)
Uridine-5,6-d2 as an Internal Standard
The selection of an appropriate internal standard is critical for the success of a qNMR experiment. An ideal standard should be:
-
High Purity: Preferably a Certified Reference Material (CRM) with a well-documented purity value.[5]
-
Chemically Inert: It must not react with the analyte or the solvent.[3][7]
-
Spectrally Simple: Possesses signals that do not overlap with analyte or solvent signals.[8]
-
Soluble: Readily dissolves in the chosen deuterated solvent along with the analyte.[9]
-
Non-Volatile and Stable: Easy to handle and weigh accurately.[7]
Uridine-5,6-d2 (MW: ~246.22 g/mol ) is an excellent internal standard, particularly for analyses in aqueous media (e.g., D₂O, DMSO-d₆).[10][11]
Key Advantages of Uridine-5,6-d2:
-
Reduced Spectral Complexity: The deuteration at the 5 and 6 positions of the uracil ring removes the corresponding ¹H signals (vinylic protons H-5 and H-6) that appear in the spectrum of unlabeled uridine.[12][13] This simplifies a potentially crowded region of the spectrum, reducing the likelihood of signal overlap with the analyte.
-
Distinct Quantifiable Signal: The anomeric proton (H-1') of the ribose moiety typically appears as a distinct doublet around 5.9 ppm (in D₂O), which is often in a clear region of the spectrum, making it ideal for quantification.[12]
-
High Solubility: It is soluble in common polar deuterated solvents like D₂O and DMSO-d₆, which are frequently used in pharmaceutical and biological research.[7]
Experimental Workflow and Protocol
The entire qNMR process can be visualized as a systematic workflow from sample preparation to final calculation.
Caption: Workflow for concentration determination using qNMR with an internal standard.
Detailed Step-by-Step Protocol
Part A: Sample Preparation (The Foundation of Accuracy)
Causality: The accuracy of the final result is critically dependent on the precision of the weighing process. Any errors at this stage will directly propagate into the final calculation. Using a calibrated analytical balance with sufficient precision is mandatory.
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of high-purity (CRM grade) Uridine-5,6-d2 into a clean, dry vial. Record the mass (m_IS) to at least 0.01 mg.
-
Weighing the Analyte: To the same vial, add the analyte sample. The amount should be chosen to provide a signal intensity ratio between the analyte and the standard that is ideally close to 1:1 to maximize accuracy. Record the mass (m_Analyte) precisely.
-
Dissolution: Add a precise volume (e.g., 600 µL) of the appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality, clean NMR tube.
Part B: NMR Data Acquisition (Ensuring Quantitative Fidelity)
Causality: Acquisition parameters must be set to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei for all compounds in the mixture. This primarily involves ensuring complete spin-lattice (T₁) relaxation between scans.
-
Instrument Setup: Insert the sample into the spectrometer. Allow at least 5 minutes for the sample to reach thermal equilibrium.[9] Perform standard locking and shimming procedures to achieve high field homogeneity, which is essential for accurate integration.
-
Determine Relaxation Times (T₁): For the highest accuracy, the T₁ relaxation time of all signals to be quantified (both analyte and IS) should be experimentally determined using an inversion-recovery pulse sequence.
-
Set Acquisition Parameters:
-
Pulse Program: Use a simple, single-pulse experiment (e.g., zg on Bruker systems).[3]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. The total time between pulses (D1 + Acquisition Time) must be at least 5 times the longest T₁ value in the sample (D1 + AT ≥ 5 * T₁_max). A conservative and often-used approach when T₁ is unknown is to set D1 to 30 seconds for ¹H qNMR.[9]
-
Pulse Width (PW): Use a calibrated 90° pulse width to maximize signal per scan.
-
Number of Scans (NS): Choose a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision).
-
Receiver Gain (RG): Set the receiver gain automatically, then check to ensure the FID has not been clipped, which would invalidate the quantitative data.
-
Part C: Data Processing and Calculation
Causality: Careful and consistent processing is required to extract accurate integral values from the acquired spectrum. Automated routines can be used, but manual inspection and adjustment are highly recommended for optimal results.[3]
-
Fourier Transform (FT): Apply an exponential window function with minimal line broadening (e.g., 0.1 - 0.3 Hz) and perform the Fourier transform.
-
Phase Correction: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the signals of interest. Inaccurate baseline correction is a major source of integration error.
-
Integration:
-
Select a well-resolved, non-overlapping signal for the analyte. Define the integral region to encompass the entire peak (at least 20-30 times the peak width at half-height). Record the integral value (I_Analyte) and the number of protons it represents (N_Analyte).
-
Integrate the chosen signal for Uridine-5,6-d2 (e.g., the H-1' anomeric proton). Record its integral value (I_IS) and the number of protons (N_IS = 1 for the H-1' proton).
-
-
Calculate the Concentration: Using the masses and parameters recorded, calculate the mass fraction (purity) of the analyte using the equation provided in Section 1. If the initial sample was a solution, the molar concentration can be calculated.
Data Presentation and Validation
For a method to be trustworthy, it must be validated.[14][15] This involves assessing parameters like linearity, accuracy, precision, and robustness. A system suitability test should be performed before each run, ensuring resolution and S/N meet predefined criteria.
Table 1: Example qNMR Parameters and Results for Analyte Quantification
| Parameter | Uridine-5,6-d2 (IS) | Analyte (Example: Glycine) | Notes |
| Weighed Mass (m) | 10.05 mg | 8.21 mg | Weighed on a calibrated analytical balance. |
| Purity (P) | 99.8% | To be determined | Purity of IS from Certificate of Analysis. |
| Molar Mass (M) | 246.22 g/mol | 75.07 g/mol | |
| Selected Signal | H-1' (doublet) | CH₂ (singlet) | Signals must be well-resolved and free of overlap. |
| Number of Protons (N) | 1 | 2 | |
| Signal Integral (I) | 5.88 | 8.54 | Obtained from processed NMR spectrum. |
| Calculated Purity | - | 99.2% | Calculated using the qNMR equation. |
Conclusion
Quantitative ¹H NMR spectroscopy with Uridine-5,6-d2 as an internal standard is a robust, reliable, and highly accurate method for determining the concentration of analytes in solution, particularly in pharmaceutical and life science applications. The deuteration of the standard simplifies the spectrum, minimizing potential interferences. By following a rigorous and well-understood protocol—from precise sample preparation to the use of appropriate acquisition and processing parameters—researchers can achieve metrologically traceable results, ensuring the highest level of scientific integrity in their quantitative analyses.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
Acanthus Research Inc. (2022, June 24). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Defence Science and Technology Organisation (DSTO). (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 25). 2.2: How is the internal standard used to quantify the concentration of my analyte?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Uridine-5,6-d2. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. Retrieved from [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bipm.org [bipm.org]
- 6. enfsi.eu [enfsi.eu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Uridine-5,6-d2 | CAS 40632-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Uridine(58-96-8) 1H NMR [m.chemicalbook.com]
- 13. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Incorporating Uridine-5,6-d2 into RNA for structural studies
Application Note: High-Resolution RNA Structural Studies via Selective Deuteration (Uridine-5,6-d2)
Executive Summary
As RNA molecules exceed 30 nucleotides (nt), 1H-NMR spectra suffer from severe spectral crowding, particularly in the aromatic region (5.0–8.5 ppm). This region contains the H6/H8 base protons and the H1’ sugar protons. In pyrimidines (Uridine and Cytidine), the strong scalar coupling (
This guide details the incorporation of Uridine-5,6-d2 (rUTP-5,6-d2) into RNA via in vitro transcription (IVT). By replacing the non-exchangeable H5 and H6 protons of uracil with deuterium, researchers can "silence" uridine resonances in the aromatic region, dramatically simplifying the spectrum and allowing unambiguous assignment of Cytidine and Purine residues.
Scientific Principles: The Isotope Effect
Spectral Simplification
In a standard protonated RNA sample, Uridine H5 and H6 protons generate a high-intensity doublet system.
-
The Problem: The Uridine H5 resonance (approx. 5.0–6.0 ppm) often overlaps with H1’ ribose protons. The H6 resonance (approx. 7.5–8.0 ppm) overlaps with Cytidine H6 and Purine H8 signals.
-
The Solution: Deuterium (
H) has a different gyromagnetic ratio than Protium ( H). In 1H-NMR experiments, deuterated sites are "invisible."-
Result 1: Elimination of U-H5 and U-H6 peaks.
-
Result 2: Collapse of the H5-H6 scalar coupling.
-
Result 3: Reduction in dipolar relaxation rates for neighboring protons, leading to narrower linewidths (sharper peaks) for the remaining signals.
-
Strategic Labeling vs. Perdeuteration
Unlike perdeuteration (where all non-exchangeable protons are replaced with deuterium to study global fold), selective 5,6-d2 labeling retains the ribose protons. This is critical for measuring sugar-to-base NOEs (H1’ to Base) for non-uridine residues without the interference of Uridine aromatic signals.
Experimental Workflow
The following diagram outlines the critical path from template design to NMR data acquisition.
Figure 1: Workflow for the production of Uridine-5,6-d2 labeled RNA for NMR studies.
Protocol: Chemo-Enzymatic Synthesis (IVT)
Objective: Synthesize milligram quantities of RNA incorporating rUTP-5,6-d2 using T7 RNA Polymerase.
Critical Note on Cost: Deuterated nucleotides are significantly more expensive than standard NTPs. This protocol emphasizes yield maximization to prevent waste.
Materials
-
Enzyme: T7 RNA Polymerase (high concentration, homemade or commercial).[1]
-
Template: Double-stranded DNA containing the T7 promoter sequence (TAATACGACTCACTATA).
-
Nucleotides:
-
Buffer Components: Tris-HCl (pH 8.1), MgCl
, DTT, Spermidine, Triton X-100.
Step 1: Magnesium Optimization (The "Test Drive")
T7 polymerase activity is highly sensitive to the ratio of free Mg
-
Prepare 4 small reactions (20 µL each) with fixed NTP concentration (e.g., 4 mM each).
-
Vary MgCl
concentrations: 15 mM, 20 mM, 25 mM, 30 mM. -
Incubate at 37°C for 3 hours.
-
Run on a small Urea-PAGE gel.
-
Select the Mg
concentration yielding the highest intensity full-length band.
Step 2: Large-Scale Synthesis
Recipe for a 5 mL Reaction (Scale as needed)
| Component | Final Conc. | Volume (for 5 mL) | Notes |
| Tris-HCl (pH 8.1) | 40 mM | 200 µL (1M stock) | Buffer capacity is key. |
| MgCl | Optimized | Variable | Typically 20–30 mM. |
| DTT | 5 mM | 25 µL (1M stock) | Essential for enzyme stability. |
| Spermidine | 1 mM | 50 µL (100 mM stock) | Aids DNA template solubility. |
| Triton X-100 | 0.01% | 5 µL (10% stock) | Prevents aggregation. |
| rATP, rGTP, rCTP | 4 mM each | 200 µL each (100 mM) | Standard NTPs. |
| rUTP-5,6-d2 | 4 mM | 200 µL (100 mM) | The Critical Reagent. |
| DNA Template | 200–400 nM | Variable | ~0.5 mg total DNA. |
| T7 RNA Polymerase | ~0.1 mg/mL | Variable | Add last. |
| Inorganic Pyrophosphatase | 5 Units | 5 µL | Prevents Mg-pyrophosphate precipitation. |
Procedure:
-
Combine water and buffer salts.
-
Add nucleotides (Standard + Deuterated).[5]
-
Add enzymes last.[4]
-
Incubate: 37°C for 3–4 hours. Do not over-incubate (>6 hrs) as degradation products accumulate.
-
Quench: Add EDTA (stoichiometric to Mg
) to stop the reaction.
Step 3: Purification
For NMR, purity is paramount. Minor shorter transcripts (N-1, N-2) will cause spectral doubling.
-
Precipitation: Ethanol precipitate the reaction volume to remove enzymes and bulk buffer.
-
PAGE: Resuspend in loading buffer and run on a preparative denaturing polyacrylamide gel (10–20% depending on size).
-
UV Shadowing: Visualize the RNA band over a TLC plate using a UV lamp.
-
Elution: Excise the band and use "Crush and Soak" (0.3 M NaOAc, pH 5.2) or electroelution.
-
Desalting: Exchange into final NMR buffer (e.g., 10 mM Sodium Phosphate, pH 6.5) using Centricon concentrators.
Data Acquisition & Analysis
Expected Spectral Changes
The following diagram illustrates the logical subtraction of signals observed in the NMR spectrum.
Figure 2: Spectral editing logic. The high-intensity Uridine H5-H6 doublet disappears, revealing overlapped signals.
Key Experiments
-
1D 1H-NMR: Compare with a protonated control. The region between 5.0–6.0 ppm should show a dramatic reduction in integral intensity (loss of U-H5).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Protonated: Shows strong H5-H6 cross-peaks for both U and C.
-
5,6-d2 Labeled: Shows only Cytidine H5-H6 cross-peaks. This allows immediate discrimination between U and C residues.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Essential for verifying the labeling efficiency. Any residual U-H5/H6 correlation indicates incomplete labeling or contamination.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incorrect Mg | Repeat Mg |
| Residual U-H5 Signals | Contamination with protonated UTP. | Ensure rUTP-5,6-d2 stock is pure. Avoid sharing pipettes with standard NTPs. |
| Broad Lines | RNA Aggregation. | Anneal the RNA (heat to 90°C, cool slowly). Check buffer ionic strength.[6] |
| Degradation | RNase contamination. | Use DEPC-treated water.[6] Clean all glassware with RNaseZap. |
References
-
Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional structure of the tx loop of tRNA(Phe) from yeast. Nature, 355(6356), 184–186. [Link]
- Foundational paper establishing deuteration str
-
Davis, J. H., Tonelli, M., & Butcher, S. E. (2005). Application of 13C-edited NOESY for the assignment of large RNA molecules. Journal of Biomolecular NMR, 31(4), 345–345. [Link]
- Discusses spectral editing and the benefits of isotope labeling for assignment.
- Authoritative source for commercial reagent specifications and labeling p
-
Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in Enzymology, 180, 51-62. [Link]
- The gold-standard protocol for IVT optimiz
Sources
Application Notes and Protocols for Metabolic Flux Analysis in Cancer Cells Using Uridine-5,6-d2
Introduction: Unraveling Cancer's Metabolic Dependencies
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to sustain rapid proliferation and adapt to the tumor microenvironment.[1] One of the critical metabolic pathways that is often dysregulated in cancer is the pyrimidine nucleotide synthesis pathway, which provides the necessary building blocks for DNA and RNA synthesis.[1][2] Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular metabolism.[3][4][5][6] By using stable isotope tracers, we can follow the fate of specific atoms through metabolic pathways, offering unparalleled insights into the metabolic wiring of cells.[7][8][9][10]
Uridine, a pyrimidine nucleoside, has emerged as a crucial molecule in cancer metabolism, not only as a precursor for nucleotide synthesis but also as an alternative energy source, particularly under nutrient-limiting conditions.[11][12][13][14][15][16] This application note provides a detailed guide for utilizing Uridine-5,6-d2, a deuterated stable isotope of uridine, to perform metabolic flux analysis in cancer cells. We will delve into the scientific rationale behind using a deuterated tracer, provide step-by-step protocols for its application, and guide you through data analysis and interpretation.
The Scientific Rationale: Why Uridine-5,6-d2?
The choice of a stable isotope tracer is a critical first step in designing a metabolic flux analysis experiment.[17] While 13C-labeled tracers are commonly used, deuterated (2H) tracers like Uridine-5,6-d2 offer distinct advantages. Deuterated compounds are metabolically equivalent to their unlabeled counterparts and are non-radioactive.[18] Furthermore, deuteration can improve the metabolic stability of a compound, prolonging its half-life and decreasing microsomal clearance, which can be advantageous in certain experimental setups.[19] The deuterium labels on the 5th and 6th positions of the uracil ring allow for the tracing of the pyrimidine ring as it is incorporated into downstream metabolites.
Metabolic Pathway of Uridine-5,6-d2 in Cancer Cells
Uridine is taken up by cancer cells through nucleoside transporters and can be channeled into two primary pathways: the salvage pathway for nucleotide synthesis and a catabolic pathway that can fuel central carbon metabolism.
-
Salvage Pathway: Uridine is phosphorylated by uridine-cytidine kinase (UCK) to form Uridine Monophosphate (UMP). UMP is further phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP). UTP is a precursor for CTP synthesis and can be incorporated into RNA. UDP can be converted to dUDP, a precursor for dTTP and subsequent DNA synthesis.
-
Catabolic Pathway: Uridine can be catabolized by uridine phosphorylase (UP) into uracil and ribose-1-phosphate. The ribose-1-phosphate can enter the pentose phosphate pathway (PPP), fueling glycolysis and providing precursors for nucleotide synthesis and NADPH for redox balance.
The use of Uridine-5,6-d2 allows for the precise tracking of the uracil moiety through these pathways.
Caption: Metabolic fate of Uridine-5,6-d2 in cancer cells.
Experimental Workflow
A typical metabolic flux experiment using Uridine-5,6-d2 involves several key steps, from cell culture and isotope labeling to metabolite extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental workflow for Uridine-5,6-d2 metabolic flux analysis.
Detailed Protocols
Part 1: Cell Culture and Isotope Labeling
Objective: To label cancer cells with Uridine-5,6-d2 to achieve a steady-state incorporation of the isotope into downstream metabolites.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Uridine-5,6-d2 (ensure high isotopic purity)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled uridine
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and do not reach confluency during the labeling period. This is crucial for maintaining a metabolic steady state.[17]
-
Preparation of Labeling Medium: Prepare the complete culture medium using dFBS. Supplement the medium with a known concentration of Uridine-5,6-d2. The optimal concentration should be determined empirically but is typically in the physiological range.
-
Media Exchange: Once cells have reached the desired confluency (typically 60-70%), aspirate the existing medium.
-
Washing: Gently wash the cells with pre-warmed PBS to remove any residual unlabeled uridine.
-
Labeling: Add the pre-warmed Uridine-5,6-d2 containing labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient period to approach isotopic steady state. This time can vary between cell lines and metabolic pathways and may need to be determined through a time-course experiment. For rapidly dividing cancer cells, 24-48 hours is often a good starting point.[20]
Part 2: Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract intracellular metabolites.
Materials:
-
Cold PBS (4°C)
-
Liquid nitrogen
-
Cold extraction solvent (e.g., 80:20 methanol:water or 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) (-80°C)[21]
-
Cell scraper
-
Centrifuge
Protocol:
-
Quenching: After the labeling period, rapidly aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice or in a freezer at -80°C to quench metabolism.
-
Washing (Optional but Recommended): Quickly wash the cells with ice-cold PBS to remove extracellular metabolites. This step should be performed as rapidly as possible to minimize metabolite leakage.
-
Metabolite Extraction: Add the pre-chilled extraction solvent to the cells.
-
Cell Lysis and Scraping: Place the plate on a bed of dry ice and use a cell scraper to scrape the cells into the extraction solvent.
-
Collection: Collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS analysis to prevent degradation.[22]
Part 3: LC-MS/MS Analysis
Objective: To separate and quantify the isotopologues of uridine and its downstream metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Protocol:
-
Chromatographic Separation: Develop a chromatographic method that provides good separation of the target metabolites. A reversed-phase C18 column is often suitable for separating nucleotides and nucleosides.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues. This typically involves full scan mode with high resolution to accurately measure the mass-to-charge ratio (m/z) of the parent ions.[10][23][24]
-
Data Acquisition: Acquire data for both unlabeled control samples and Uridine-5,6-d2 labeled samples.
| Metabolite | Unlabeled (M+0) m/z | Labeled (M+2) m/z |
| Uridine | 245.0668 | 247.0793 |
| UMP | 325.0335 | 327.0460 |
| UDP | 404.9998 | 407.0123 |
| UTP | 484.9661 | 486.9786 |
| CTP | 483.9819 | 485.9944 |
| dTTP | 481.9862 | 483.9987 |
| Note: These are theoretical exact masses for the [M+H]+ ion. Actual observed m/z values may vary slightly. |
Data Analysis and Interpretation
Objective: To determine the fractional enrichment of deuterium in downstream metabolites and calculate metabolic fluxes.
Data Analysis Pipeline:
Caption: Data analysis pipeline for Uridine-5,6-d2 tracing experiments.
Key Calculations:
-
Fractional Enrichment (FE): FE = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues)
Interpretation of Results:
The fractional enrichment of deuterium in downstream metabolites provides a direct measure of the contribution of extracellular uridine to their synthesis. For example, a high fractional enrichment in UTP and CTP would indicate a high rate of nucleotide synthesis through the salvage pathway. Conversely, a low fractional enrichment might suggest a greater reliance on the de novo synthesis pathway. By inputting the fractional enrichment data into metabolic flux analysis software, you can obtain quantitative flux values for the reactions in the pyrimidine synthesis pathway.[20][25]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low isotopic enrichment in downstream metabolites | Insufficient labeling time | Perform a time-course experiment to determine the optimal labeling duration. |
| High levels of unlabeled uridine in the medium | Use dialyzed FBS and ensure the medium is free of unlabeled uridine. | |
| High activity of the de novo synthesis pathway | This is a valid biological result. Consider using a tracer for the de novo pathway (e.g., 13C-aspartate) in a parallel experiment. | |
| Poor peak shape or resolution in LC-MS | Suboptimal chromatographic conditions | Optimize the mobile phase, gradient, and column. |
| Matrix effects | Improve the sample cleanup procedure.[23] | |
| Inaccurate mass measurements | Mass spectrometer not properly calibrated | Calibrate the instrument regularly. |
| Detector saturation | Dilute the sample or adjust the injection volume.[26] |
Conclusion
Metabolic flux analysis using Uridine-5,6-d2 is a powerful tool for dissecting the complexities of pyrimidine metabolism in cancer cells. By providing a quantitative measure of metabolic pathway activity, this technique can help identify novel therapeutic targets and deepen our understanding of cancer cell biology. The protocols and guidelines presented in this application note provide a robust framework for conducting successful Uridine-5,6-d2 tracing experiments.
References
-
DeBalsi, K. L., & Baur, J. A. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 43, 35–42. [Link]
-
Joly, J. H., & Wellen, K. E. (2023). Uridine: as sweet as sugar for some cells?. Trends in biochemical sciences, 48(8), 655–657. [Link]
-
Semantic Scholar. (n.d.). Uridine as a hub in cancer metabolism and RNA biology. Retrieved from [Link]
- Dhar, R., Kumar, A., & Karmakar, S. (2023). Uridine as a hub in cancer metabolism and RNA biology. American journal of cancer research, 13(7), 2969–2974.
-
Schwaiger, M., & Ziegler, S. I. (2019). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 9(6), 114. [Link]
-
News-Medical.Net. (2023, May 23). Scientists unveil a metabolic Achilles' heel in pancreatic cancer. Retrieved from [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolomics and isotope tracing. Methods in enzymology, 433, 241–264. [Link]
-
Jourdain Lab. (2023, July 1). Uridine as a novel fuel for cancer cells. Retrieved from [Link]
-
Lee, W. N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 333. [Link]
-
Mackay, G. M., & Zheng, L. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology (Vol. 1771, pp. 131-143). Springer. [Link]
- Dhar, R., Kumar, A., & Karmakar, S. (2023). Uridine as a hub in cancer metabolism and RNA biology. American journal of cancer research, 13(7), 2969–2974.
-
Royal Society of Chemistry. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
-
Antoniewicz, M. R. (2020). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic engineering, 63, 142–151. [Link]
-
de Graaf, R. A., & Behar, K. L. (2019). Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates. Radiology, 293(3), 524–525. [Link]
-
Tan, B., & Young, K. M. (2020). A non-proliferative role of pyrimidine metabolism in cancer. Cell stress, 4(11), 259–271. [Link]
-
Griffiths, W. J., & Wang, Y. (2009). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 1(8), 1429–1440. [Link]
-
ResearchGate. (2023, August 6). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Retrieved from [Link]
-
The Animation Lab. (n.d.). Measuring Metabolic Flux. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link]
-
Fan, T. W., & Lane, A. N. (2011). High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS. Metabolomics : Official journal of the Metabolomic Society, 7(3), 352–365. [Link]
-
Broad Institute. (2023, May 17). Cells can use uridine, a component of RNA, as a source of energy. Retrieved from [Link]
-
Li, S., & Liu, J. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in oncology, 11, 715931. [Link]
-
ResearchGate. (2025, August 10). 13 C Metabolic Flux Analysis: From the Principle to Recent Applications. Retrieved from [Link]
-
Mueller, M., & Giera, M. (2013). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. Analytical and bioanalytical chemistry, 405(18), 5849–5861. [Link]
-
Fan, T. W., & Lane, A. N. (2016). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1425, 223–242. [Link]
-
Agilent. (n.d.). Agilent MassHunter Profinder: Solving the Challenge of Isotopologue Extraction for Qualitative Flux Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, September 7). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Retrieved from [Link]
-
Chromatography Online. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC?MS. Retrieved from [Link]
-
Rutgers University. (n.d.). Utilizing tandem mass spectrometry for metabolic flux analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
Robitaille, A. M., & Sonenberg, N. (2017). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 9(10), 130. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]
-
Cooper, C. B., & al, e. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. European journal of medicinal chemistry, 257, 115502. [Link]
-
Creek, D. J., & Jankevics, A. (2014). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical chemistry, 86(1), 161–168. [Link]
-
Jain, R., & Srivastava, R. (2014). Understanding metabolism with flux analysis: from theory to application. Biotechnology journal, 9(10), 1257–1267. [Link]
-
ResearchGate. (2025, August 6). Considerations of Sample Preparation for Metabolomics Investigation. Retrieved from [Link]
-
Zamboni, N., & Fendt, S. M. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(34), 3249–3269. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
Sources
- 1. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 4. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 6. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Uridine: as sweet as sugar for some cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. jourdainlab.org [jourdainlab.org]
- 16. Cells can use uridine, a component of RNA, as a source of energy | Broad Institute [broadinstitute.org]
- 17. mdpi.com [mdpi.com]
- 18. Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 26. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Robust HILIC-MS/MS Method for the Separation and Quantification of Uridine-5,6-d2 and Its Key Metabolites in Biological Matrices
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous separation and quantification of the stable isotope-labeled nucleoside, Uridine-5,6-d2, and its primary metabolites: Uridine-5'-monophosphate (UMP), Uridine-5'-diphosphate (UDP), and Uridine-5'-triphosphate (UTP). Given the high polarity of these analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, offering superior retention and resolution compared to traditional reversed-phase methods. This protocol provides a comprehensive workflow, from sample preparation in biological matrices to data acquisition and analysis, and is designed for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) who require a reliable method to trace the metabolic fate of uridine analogs.
Introduction: The Rationale for Tracing Uridine Metabolism
Uridine, a fundamental pyrimidine nucleoside, is a cornerstone of numerous physiological processes, including RNA synthesis, glycogen synthesis, and cellular signaling.[1][2][3] Its metabolism is a complex network of anabolic and catabolic pathways that are tightly regulated to maintain cellular homeostasis.[1][2] In drug development and metabolic research, stable isotope-labeled compounds like Uridine-5,6-d2 serve as invaluable tracers.[4][5] By introducing a non-radioactive, heavy version of the molecule, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical behavior.
The primary challenge in analyzing uridine and its phosphorylated metabolites (UMP, UDP, UTP) lies in their high polarity.[6] Traditional reversed-phase (RP) HPLC columns offer minimal retention for these compounds, often resulting in their elution at or near the solvent front, which compromises resolution and sensitivity.[6] This application note overcomes this challenge by leveraging the mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the retention and separation of polar and hydrophilic compounds.[7] Coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS), this method provides a robust and reliable tool for accurately quantifying Uridine-5,6-d2 and its metabolic products in complex biological samples.
Uridine Metabolic Pathways
To develop an effective separation strategy, it is crucial to understand the metabolic fate of uridine. Upon entering a cell, uridine is sequentially phosphorylated by kinases to form UMP, UDP, and UTP. These nucleotides are central to various biosynthetic pathways. Conversely, uridine can be catabolized into β-alanine.[8] The objective is to chromatographically separate the parent drug (Uridine-5,6-d2) from these structurally similar but functionally distinct metabolites.
Caption: Anabolic and catabolic pathways of Uridine-5,6-d2.
Chromatographic Strategy: Why HILIC is Essential
The Causality Behind Method Selection
The choice of chromatographic mode is dictated by the physicochemical properties of the analytes.
-
Uridine: A neutral but highly polar molecule.
-
UMP, UDP, UTP: Increasingly polar and negatively charged due to the addition of phosphate groups.
In Reversed-Phase (RP) HPLC , where the stationary phase is nonpolar, these compounds have very weak interaction and elute very early, making separation difficult.[6] In contrast, HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[7] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[7] This "inverse" mechanism to RP-HPLC is perfectly suited for retaining and resolving uridine and its phosphorylated metabolites, typically eluting them in order of increasing polarity (Uridine -> UMP -> UDP -> UTP).
Mixed-mode columns, which combine HILIC with ion-exchange properties, can offer additional selectivity for charged species like nucleotides and are also a viable strategy.[6][9] For this protocol, a robust amide-based HILIC phase is selected for its excellent performance and reproducibility with this class of compounds.
Detailed Analytical Protocol
This protocol is designed for a UHPLC system coupled to a triple quadrupole mass spectrometer.
Sample Preparation: Protein Precipitation
This procedure is suitable for plasma, serum, or cell lysate samples.[10][11]
-
Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Spike (for Calibration Curve): Add the appropriate volume of Uridine-5,6-d2 and metabolite standards. For test samples, add an internal standard if different from the analyte.
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 13C-labeled Uridine). The 4:1 solvent-to-sample ratio ensures efficient protein removal.
-
Vortex: Mix vigorously for 60 seconds to ensure thorough protein denaturation.
-
Incubate: Place samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to data analysis.
HPLC and Mass Spectrometry Conditions
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HILIC Amide (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Provides excellent retention and peak shape for polar nucleosides and nucleotides. |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid, pH ~3.0 | Volatile buffer compatible with MS; acidic pH aids in good peak shape and ionization.[9] |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid | High organic content for retaining polar analytes at the start of the gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40°C | Improves peak shape and reduces mobile phase viscosity for better performance. |
| Injection Vol. | 5 µL | Balances loading capacity with chromatographic efficiency. |
| Gradient | Time (min) | %B |
| 0.0 | 95 | |
| 1.0 | 95 | |
| 7.0 | 50 | |
| 7.1 | 95 |
| | 10.0 | 95 |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis, providing high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Nucleosides and their metabolites ionize efficiently in positive mode.[12] |
| Capillary Voltage | 1.5 - 3.0 kV | Optimized for stable spray and maximum ion generation.[12] |
| Source Temp. | 150°C | Prevents thermal degradation of analytes while aiding desolvation. |
| Desolvation Temp. | 350°C | Ensures complete evaporation of the mobile phase. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring a precursor ion to product ion transition. |
Table 3: Exemplary MRM Transitions (Q1/Q3)
| Compound | Precursor Ion [M+H]+ | Product Ion [BH2]+ | Notes |
|---|---|---|---|
| Uridine-5,6-d2 | 247.2 | 115.1 | The product ion corresponds to the deuterated uracil base. |
| UMP-d2 | 326.1 | 115.1 | The neutral loss of the ribose phosphate group. |
| UDP-d2 | 406.1 | 115.1 | The neutral loss of the ribose diphosphate group. |
| UTP-d2 | 486.0 | 115.1 | The neutral loss of the ribose triphosphate group. |
Note: These m/z values are theoretical and must be empirically optimized on the specific mass spectrometer used.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating protocol is essential for regulatory compliance and data integrity. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[15]
Table 4: ICH Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, metabolites). | No interfering peaks at the retention time of the analytes in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over the defined concentration range. |
| Accuracy | The closeness of test results to the true value. | Mean recovery of 85-115% for QC samples at low, medium, and high concentrations.[16] |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
Conclusion
This application note details a robust and reliable HILIC-MS/MS method for the separation and quantification of Uridine-5,6-d2 and its key phosphorylated metabolites. By explaining the causality behind the choice of HILIC over traditional reversed-phase chromatography, and by providing a detailed, step-by-step protocol grounded in established scientific principles, this guide serves as a valuable resource for researchers. The described workflow, from sample preparation to validated analysis, is designed to deliver high-quality, reproducible data essential for advancing drug development and metabolic research.
References
-
HELIX Chromatography. HPLC Methods for analysis of Uridine. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Uridine 5-triphosphate. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
PubMed. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. [Link]
-
ResearchGate. HILIC–UHPLC–MS as a Tool for Metabolomics Study. [Link]
-
ResearchGate. A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. [Link]
-
Wiley Online Library. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. [Link]
-
SIELC Technologies. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Uridine on Chromni Column. [Link]
-
National Center for Biotechnology Information. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. [Link]
-
ACS Publications. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. [Link]
-
Shimadzu. Comprehensive Analysis of Hydrophilic Metabolites Using Shim-pack™ Mix-HILIC. [Link]
-
National Center for Biotechnology Information. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. [Link]
-
PubMed. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Frontiers. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. [Link]
-
ResearchGate. Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. [Link]
-
MDPI. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. [Link]
-
Phenomenex. Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). [Link]
-
MNK Publication. DETERMINATION OF NUCLEOSIDES IN SERUM BY LC-MS/MS FOLLOWING PROTEIN PRECIPITATION WITH ORGANIC SOLVENT. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry-Based Quantification of Pseudouridine in RNA. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
National Center for Biotechnology Information. Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL. [Link]
-
ResearchGate. Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. [Link]
-
ACS Publications. Identification of nucleosides and bases in serum and plasma samples by reverse-phase high performance liquid chromatography. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]
-
National Center for Biotechnology Information. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3. [Link]
-
LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Fiveable. Uridine catabolism Definition. [Link]
-
ResearchGate. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples | Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. helixchrom.com [helixchrom.com]
- 10. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mnkjournals.com [mnkjournals.com]
- 12. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. pharmtech.com [pharmtech.com]
Application Note: Mass Spectrometry Settings for Detecting Uridine-5,6-d2 Fragmentation
Introduction & Scope
Uridine-5,6-d2 is a stable isotope-labeled analog of the nucleoside uridine, where deuterium atoms replace hydrogen at the 5 and 6 positions of the uracil ring. It serves as a critical Internal Standard (IS) for absolute quantification of uridine in biological matrices and as a metabolic tracer in flux analysis of pyrimidine biosynthesis.
This Application Note provides a definitive guide for configuring Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) systems to detect Uridine-5,6-d2. Unlike generic protocols, this guide addresses the specific mass shifts induced by the 5,6-d2 labeling pattern and differentiates the fragmentation behavior from its structural isomer, Pseudouridine.
Technical Principles
The Isotope Effect on Fragmentation
The detection of Uridine-5,6-d2 relies on the stability of the deuterium label during ionization and fragmentation.
-
Label Location: The deuterium atoms are located on the pyrimidine base (Uracil ring).
-
Fragmentation Mechanism: The primary fragmentation pathway for uridine in Collision-Induced Dissociation (CID) is the cleavage of the N-glycosidic bond. This results in the neutral loss of the ribose moiety (132 Da).
-
Mass Shift Logic:
-
Precursor: The intact nucleoside shifts by +2 Da (approx. 246.2 Da vs. 244.2 Da for unlabeled Uridine).
-
Product Ion: Since the label is on the base, the charged fragment (Uracil-d2) retains the +2 Da shift. The neutral loss (Ribose) remains unlabeled (132 Da).
-
Selectivity Against Isomers
Uridine is isomeric with Pseudouridine (Ψ). While they share the same mass, their fragmentation differs significantly. Uridine possesses a labile N-glycosidic bond, yielding a dominant base fragment at low collision energies. Pseudouridine possesses a robust C-glycosidic bond (C-C), which resists cleavage, often resulting in water loss ions rather than a distinct base fragment. This difference, combined with the +2 Da shift of the IS, ensures high specificity.
Experimental Protocol
Sample Preparation (Brief)
-
Matrix: Plasma, Cell Culture Media, or Tissue Homogenate.
-
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing 1 µM Uridine-5,6-d2 IS) to 1 volume of sample.
-
Centrifugation: 14,000 x g for 10 mins at 4°C.
-
Supernatant: Transfer to autosampler vial. Note: Evaporation and reconstitution in water is recommended if using Reversed-Phase LC, but the supernatant can be injected directly for HILIC.
Liquid Chromatography (LC) Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over C18 for nucleoside retention and separation from polar interferences.
| Parameter | Setting |
| Column | ZIC-pHILIC (Merck) or Amide HILIC (Waters), 2.1 x 100 mm, 3-5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH) |
| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 90% B (Isocratic hold)1-10 min: 90% B → 40% B10-12 min: 40% B (Wash)12.1 min: 90% B (Re-equilibration for 5 mins) |
| Injection Vol. | 2 - 5 µL |
Mass Spectrometry Settings
Source Parameters (ESI)
Uridine ionizes efficiently in both Positive and Negative modes. Positive mode is generally preferred for sensitivity in complex matrices, while Negative mode is useful if analyzing downstream nucleotides (UMP/UDP) in the same run.
| Parameter | Positive Mode (Recommended) | Negative Mode (Alternative) |
| Ionization | ESI+ | ESI- |
| Spray Voltage | 3500 - 4500 V | 2500 - 3500 V |
| Gas Temp | 300 - 350 °C | 300 - 350 °C |
| Sheath Gas | 35 - 50 arb units | 35 - 50 arb units |
| Aux Gas | 10 - 15 arb units | 10 - 15 arb units |
MRM / SRM Transitions
The following transitions are calculated based on the specific 5,6-d2 labeling.
Table 1: Multiple Reaction Monitoring (MRM) Settings
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (CE)* | Role |
| Uridine | Positive | 245.1 [M+H]⁺ | 113.0 [Base+H]⁺ | -132 (Ribose) | 15 - 20 eV | Quantifier |
| Uridine | Positive | 245.1 [M+H]⁺ | 140.0 | Partial Ring | 25 - 30 eV | Qualifier |
| Uridine-5,6-d2 | Positive | 247.1 [M+H]⁺ | 115.0 [Base-d2+H]⁺ | -132 (Ribose) | 15 - 20 eV | Target IS |
| Uridine | Negative | 243.1 [M-H]⁻ | 111.0 [Base-H]⁻ | -132 (Ribose) | 15 - 20 eV | Quantifier |
| Uridine-5,6-d2 | Negative | 245.1 [M-H]⁻ | 113.0 [Base-d2-H]⁻ | -132 (Ribose) | 15 - 20 eV | Target IS |
*Note: CE values are instrument-dependent. Optimize by ramping ±5 eV.
Visualizations
Fragmentation Pathway
The diagram below illustrates the specific cleavage event for Uridine-5,6-d2 in Positive Mode.
Figure 1: Fragmentation pathway of Uridine-5,6-d2. The deuterium label remains on the Uracil base, resulting in a +2 Da shift in the product ion compared to unlabeled Uridine.
Method Development Workflow
Figure 2: Step-by-step workflow for establishing the Uridine-5,6-d2 LC-MS/MS method.
References
-
Liu, G., et al. (2020). "Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach." Journal of Pharmaceutical and Biomedical Analysis.
-
Dudley, E., et al. (2005). "Study of the mass spectrometric fragmentation of pseudouridine."[1][2] Rapid Communications in Mass Spectrometry.
-
Thermo Fisher Scientific. "Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform." Application Note.
-
ResearchGate Discussion. "How to choose ion polarity in LC-MS analysis?"
Sources
- 1. Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deuterium exchange in Uridine-5,6-d2 during extraction
A Guide to Preventing Deuterium Exchange During Extraction and Handling
Welcome to the technical support center for Uridine-5,6-d2. This resource is designed for researchers, scientists, and drug development professionals who utilize Uridine-5,6-d2 in their experiments. As a Senior Application Scientist, I've compiled this guide to address the critical challenge of preventing deuterium exchange, ensuring the isotopic integrity of your labeled compound throughout your experimental workflow.
The stability of the deuterium labels at the C5 and C6 positions of the uracil ring is paramount for the successful application of Uridine-5,6-d2 as a tracer in mass spectrometry-based research and for studying RNA modifications.[1] However, these deuterium atoms are susceptible to exchange with protons from the surrounding environment, a phenomenon known as back-exchange. This guide provides in-depth troubleshooting advice and best practices to minimize such exchange.
Troubleshooting Guide: Preventing Deuterium Loss
This section addresses common issues encountered during the extraction and handling of Uridine-5,6-d2 that can lead to deuterium exchange.
Question 1: I'm observing a significant loss of deuterium in my Uridine-5,6-d2 sample after extraction from a biological matrix. What are the likely causes?
Answer:
Loss of deuterium from the C5 and C6 positions of uridine is primarily caused by exposure to conditions that facilitate hydrogen-deuterium (H-D) exchange. The primary culprits are typically pH and temperature.
Causality:
-
Acid-Catalyzed Exchange: In acidic conditions, the 5,6-double bond of uridine can be hydrated to form a 6-hydroxy-5,6-dihydrouridine intermediate.[2] This process can facilitate the exchange of deuterium at the C5 and C6 positions with protons from the solvent. The mechanism involves the formation of an enol intermediate, which makes the hydrogens (or deuteriums) at the alpha-carbon positions susceptible to exchange.[3][4]
-
Base-Catalyzed Exchange: Basic conditions can also promote deuterium exchange through a keto-enol tautomerism mechanism.[5][6] A base can abstract a deuteron from the C5 position, leading to the formation of an enolate intermediate. Subsequent protonation by the solvent will result in the replacement of deuterium with a proton.
-
Elevated Temperatures: Increased temperatures accelerate the rates of both acid- and base-catalyzed exchange reactions.[5]
Troubleshooting Steps:
-
pH Control: Maintain the pH of all solutions as close to neutral (pH 7) as possible throughout the extraction process.[3][7] If your protocol requires acidic or basic conditions, minimize the exposure time and temperature.
-
Temperature Management: Perform all extraction and evaporation steps at low temperatures. Use of an ice bath for sample preparation and a cold room for longer procedures is highly recommended.[8]
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, chloroform) whenever possible, as they lack exchangeable protons. If aqueous solutions are necessary, use high-purity, pH-neutral water.
Question 2: Can the type of extraction method influence the rate of deuterium exchange?
Answer:
Absolutely. The choice of extraction method and the reagents used can significantly impact the stability of the deuterium labels.
Causality:
-
Harsh Chemical Treatments: Methods that involve strong acids or bases for cell lysis or protein precipitation will create an environment conducive to deuterium exchange.
-
Prolonged Exposure to Protic Solvents: Lengthy extraction protocols that keep the Uridine-5,6-d2 in contact with aqueous or other protic solvents increase the opportunity for back-exchange.[9][10]
Recommendations:
-
Solid-Phase Extraction (SPE): SPE is often a milder extraction technique compared to liquid-liquid extraction with harsh pH adjustments. Consider using a reversed-phase SPE cartridge for the purification of uridine.
-
Enzymatic Digestion: If extracting from RNA, consider using enzymes that are active at or near neutral pH to minimize exposure to harsh conditions.
-
Minimize Extraction Time: Streamline your extraction protocol to reduce the overall time the sample is in a solution that could facilitate exchange.
Question 3: How can I store my extracted Uridine-5,6-d2 to ensure its long-term isotopic stability?
Answer:
Proper storage is critical to prevent gradual deuterium loss over time.
Causality:
-
Residual Moisture: The presence of even trace amounts of water in the stored sample can lead to slow H-D exchange over time.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can introduce moisture and potentially alter the pH of the sample, promoting exchange.
Storage Protocol:
| Storage Condition | Recommendation | Rationale |
| Solvent | Lyophilize to a dry powder or dissolve in a high-purity aprotic solvent (e.g., anhydrous acetonitrile, DMSO-d6). | Minimizes the presence of exchangeable protons. |
| Temperature | Store at -20°C or, for long-term storage, at -80°C.[11] | Reduces the rate of any potential exchange reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12] | Prevents exposure to atmospheric moisture. |
| Container | Use tightly sealed vials, preferably amber-colored to protect from light. | Prevents moisture ingress and potential photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of deuterium exchange at the C5 and C6 positions of uridine?
The exchange at these positions is typically facilitated by either acid or base catalysis. Both mechanisms involve the formation of a reactive intermediate (enol or enolate) that allows for the exchange of the carbon-bound deuterium with a proton from the solvent.[3][5]
Q2: Are the deuteriums at C5 and C6 equally susceptible to exchange?
The proton (and by extension, deuteron) at the C6 position of uridine is known to be exchangeable under certain enzymatic conditions, proceeding through a carbanion intermediate.[13][14] While both positions are susceptible, the specific conditions of your experiment (pH, catalysts present) will influence the relative rates of exchange at each site.
Q3: How can I verify the isotopic integrity of my Uridine-5,6-d2 after extraction?
The most reliable methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).[15]
-
¹H NMR: The absence or significant reduction of signals corresponding to the H5 and H6 protons will confirm the presence of deuterium at these positions.
-
HR-MS: A shift in the mass-to-charge ratio (m/z) corresponding to the presence of two deuterium atoms will be observed. Comparing the peak intensities of the labeled and unlabeled species allows for the quantification of isotopic purity.[16][17]
Q4: Can I use deuterated solvents during my extraction to prevent back-exchange?
While theoretically appealing, using deuterated solvents for the entire extraction of a non-deuterated biological matrix is often impractical and cost-prohibitive. The focus should be on minimizing the exposure of your deuterated analyte to any source of exchangeable protons, regardless of whether the solvent is deuterated or not. The key is to work under neutral pH, low temperature, and anhydrous conditions whenever possible.
Experimental Protocol: Optimized Extraction of Uridine-5,6-d2 from Cell Culture
This protocol is designed to minimize deuterium exchange during the extraction of Uridine-5,6-d2 from cultured cells.
Workflow Diagram
Caption: Workflow for Uridine-5,6-d2 extraction.
Step-by-Step Methodology
-
Cell Harvesting:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Harvest the cells by scraping in a minimal volume of ice-cold PBS.
-
-
Metabolite Extraction:
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Add 500 µL of ice-cold 80% methanol (pre-chilled to -20°C).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac) without heat or under a gentle stream of nitrogen gas.
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
If not for immediate analysis, store the dried pellet at -80°C under an inert atmosphere.
-
References
-
Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry, 258(4), 2422–2428. [Link]
-
Gajewska, M., & Głowacki, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2946. [Link]
-
Gajewska, M., & Głowacki, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2946. [Link]
-
Chemistry LibreTexts. (2025). 8.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Kierzek, E., et al. (2017). C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons. Nucleic Acids Research, 45(6), 3468–3481. [Link]
-
Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]
-
Amyes, T. L., & Richard, J. P. (2007). Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent. Journal of the American Chemical Society, 129(21), 6946–6955. [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10848–10896. [Link]
-
Wikipedia. (2023). Hydrogen–deuterium exchange. [Link]
-
Amyes, T. L., & Richard, J. P. (2007). Proton transfer from C-6 of uridine 5'-monophosphate catalyzed by orotidine 5'-monophosphate decarboxylase: formation and stability of a vinyl carbanion intermediate and the effect of a 5-fluoro substituent. Journal of the American Chemical Society, 129(21), 6946–6955. [Link]
-
Kawsar, S. M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina, 59(6), 1107. [Link]
-
The Organic Chemistry Tutor. (2022, April 14). Enols and Enolates 2: Deuterium Exchange [Video]. YouTube. [Link]
-
TMP Chem. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange [Video]. YouTube. [Link]
-
DocSchroeder. (2020, August 28). Deuterium Exchange [Video]. YouTube. [Link]
-
Zhang, Z., & Smith, D. L. (1993). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Protein Science, 2(4), 522–531. [Link]
-
de Graaf, R. A., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. ACS Chemical Neuroscience, 11(24), 4345–4356. [Link]
-
Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 324-334. [Link]
-
Uhlenbruck, B. J. H., & McNally, A. (2015). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society, 137(39), 12601–12604. [Link]
-
de Graaf, R. A., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 11(24), 4345–4356. [Link]
-
Idzko, M., et al. (2012). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 404(8), 2201–2210. [Link]
-
Uhlenbruck, B. J. H., & McNally, A. (2015). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society, 137(39), 12601–12604. [Link]
-
Zhang, Z., & Smith, D. L. (1993). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Protein Science, 2(4), 522-531. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Clendinen, C. S., et al. (2018). DeuteRater: a Tool for Quantifying Peptide Isotope Precision and Kinetic Proteomics. Bioinformatics, 34(17), i837–i845. [Link]
-
Yuan, Y., et al. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry. Analytical Chemistry, 83(9), 3345–3352. [Link]
-
El-Essawy, F. A. G., et al. (2023). A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Molecules, 28(6), 2759. [Link]
-
Deredge, D., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(25), 8934–8941. [Link]
-
Kawsar, S. M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina, 59(6), 1107. [Link]
-
Chemistry Stack Exchange. (2015). On the stability of deuterium. [Link]
-
Hine, J., et al. (1975). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Journal of the American Chemical Society, 97(22), 6513–6514. [Link]
-
Lesot, P., et al. (2011). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 83(21), 8343–8351. [Link]
-
Hanson, J. R. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Organic Chemistry of Isotopic Labelling. Royal Society of Chemistry. [Link]
-
Rodziewicz-Motowidło, S., et al. (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of the American Society for Mass Spectrometry, 23(6), 1097–1101. [Link]
-
Tugarinov, V., Kanelis, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749–754. [Link]
-
Le Dréau, Y., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Magnetic Resonance, 3(2), 119–130. [Link]
-
Kerkhoff, D., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
-
Wang, Y., et al. (2019). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 85-93. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
MDPI. (n.d.). Journal of Theoretical and Applied Electronic Commerce Research. [Link]
-
Liu, Y., et al. (2014). A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin. Journal of Chromatography A, 1358, 145–152. [Link]
Sources
- 1. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton transfer from C-6 of uridine 5'-monophosphate catalyzed by orotidine 5'-monophosphate decarboxylase: formation and stability of a vinyl carbanion intermediate and the effect of a 5-fluoro substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Uridine-5,6-d2 Ionization in ESI-MS
Executive Summary: The "Void Volume" Trap
If you are experiencing low ionization efficiency with Uridine-5,6-d2 , the issue is rarely the deuterium label itself.[1] The 5,6-d2 positions on the uracil ring are chemically stable and non-exchangeable under standard LC-MS conditions.[1]
The most common root causes for nucleoside signal loss are:
-
Elution in the Void Volume: Using a standard C18 column for this highly polar analyte causes it to co-elute with salts, leading to massive ion suppression.[1]
-
Wrong Polarity Choice: Uridine is acidic (pKa ~9.2).[1] While positive mode (
) is common, negative mode ( ) often yields 5–10x higher sensitivity. -
Adduct Formation: In positive mode, signal is often split between protonated, sodiated (
), and potassiated ( ) forms.[1]
Module 1: Polarity & Ionization Physics
The Core Problem: Uridine is a polar, hydrophilic nucleoside.[1] In ESI, your choice of polarity dictates your mobile phase chemistry.[1]
Negative Mode (Recommended)
Uridine possesses an acidic proton at the N3 position of the uracil ring (pKa
-
Mechanism: Deprotonation (
).[1] -
Why it wins: It produces a single, clean species with minimal background noise.[1]
-
Mobile Phase Requirement: High pH (pH 7–9).[1] Use Ammonium Acetate (5–10 mM) or Ammonium Hydroxide (0.01%).[1]
Positive Mode (Alternative)
-
Mechanism: Protonation (
) at the O4 or O2 carbonyl oxygens.[1] -
The Risk: Nucleosides are "sodium sponges."[1] If your solvents or glassware contain trace sodium, you will see a dominant
peak (m/z 271.0 for d2-Uridine) instead of the protonated ion (m/z 249.0).[1] Sodium adducts do not fragment well in MS/MS, killing sensitivity.[1] -
Mobile Phase Requirement: Acidic (pH 3–4).[1] Use Formic Acid (0.1%).[1]
Visualization: Ionization Pathway Decision Tree
Figure 1: Decision logic for optimizing ionization polarity based on observed spectral species.
Module 2: Chromatography as the Gatekeeper
Crucial Insight: If Uridine elutes in the "dead time" (
The Failure of C18 (Reverse Phase)
Standard C18 columns cannot retain Uridine because it is too polar.[1]
-
Symptom:[1][2][3][4] Peak shape is broad or split; retention time is < 1.0 min.[1]
-
Result:Ion Suppression. The analyte competes with high-concentration salts for charge in the ESI droplet.[1]
The Solution: HILIC (Hydrophilic Interaction LC)
HILIC is the gold standard for nucleosides.[1] It uses a high-organic mobile phase (e.g., 90% Acetonitrile) which enhances ESI desolvation efficiency.[1]
| Parameter | Recommended HILIC Condition | Why? |
| Column | Amide or Zwitterionic (ZIC-HILIC) | Provides hydrogen bonding retention for the sugar moiety.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9 for Neg, pH 4 for Pos) | Provides ionic strength to control peak shape.[1] |
| Mobile Phase B | 100% Acetonitrile | Induces retention via water-layer partitioning.[1] |
| Gradient | Start at 95% B, ramp to 60% B | Elutes Uridine away from the void volume.[1] |
Module 3: Deuterium Stability & Isotope Effects
Users often fear the "d2" label is falling off.[1] For Uridine-5,6-d2 , this is chemically unlikely.[1]
-
Label Location: The deuterium atoms are attached directly to the Carbon-5 and Carbon-6 of the pyrimidine ring.[1][5] These are C-D bonds .
-
Stability: Unlike O-D or N-D bonds (which exchange instantly with water), C-D bonds on aromatic/alkene rings are stable.[1]
-
The "False" Loss: If you see a peak at m/z 247 (native) instead of m/z 249 (d2) in positive mode:
Module 4: Instrumental Parameters (Source Tuning)
Nucleosides are thermally fragile.[1] Excessive heat can cleave the glycosidic bond, stripping the ribose sugar and leaving only the uracil base.[1]
Optimization Protocol:
-
Desolvation Temp: Set to 350°C–400°C. (Too high = degradation).
-
Cone Voltage / Declustering Potential:
Visualization: Signal Loss Diagnostics
Figure 2: Step-by-step diagnostic workflow for isolating the cause of signal loss.
Frequently Asked Questions (FAQ)
Q: Can I use 0.1% Trifluoroacetic Acid (TFA) to improve peak shape? A: No. TFA is a notorious ion suppression agent in negative mode and causes signal reduction in positive mode by forming strong ion pairs.[1] Use Formic Acid or Acetic Acid instead.[1]
Q: My d2-Uridine signal is fluctuating wildly between injections. A: This suggests an unstable spray or "charging" of the column.[1]
-
Check if your HILIC column is fully equilibrated (HILIC takes 20–30 column volumes, unlike C18).[1]
-
Ensure your divert valve sends the first minute of flow (salts) to waste, not the source.[1]
Q: Why is Negative Mode better if Uridine is neutral?
A: Uridine is not neutral; it has a pKa of ~9.2 at the N3 position.[1] Negative mode exploits this specific acidity to create a stable
References
-
Ionization Polarity & Mechanisms
-
Comparison of Positive and Negative Ion Mode ESI-MS for Drug-DNA Complexes. University of Liège.[1]
-
-
HILIC vs.
-
Systematic comparison of sensitivity between HILIC and RPLC coupled with Mass Spectrometry. Journal of Chromatography A.[1]
-
-
Nucleoside pKa Values
-
Calculations of pKa Values for Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A.[1]
-
-
ESI Troubleshooting & Adducts
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.[1]
-
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
Resolving signal overlap of Uridine-5,6-d2 in proton NMR spectra
Prepared by: Senior Application Scientist, Advanced Spectroscopy Division
Welcome to the technical support center for NMR analysis of deuterated nucleosides. This guide provides in-depth troubleshooting for a common challenge encountered by researchers: resolving overlapping proton signals in ¹H NMR spectra of Uridine-5,6-d2. The strategic replacement of the H5 and H6 protons with deuterium is intended to simplify the aromatic region of the spectrum, which is crucial for determining the three-dimensional structure and dynamics of RNA molecules and their complexes.[1] However, residual protons, particularly those on the ribose sugar, can still exhibit signal overlap, complicating spectral assignment and analysis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, designed to walk you through experimental solutions from basic parameter adjustments to advanced multi-dimensional techniques.
Troubleshooting Guide & FAQs
Q1: I've used Uridine-5,6-d2 to simplify my RNA spectrum, but the ribose proton signals (H1', H2', H3', H4') are still crowded or overlapping. Why is this happening?
A1: This is a common and expected challenge. While deuteration at the 5 and 6 positions of the uracil base effectively removes the H5 and H6 signals and their associated couplings, it does not alter the chemical environments of the five ribose protons. These protons (H1', H2', H3', H4', and the two H5'/H5'' protons) often reside in a narrow chemical shift range, typically between 3.5 and 6.0 ppm, leading to "signal crowding."
The precise chemical shift of each proton is highly sensitive to the local electronic environment and the sugar pucker conformation (C2'-endo vs. C3'-endo). In a dynamic molecule like an RNA oligonucleotide, these factors can lead to multiple, closely spaced signals or broad, overlapping multiplets that are difficult to assign.
Q2: What are the simplest experimental adjustments I can make to resolve minor signal overlap?
A2: Before resorting to more complex and time-consuming 2D NMR experiments, simple modifications to the sample conditions can often induce sufficient changes in chemical shifts to resolve overlapping signals. The two most effective parameters to adjust are the solvent and the temperature .
Causality Behind These Choices:
-
Solvent Effects: The chemical shift of a proton is influenced by its interaction with the surrounding solvent molecules. Changing the solvent alters the polarity, hydrogen bonding capacity, and aromaticity of the medium. Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant changes in chemical shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to the creation of specific solute-solvent complexes and the magnetic anisotropy of the aromatic ring.[2] Even switching between common polar solvents like D₂O and DMSO-d6 can resolve overlaps because they interact differently with the solute.[3][4]
-
Temperature Effects: Varying the experiment temperature can influence several factors simultaneously. It can alter the equilibrium between different sugar pucker conformations, change the extent and dynamics of hydrogen bonding with the solvent, and affect the overall molecular tumbling rate.[5][6] These changes can lead to differential shifts in proton resonances, often improving resolution. For amide protons, temperature coefficients are well-established probes of hydrogen bonding, and similar principles apply to other exchangeable or sensitive protons.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Initial workflow for resolving minor signal overlap.
Q3: What specific solvent and temperature adjustments do you recommend, and what is the protocol?
A3: The optimal choice depends on your sample's solubility and stability. Below is a table summarizing common choices and a step-by-step protocol for temperature variation.
| Parameter | Recommended Change | Rationale & Expected Outcome |
| Solvent | Switch from D₂O to DMSO-d6 | DMSO-d6 is a strong hydrogen bond acceptor and can significantly alter the chemical shifts of hydroxyl and other exchangeable protons. Non-exchangeable protons are also affected, often leading to better signal dispersion.[3] |
| Switch from a non-aromatic solvent to Benzene-d6 | The ring current effect of benzene can cause large, non-uniform changes in chemical shifts, providing dramatic resolution enhancement for protons based on their spatial orientation relative to the solvent molecule.[2] | |
| Temperature | Increase temperature (e.g., from 298 K to 318 K in 5 K increments) | Increasing temperature can break weaker hydrogen bonds and average out conformational states, which may sharpen signals and shift them to different frequencies.[5] |
| Decrease temperature (e.g., from 298 K to 278 K in 5 K increments) | Decreasing temperature slows molecular motion and can "lock" the molecule into a more dominant conformation, potentially resolving signals that are broad due to dynamic exchange.[6] |
Experimental Protocol: Temperature Titration
-
Initial Setup: Prepare your sample of Uridine-5,6-d2-labeled RNA in a suitable deuterated solvent (e.g., D₂O with a buffer). Acquire a standard 1D ¹H NMR spectrum at your starting temperature (e.g., 298 K).
-
Instrument Equilibration: Increase or decrease the sample temperature by 5 K using the spectrometer's variable temperature unit. Allow the sample to fully equilibrate for at least 5-10 minutes.
-
Lock and Shim: Re-lock and re-shim the spectrometer at the new temperature, as both the magnetic field and sample homogeneity are temperature-dependent.
-
Acquisition: Acquire a new 1D ¹H spectrum with the same parameters as the initial experiment.
-
Iteration: Repeat steps 2-4 for each temperature point in your desired range. A minimum of four to five data points is recommended to observe a clear trend.[7]
-
Analysis: Stack the spectra and analyze the chemical shift changes for the overlapping signals. Identify the temperature that provides the best resolution for your signals of interest.
Q4: My signals are severely overlapped. What advanced NMR techniques can resolve them?
A4: When simple parameter adjustments are insufficient, multi-dimensional NMR is the definitive solution. By spreading the signals across a second frequency dimension, even completely overlapping protons in the 1D spectrum can be resolved.[8][9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for resolving severe signal overlap using 2D NMR.
Recommended 2D NMR Experiments:
-
2D COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals in a COSY spectrum confirms that those two protons are in the same spin system (e.g., H1' is coupled to H2', which is coupled to H3'). This is invaluable for tracing the connectivity of the ribose sugar.
-
2D TOCSY (Total Correlation Spectroscopy): This is an extension of COSY that reveals correlations between all protons within a given spin system, not just direct neighbors. A single cross-peak for a well-resolved proton can reveal the chemical shifts of all other protons it is coupled to, even if they are overlapped in the 1D spectrum. This is particularly powerful for assigning all the protons of a ribose ring from a single, clear starting point.[10]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful technique for resolving ¹H signal overlap.[11] It correlates each proton directly to the carbon it is attached to. Since ¹³C chemical shifts are spread over a much wider range (~200 ppm) than proton shifts (~12 ppm), it is extremely rare for two carbons to have the same chemical shift. Therefore, even if two protons completely overlap in the ¹H dimension, they will almost certainly appear as two distinct peaks in the 2D HSQC spectrum, resolved by the chemical shift of their attached carbons.[8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY and TOCSY show through-bond correlations, NOESY reveals through-space correlations between protons that are physically close to each other (typically < 5 Å), regardless of whether they are J-coupled. This is essential for determining 3D structure and can also be used to resolve assignment ambiguities. For example, a NOE cross-peak between a base proton and a ribose H1' proton confirms their proximity and helps in sequential assignment.[12][13]
By employing one or more of these 2D techniques, you can transform a crowded and uninterpretable 1D spectrum into a well-resolved set of signals that can be unambiguously assigned.
References
-
Facey, G. (2008). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]
-
Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
-
How to assign overlapping multiplets in 1H NMR spectra? Chemistry Stack Exchange. [Link]
-
1H NMR spectra of uridine (H5 and H1′) at various concentrations. ResearchGate. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. [Link]
- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
-
Muto, Y., et al. (2000). NMR signal assignment of the polyuridine tract of the single-stranded RNA complexed with Sxl RBD1-RBD2 by using residue selective [5-(2)H]uridine substitutions. Nucleic Acids Symposium Series. [Link]
-
Impact of Magnetic Field Strength on Resolution and Sensitivity of Proton Resonances in Biological Solids. ACS Publications. [Link]
-
Franzoni, S., et al. (2020). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. Journal of the American Chemical Society. [Link]
-
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Royal Society of Chemistry. [Link]
-
The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology.
-
Performing no-D NMR Experiments in TopSpin and IconNMR. University of Wisconsin-Madison. [Link]
-
Nuclear Overhauser effect. Wikipedia. [Link]
-
The effects of field strength on NMR measurements. Oxford Instruments. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
UCF CHM2211 Chapter 15.3 - Deuterated Solvents for NMR. YouTube. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Golubev, N. S., et al. (1996). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Berichte der Bunsengesellschaft für physikalische Chemie.
-
What is the effect of magnetic field strength in NMR? Reddit. [Link]
-
Multiplicity in Proton NMR. Chemistry LibreTexts. [Link]
-
1H NMR spectra of IL-5 (cholinium-L-ascorbate). The Royal Society of Chemistry. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE. [Link]
-
On the Observation of Discrete Fluorine NMR Spectra for Uridine 5′-β,γ-Fluoromethylenetriphosphate Diastereomers at Basic pH. PMC - NIH. [Link]
-
Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. [Link]
-
Neal, S., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR. [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
1 H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]
-
What is the effect of magnetic field strength in NMR? Reddit. [Link]
-
NMR Chemical Shifts of Trace Impurities. EPFL. [Link]
-
Low-temperature Magnetic Fluctuations Investig
Te-NMR on the Uranium-based Superconductor UTe . ResearchGate. [Link] -
NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. PMC - NIH. [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
Sources
- 1. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
- 2. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 3. Uridine(58-96-8) 1H NMR [m.chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. NMR signal assignment of the polyuridine tract of the single-stranded RNA complexed with Sxl RBD1-RBD2 by using residue selective [5-(2)H]uridine substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
Technical Support Center: Uridine-5,6-d2 Stability & Storage
Product Code: ISO-NUC-U56D2
Subject: Isotopic Integrity Preservation and Storage Protocols
Module 1: Core Storage Directives (The Golden Rules)
As a stable isotope-labeled nucleoside, Uridine-5,6-d2 requires a storage strategy that mitigates two distinct risks: Chemical Degradation (hydrolysis of the glycosidic bond) and Isotopic Scrambling (loss of deuterium at the 5 and 6 positions).
The following parameters are non-negotiable for maintaining >98% isotopic enrichment over long durations (2+ years).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows thermodynamic hydrolysis of the N-glycosidic bond. |
| Physical State | Lyophilized Powder | Solution-state storage accelerates deamidation and potential H-D exchange. |
| Atmosphere | Desiccated / Inert Gas | Moisture is the primary catalyst for degradation. Store under Argon/Nitrogen if possible. |
| Container | Amber Glass / Foil | While Uridine is relatively UV-stable, light can catalyze radical formation in impurities, initiating oxidation. |
Module 2: Isotopic Integrity (The "d2" Factor)
Critical Risk: Deuterium Exchange at C-5 and C-6
Unlike the exchangeable protons on the hydroxyl (-OH) and amine (-NH) groups, the deuterium atoms at positions 5 and 6 on the uracil ring are vinylic/aromatic . They are chemically robust and do not exchange with solvent water under neutral conditions.
However, specific conditions can force the C-D bond to break and replace Deuterium with Hydrogen (H), rendering the isotope useless for NMR or metabolic tracking.
The Danger Zones (Avoid These):
-
Extreme pH (< 3.0 or > 10.0):
-
Acid Catalysis: Protonation at the O4 carbonyl oxygen creates a cation that increases the acidity of the C-5 position, facilitating exchange.
-
Base Catalysis: Strong bases can deprotonate the N3 position, destabilizing the ring electron density and making C-6 susceptible to nucleophilic attack or exchange.
-
-
Enzymatic Contamination:
-
Enzymes of the pyrimidine salvage pathway (e.g., Orotidine 5'-monophosphate decarboxylase or specific isomerases) can catalyze proton transfer at C-6, effectively "washing off" your isotope labels [1].
-
Visualizing the Risk Pathways
The following diagram illustrates the decision logic for storage and the chemical pathways that lead to isotopic loss.
Figure 1: Stability workflow showing critical control points where isotopic integrity can be compromised by pH extremes or biological contaminants.
Module 3: Troubleshooting & FAQs
Q1: My NMR spectrum shows small proton signals at the 5 and 6 positions. Has my product degraded?
Diagnosis: This is likely Isotopic Dilution or Incomplete Enrichment , not necessarily degradation, unless the signals are increasing over time.
-
The Test: Integrate the residual H signals at positions 5 (~5.9 ppm) and 6 (~7.9 ppm). If the integration corresponds to <2% of the total uridine concentration, this is within the standard 98 atom% D specification.
-
The Fix: If the signal grows over time (e.g., over 48 hours in solution), check your buffer pH. If you are running a bio-assay, ensure your cell lysate is not metabolizing the uridine before measurement.
Q2: Can I store Uridine-5,6-d2 in DMSO-d6?
Answer: Yes, and it is often preferred for NMR.
-
Why: DMSO is aprotic. Unlike water, it cannot donate protons easily, which virtually eliminates the risk of H-D exchange during storage.
-
Protocol: Dissolve at high concentration (e.g., 50 mM) in DMSO-d6. Store aliquots at -20°C. These are stable for 6-12 months.
Q3: The powder has turned a faint yellow. Is it usable?
Diagnosis: This indicates trace Oxidation .
-
Cause: Exposure to moisture and air likely caused minor degradation of the ribose moiety or trace impurities.
-
Impact: The isotopic label at 5,6 is likely still intact, but the chemical purity has dropped.
-
Action: Perform a quick LC-MS. If the molecular ion (M+H) matches Uridine-d2 (Mass 246.2 instead of 244.2), the isotope is fine. If you see significant peaks at M-133 (Uracil base only), hydrolysis has occurred.
Module 4: Experimental Protocols
Protocol A: Preparation of NMR Stock Solution (Self-Validating)
Objective: Prepare a solution that verifies isotopic content and prevents exchange.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopicity is the enemy).
-
Solvent Selection:
-
For Chemical Storage: DMSO-d6 (Recommended).
-
For Biological Use: D2O (Deuterium Oxide) buffered with 10mM Phosphate (pH 7.4). Note: Using D2O prevents the exchangeable OH/NH protons from cluttering the H-NMR spectrum, leaving the 5,6 region clean for inspection.
-
-
Dissolution: Vortex gently. Uridine is soluble up to ~50 mg/mL in water.[1]
-
Validation Step (The "Zero-Hour" Check):
-
Run a quick 1H-NMR.
-
Pass Criteria: No peaks observed at 5.6–5.9 ppm (H-5) or 7.8–8.0 ppm (H-6).
-
Fail Criteria: Distinct doublets appearing in these regions indicate H contamination.
-
Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommended for |
| Water (pH 7) | High (50 mg/mL) | Low (if sterile) | Cell Culture / Metabolic Studies |
| D2O | High | Low | Proton NMR (removes OH/NH signals) |
| DMSO | High | Very Low | Long-term frozen stock |
| Methanol | Moderate | Moderate | LC-MS Prep |
| Acidic Buffer | High | CRITICAL | DO NOT USE (Promotes Exchange) |
References
-
Tsang, W. Y., & Wood, B. M. (2010). Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase.[2] Biochemistry. Available at: [Link]
-
Cambridge Isotope Laboratories. (n.d.). Storage and Stability of Stable Isotope Labeled Compounds. Available at: [Link] (General guidance derived from standard nucleoside handling protocols).
Sources
Addressing kinetic isotope effects in Uridine-5,6-d2 enzymatic assays
Welcome to the technical support center for enzymatic assays utilizing Uridine-5,6-d2. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this deuterated substrate. Our goal is to equip you with the foundational knowledge and practical insights necessary to successfully design, execute, and interpret your kinetic isotope effect (KIE) studies.
Understanding the "Why": The Science of Kinetic Isotope Effects with Uridine-5,6-d2
The substitution of hydrogen with its heavier, stable isotope, deuterium, at the 5 and 6 positions of the uridine ring is a powerful tool for elucidating enzymatic reaction mechanisms.[1][2] This isotopic substitution can alter the rate of an enzyme-catalyzed reaction, an observation known as the kinetic isotope effect (KIE).[3][4][5] The magnitude of the KIE provides invaluable information about the transition state of the reaction and can help identify the rate-determining step.[5][6][7]
In the context of Uridine-5,6-d2, the focus is typically on a secondary kinetic isotope effect (SKIE) . This is because the C-H bonds at the 5 and 6 positions are not directly broken or formed during many enzymatic transformations of uridine, such as those catalyzed by uridine phosphorylase or uridine kinase.[4][8][9] Instead, the presence of deuterium at these positions influences the reaction rate through more subtle changes in the vibrational modes of the molecule.[3][5]
Here's a breakdown of what you might observe and why:
-
Normal SKIE (kH/kD > 1): If the reaction proceeds through a transition state where the hybridization of C5 or C6 changes from sp2 to sp3, you might observe a normal SKIE.[3] This is because the out-of-plane bending vibrations are "stiffer" in the sp2 ground state than in the sp3-like transition state. The C-D bond, having a lower zero-point energy, experiences a smaller energetic penalty upon this change, leading to a slower reaction for the deuterated substrate.
-
Inverse SKIE (kH/kD < 1): Conversely, a transition from sp3 to sp2 hybridization at C5 or C6 can lead to an inverse SKIE.[3][10] In this scenario, the transition state has "stiffer" bending vibrations than the ground state, and the C-D bond can more readily accommodate this change, resulting in a faster reaction for the deuterated substrate.
-
No SKIE (kH/kD ≈ 1): If the hybridization and vibrational environment around the C5 and C6 positions do not significantly change in the rate-determining step, you would expect to observe a KIE close to unity.
By carefully measuring and interpreting the SKIE with Uridine-5,6-d2, you can gain critical insights into the geometry and electronic environment of the enzyme's active site during catalysis.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with Uridine-5,6-d2 in enzymatic assays.
Q1: What is the expected magnitude of the secondary kinetic isotope effect for Uridine-5,6-d2?
A1: Secondary deuterium KIEs are generally smaller than primary KIEs.[3] For a single deuterium substitution, you can typically expect an SKIE in the range of 0.8 to 1.4.[3] With two deuterium atoms in Uridine-5,6-d2, the effect may be slightly larger but will depend on the specific enzymatic mechanism. It is crucial to have a highly precise assay to reliably measure these small effects.
Q2: How pure does my Uridine-5,6-d2 need to be?
A2: Isotopic and chemical purity are paramount for accurate KIE measurements. Any contamination with unlabeled uridine will lead to an underestimation of the true KIE. Aim for an isotopic purity of >98%. Chemical purity should also be as high as possible, as impurities could inhibit the enzyme or interfere with the assay's detection method. It is advisable to verify the purity of your deuterated substrate upon receipt and periodically thereafter.
Q3: Can I use any standard enzymatic assay protocol with Uridine-5,6-d2?
A3: While the general principles of the assay will be the same, you will need to make some modifications.[11] The key is to run parallel reactions with both unlabeled uridine and Uridine-5,6-d2 under identical conditions. This includes enzyme concentration, substrate concentration, buffer composition, temperature, and reaction time. The method of detecting product formation must be sensitive and reproducible for both the labeled and unlabeled species.
Q4: My observed KIE is very close to 1.0. Does this mean my experiment failed?
A4: Not necessarily. A KIE of 1.0 can be a valid and mechanistically informative result. It may indicate that the vibrational environment at the 5 and 6 positions of the uridine ring does not change significantly during the rate-determining step of the reaction. Before concluding this, it is essential to rule out experimental artifacts by carefully reviewing your protocol and data for potential sources of error.
Q5: Can the deuterium label on Uridine-5,6-d2 exchange with protons from the solvent?
A5: Under typical enzymatic assay conditions (physiological pH and temperature), the C-H bonds at the 5 and 6 positions of the uridine ring are generally stable and not expected to exchange with solvent protons. However, it is good practice to be aware of any potential for non-enzymatic exchange, especially if your assay conditions are harsh (e.g., extreme pH).
Troubleshooting Guide
Encountering unexpected results is a common part of scientific research. This guide will help you troubleshoot common issues in your Uridine-5,6-d2 enzymatic assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate measurements. | - Inconsistent pipetting volumes.- Temperature fluctuations.- Enzyme instability.- Incomplete mixing of reaction components. | - Use calibrated pipettes and consistent technique.- Ensure precise temperature control with a water bath or incubator.- Prepare fresh enzyme dilutions for each experiment.- Vortex or gently mix all solutions thoroughly before and after adding enzyme. |
| Observed KIE is unexpectedly large (>1.5). | - Contamination of the unlabeled uridine with an inhibitor.- Isotopic impurity in the Uridine-5,6-d2.- A primary KIE is being observed due to an unexpected mechanism. | - Verify the purity of both substrates using an independent analytical method (e.g., HPLC, MS).- Re-evaluate the known mechanism of your enzyme. Consider the possibility of a transient C-H bond cleavage. |
| Observed KIE is inverse (kH/kD < 1) when a normal KIE was expected. | - The assumed rate-determining step is incorrect.- The transition state involves a change in hybridization from sp3 to sp2. | - This is a mechanistically significant result. Review the literature for alternative mechanisms for your enzyme or related enzymes.[3][10] |
| No KIE is observed (kH/kD ≈ 1.0). | - The reaction is not rate-limited by a step involving the labeled positions.- Experimental error is masking a small KIE.- Substrate inhibition is occurring at different levels for the two isotopes. | - Increase the precision of your assay.- Measure initial rates at several substrate concentrations to generate Michaelis-Menten curves for both isotopes. The KIE should be determined from the ratio of kcat/Km. |
| Low signal-to-noise ratio in the assay. | - Insufficient enzyme activity.- Low substrate concentration.- Inappropriate detection method. | - Increase the enzyme concentration.- Optimize the substrate concentration around the Km value.- Choose a more sensitive detection method (e.g., fluorescence, mass spectrometry). |
Experimental Protocols
General Workflow for KIE Measurement
The following diagram illustrates a typical workflow for determining the KIE in an enzymatic assay with Uridine-5,6-d2.
Step-by-Step Protocol for a Competitive KIE Experiment
For highly precise measurements of small SKIEs, a competitive experiment is often the method of choice.
-
Prepare a Mixed Substrate Stock Solution:
-
Accurately prepare a solution containing a known ratio of Uridine and Uridine-5,6-d2 (e.g., 1:1 molar ratio). The exact ratio should be confirmed by an appropriate analytical method like Mass Spectrometry.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the enzyme to a buffered solution containing the mixed substrate stock.
-
Allow the reaction to proceed to a low to moderate level of conversion (typically 10-20%). It is critical not to let the reaction go to completion.[3]
-
Quench the reaction at a specific time point by adding a suitable quenching agent (e.g., acid, base, or specific inhibitor).
-
-
Sample Analysis:
-
Separate the remaining substrate from the product.
-
Analyze the isotopic ratio of the unreacted substrate and/or the product using a sensitive technique like LC-MS.
-
-
KIE Calculation:
-
The KIE can be calculated from the change in the isotopic ratio of the substrate or product pool compared to the initial ratio. The following equation can be used:
KIE = ln(1 - ƒ) / ln(1 - ƒ * (Rs / R0))
Where:
-
ƒ = fractional conversion of the total substrate
-
Rs = isotopic ratio of the remaining substrate
-
R0 = initial isotopic ratio of the substrate
-
This competitive method minimizes errors arising from separate measurements and is highly sensitive to small isotope effects.
Visualizing Key Concepts
Decision Tree for Troubleshooting Unexpected KIE Values
We trust this technical guide will be a valuable asset in your research endeavors. Should you have further questions, please do not hesitate to contact our scientific support team.
References
- Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics, 433(1), 2-12.
- Cook, P. F., & Northrop, D. B. (Eds.). (1999).
- Fierke, C. A. (2013). Probing enzyme mechanisms with kinetic isotope effects. Biochemistry, 52(35), 5943-5951.
- Guengerich, F. P. (2003). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in enzymology, 372, 27-38.
- Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press.
- Northrop, D. B. (1981). The expression of isotope effects on enzyme-catalyzed reactions. Annual review of biochemistry, 50(1), 103-131.
- Schramm, V. L. (2011). Enzymatic transition states and transition state analogue design. Journal of Biological Chemistry, 286(48), 41211-41220.
- Wolfenden, R. (2006). Degrees of difficulty of water-consuming reactions in the absence of enzymes. Chemical reviews, 106(8), 3379-3396.
-
Difference Wiki. (2024, March 5). Primary Kinetic Isotope Effect vs. Secondary Kinetic Isotope Effect: What's the Difference? Retrieved from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
- Wang, Y., & Yang, W. (2012). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Mass Spectrometry, 325-327, 129-136.
- Allen, D. K., & Ohlrogge, J. B. (2019). Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. Metabolites, 9(10), 209.
- Pu, J., Gao, J., & Truhlar, D. G. (2006). Computation of kinetic isotope effects for enzymatic reactions. Chemical reviews, 106(8), 3140-3169.
- Klinman, J. P. (2013). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Molecules, 18(5), 5528-5559.
-
Reid, M. (2022, February 8). The Practice & Pitfalls of Studying Organic Reaction Mechanisms | Lecture 2 - Isotope Effects. YouTube. Retrieved from [Link]
- Harris, T. K., & Fierke, C. A. (2018). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Biochemistry, 57(26), 3585-3596.
-
Organic Chemistry with Dr. K. (2020, July 24). Kinetic Isotopic Effect - Part 2 || Concepts in Organic Chemistry ||. YouTube. Retrieved from [Link]
-
Schramm, V. L. (n.d.). How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. Albert Einstein College of Medicine. Retrieved from [Link]
- Cai, L., Ban, L., Guan, W., Mrksich, M., & Wang, P. G. (2011). Enzymatic synthesis and properties of uridine-5'-O-(2-thiodiphospho)-N-acetylglucosamine.
- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. The Journal of organic chemistry, 73(20), 7854–7860.
- Ficher, A., & Schramm, V. L. (2004). Uridine phosphorylase from Trypanosoma cruzi: kinetic and chemical mechanisms. The Journal of biological chemistry, 279(22), 23147–23155.
-
ANSTO. (2022, October 13). Studying enzyme mechanisms using deuterated substrates. Retrieved from [Link]
- Quinn, D. M. (2014). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. Chemical reviews, 114(8), 4485–4510.
- Miller, B. G., Snider, M. J., Wolfenden, R., & Cleland, W. W. (2000). Investigation of the enzymatic mechanism of yeast orotidine-5'-monophosphate decarboxylase using 13C kinetic isotope effects. Biochemistry, 39(28), 8363–8368.
- Wu, S., Li, Z., & Ni, Y. (2021). Rational Design of Biocatalytic Deuteration Platform of Aldehydes.
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
- Di Martino, J. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 969-984.
- Meyer, M. P., & Klinman, J. P. (2014). Extremely Elevated Room-Temperature Kinetic Isotope Effects Quantify the Critical Role of Barrier Width in Enzymatic C–H Activation. Journal of the American Chemical Society, 136(24), 8776-8784.
- Witte, M. D., Kallemeijn, W. W., Aten, J., Li, K. Y., Strijland, A., van den Nieuwendijk, A. M., ... & Aerts, J. M. (2011). Rapid and Modular Assembly of Click Substrates To Assay Enzyme Activity in the Newborn Screening of Lysosomal Storage Disorders. Chemistry & biology, 18(11), 1435–1443.
-
Cassano, A. G. (2012). New method for kinetic isotope effect measurements. DRUM - University of Maryland. Retrieved from [Link]
- Zhang, Y., Chen, H., & Liu, H. W. (2013). Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics. Journal of the American Chemical Society, 135(38), 14082–14085.
- Althorpe, S. C., & Miller, W. H. (2017). Kinetic isotope effects and how to describe them. Faraday discussions, 205, 269–291.
- Haque, M. R., Hasan, M. M., Rashid, M. A., & Chowdhury, A. A. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 27(19), 6524.
-
University of Texas at Dallas. (n.d.). Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution. Retrieved from [Link]
-
Bio-Rad Laboratories. (2014, April 7). Enzymatic Assays. YouTube. Retrieved from [Link]
Sources
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. differencebetween.com [differencebetween.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. difference.wiki [difference.wiki]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Ensuring the Purity of Commercial Uridine-5,6-d2 Preparations
Welcome to the technical support center for Uridine-5,6-d2. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with isotopically labeled compounds. Ensuring the chemical and isotopic purity of Uridine-5,6-d2 is paramount for the validity and reproducibility of experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
The Critical Role of Purity in Uridine-5,6-d2 Applications
Uridine-5,6-d2, a deuterated analog of uridine, is a valuable tool in various research areas, including metabolic studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based quantification of uridine.[1][2] The substitution of hydrogen with deuterium at the 5 and 6 positions of the uracil ring introduces a stable, non-radioactive label that allows for the precise tracking of the molecule.[3] However, the presence of impurities can significantly compromise experimental outcomes.
Impurities in commercial Uridine-5,6-d2 preparations can be broadly categorized into:
-
Chemical Impurities: These are structurally different molecules that can arise from the synthetic process or degradation. Common examples include unmodified uridine, isomers like β-Pseudouridine, and other related nucleosides.[] The presence of these impurities can lead to inaccurate quantification, competitive binding in biological assays, and unforeseen toxic effects.[]
-
Isotopic Impurities: These refer to molecules with incorrect isotopic labeling, such as unlabeled uridine (d0) or partially labeled uridine (d1). High isotopic purity is crucial for sensitive mass spectrometry applications to avoid signal overlap and ensure accurate measurement of the deuterated species.[5]
This guide will equip you with the knowledge to identify, troubleshoot, and mitigate the impact of these impurities in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with Uridine-5,6-d2.
Q1: What are the most common chemical impurities I should be aware of in my Uridine-5,6-d2 preparation?
A1: During the synthesis of uridine and its deuterated analogs, several related compounds can be generated as impurities. These include:
-
Uridine (unlabeled): The most common impurity, which can affect the accuracy of isotopic dilution studies.
-
β-Pseudouridine: An isomer of uridine.[]
-
5-Hydroxyuridine: An oxidized form of uridine.[]
-
3-Deazauridine: A synthetic analog that may be present from starting materials or side reactions.[]
-
Other nucleosides: Depending on the purification process, other nucleosides like cytidine, guanosine, and adenosine could be present in trace amounts.[6]
Q2: How can I assess the isotopic purity of my Uridine-5,6-d2 lot?
A2: The most effective techniques for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for quantifying the relative abundance of different isotopic forms (d0, d1, d2).[5][8] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, you can determine the percentage of the desired d2-labeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to assess isotopic purity. In ¹H NMR, the absence or significant reduction of signals corresponding to the protons at the 5 and 6 positions of the uracil ring indicates successful deuteration.[9] ¹³C NMR can also be used to observe the coupling patterns and chemical shifts influenced by the adjacent deuterium atoms.[10]
Q3: What is an acceptable level of isotopic enrichment for Uridine-5,6-d2 in my experiments?
A3: The required level of isotopic enrichment depends on the application. For many research and pharmaceutical applications, an isotopic enrichment of >98% is typically recommended to ensure that the results are not skewed by the presence of naturally occurring isotopes.[11] For highly sensitive quantitative studies, such as pharmacokinetic analysis, even higher purity (>99%) may be necessary.[5]
Q4: Can impurities in my Uridine-5,6-d2 affect the stability of the compound?
A4: Yes, certain impurities can affect the stability of the preparation. For example, the presence of reactive species from the synthesis process could potentially lead to degradation over time. It is crucial to store Uridine-5,6-d2 according to the manufacturer's recommendations, typically at -20°C, to minimize degradation.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with Uridine-5,6-d2, with a focus on impurity-related problems.
Problem 1: Unexpected or Inconsistent Results in Biological Assays
Symptoms:
-
Lower than expected biological activity.
-
High variability between experimental replicates.
-
Unexpected off-target effects.
Potential Cause: The presence of chemical impurities that may have their own biological activity or interfere with the action of Uridine-5,6-d2. For instance, an unlabeled uridine impurity could compete for the same enzymes or transporters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected biological results.
Step-by-Step Protocol: HPLC-UV Analysis for Chemical Purity
-
Column Selection: A C18 reversed-phase column is commonly used for separating uridine and related nucleosides.[6]
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol is typically employed.[12][13]
-
Detection: UV detection at approximately 260 nm is suitable for uridine and its analogs.
-
Sample Preparation: Dissolve the Uridine-5,6-d2 in the initial mobile phase or a compatible solvent.
-
Analysis: Inject the sample and compare the chromatogram to a reference standard of high-purity uridine to identify the main peak and any impurity peaks.
Problem 2: Inaccurate Quantification in Mass Spectrometry-Based Assays
Symptoms:
-
Poor linearity of the calibration curve.
-
High background signal at the m/z of unlabeled uridine.
-
Inconsistent recovery when used as an internal standard.
Potential Cause: The presence of isotopic impurities (unlabeled or partially labeled uridine) in the Uridine-5,6-d2 standard. This directly impacts the accuracy of isotopic dilution mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate MS quantification.
Step-by-Step Protocol: LC-MS Analysis for Isotopic Purity
-
LC Method: Use an HPLC method similar to the one described for chemical purity analysis to separate the analyte from potential interferences.[14]
-
MS Detection: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination.[15]
-
Data Acquisition: Acquire full-scan mass spectra of the Uridine-5,6-d2 peak.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of unlabeled uridine (d0), partially labeled uridine (d1), and fully labeled Uridine-5,6-d2.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d2 peak) / (Sum of areas of d0, d1, and d2 peaks) * 100
-
Data Summary Table
| Analytical Technique | Parameter Measured | Typical Specification | Potential Impact of Out-of-Specification Results |
| HPLC-UV | Chemical Purity | ≥98% | Inaccurate biological assay results, potential for off-target effects. |
| LC-MS | Isotopic Purity (d2) | ≥98% | Inaccurate quantification in mass spectrometry-based assays. |
| ¹H NMR | Structural Confirmation & Isotopic Purity | Conforms to structure; absence of H5/H6 signals | Incorrect compound identity; presence of unlabeled impurity. |
| Residual Solvents (GC) | Amount of residual solvents | As per ICH guidelines | Potential for toxicity and interference in biological systems. |
Conclusion
References
-
Resolvemass Laboratories Inc. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Uridine-impurities. Retrieved from [Link]
- Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry, 259(5), 2422–2428.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Uridine on Chromni Column. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Isotopic labeling. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
BioSpectra. (2025, January 30). URIDINE TESTING METHODS. Retrieved from [Link]
- Scott, M. D., & Van der Kam, E. L. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 820–841.
- Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3465–3472.
-
Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes for Biomolecular NMR. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]
-
Stephenson, D. (2021, March 17). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? ResearchGate. Retrieved from [Link]
- Sawama, Y. (2026, January). Site-selective Deuteration Aimed at Development of Heavy Drugs. Journal of Synthetic Organic Chemistry, Japan, 84(1).
-
SIELC Technologies. (n.d.). HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. Retrieved from [Link]
- Talebpour, Z., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(5), 365–380.
- Amyes, T. L., & Richard, J. P. (2013). Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Phosphate Decarboxylase. Biochemistry, 52(12), 2029–2031.
-
Heuillet, M., et al. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Retrieved from [Link]
-
Chahrour, O. (2014, October 10). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Burinsky, D. J., & Wang, F. (2004). Mass spectrometry in impurity profiling. In Handbook of Pharmaceutical Analysis by HPLC (pp. 29-47).
- de Bievre, P., et al. (2001).
- Lu, K., et al. (2020). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research, 53(8), 1545–1558.
- Lönnberg, H. (2009). Metal Ion Chelates as Surrogates of Nucleobases for the Recognition of Nucleic Acid Sequences: The Pd2+ Complex of 2,6-Bis(3,5-dimethylpyrazol-1-yl)purine Riboside. European Journal of Organic Chemistry, 2009(18), 2963-2970.
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Cohen, S. M. (1987). An in vivo 31P magnetic resonance spectroscopy study of uridine excess in rats fed orotic acid. Journal of Biological Chemistry, 262(35), 17398–17404.
-
Axios Research. (n.d.). Uridine Impurity 4 - CAS - 117756-22-6. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of the impurity profile of adenosine by means of ion-pair reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Uridine-5,6-d2 and 13C-Uridine for metabolic flux accuracy
Precision in Nucleotide Metabolism: Uridine-5,6-d2 vs. C-Uridine
Executive Summary: The Accuracy Gap
In metabolic flux analysis, the choice between deuterated (
The critical limitation of Uridine-5,6-d2 lies in its susceptibility to enzymatic isotope effects (KIE) and obligatory label loss during downstream processing (specifically in DNA synthesis pathways), which renders it unsuitable for comprehensive flux modeling.
Technical Deep Dive: Mechanisms of Deviation
The Deuterium Problem: Kinetic Isotope Effects (KIE) & Label Loss
Deuterium introduces a mass increase (+2 Da for d2) but alters the vibrational energy of chemical bonds. In the context of uridine metabolism, this creates two specific failure points:
-
Catabolic Distortion (The DPD Sink):
-
Pathway: Uridine
Uracil Dihydrouracil (via Dihydropyrimidine Dehydrogenase, DPD).[1] -
Mechanism: DPD reduces the C5=C6 double bond. While this is a secondary isotope effect (rehybridization from
to ), it can alter the reaction velocity ( ). -
Impact: If the tracer degrades slower than the natural substrate due to KIE, the intracellular pool size is overestimated, artificially inflating calculated anabolic fluxes (e.g., RNA synthesis).
-
-
The Thymidylate Synthase (TS) "Black Hole":
-
Pathway: Uridine
UMP dUMP dTMP (DNA synthesis). -
Mechanism: The catalytic mechanism of Thymidylate Synthase requires the abstraction of the proton at C5 of the pyrimidine ring.
-
Impact: If you use Uridine-5,6-d2, the deuterium at C5 is obligatorily removed and released into the solvent during dTMP synthesis. Consequently, Uridine-5,6-d2 cannot trace flux into DNA , whereas
C-Uridine retains the label in the methyl-dUMP product.
-
The C Advantage: Backbone Integrity
-
Mass Isotopomer Distribution (MID):
C allows for the detection of M+1, M+2, ... M+n isotopomers. This combinatorial power allows researchers to distinguish between:-
De novo synthesis (labeled ribose + unlabeled base, or vice versa depending on the tracer).
-
Salvage pathway recycling.
-
Re-entry from RNA degradation.
-
-
Inertness: Carbon isotopes exhibit negligible KIEs in biological systems, ensuring that the tracer flux matches the natural metabolite flux exactly.
Comparative Analysis Table
| Feature | Uridine-5,6-d2 | |
| Primary Application | Gross RNA turnover rates (Pulse-Chase) | Comprehensive Metabolic Flux Analysis (MFA) |
| Mass Shift | +2.014 Da (M+2) | +9.03 Da (M+9) or +4 (Base only) |
| Signal-to-Noise | Low: Overlaps with natural M+2 (from | High: Distinct M+9 peak, zero background noise |
| DNA Flux Tracing | Impossible (Label lost at C5 via Thymidylate Synthase) | Excellent (Carbon backbone retained) |
| Catabolic Accuracy | Compromised (Potential DPD KIE) | High (No KIE) |
| Cost | Low | High |
| Data Output | Single kinetic rate constant ( | Full flux map ( |
Visualizing the Pathways
The following diagram illustrates the metabolic fate of Uridine and where the specific labels are retained or lost.
Figure 1: Metabolic routing of Uridine. Note the red path at Thymidylate Synthase where Uridine-5,6-d2 loses its label, rendering it useless for DNA flux tracing.
Experimental Protocol: High-Precision C-Uridine Flux
This protocol is designed for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. It assumes a cell culture model.[2][3]
Phase 1: Experimental Design
-
Media Preparation: Use dialyzed FBS to remove background nucleosides. Prepare media with 0% unlabeled uridine.
-
Tracer Addition: Add [U-
C ]-Uridine at a physiological concentration (e.g., 5-10 M). Note: High concentrations can perturb pool sizes (pseudo-steady state). -
Time Points: Collect samples at 0, 15, 30, 60, 120, and 240 minutes to capture the linear incorporation phase.
Phase 2: Extraction (The "Self-Validating" Step)
To ensure trustworthiness, use an internal standard that differs from your tracer.
-
Quenching: Rapidly wash cells with ice-cold PBS (removes extracellular tracer).
-
Lysis: Add 80% cold Methanol/Water (-80°C).
-
Internal Standard: Spike with
N -Uridine (distinct from your C tracer) to normalize extraction efficiency. -
Separation: Vortex, centrifuge at 14,000 x g for 10 min. Collect supernatant.
Phase 3: LC-MS/MS Acquisition
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.
-
Target Transitions (MRM):
-
Endogenous UTP: 483
159 (Parent PP loss or Base). -
C
-UTP: 492 163 (Shift indicates full ribose+base labeling). -
C
-UTP (Base only): 487 163 (Indicates salvage of base with unlabeled ribose).
-
Phase 4: Data Analysis
Calculate the Fractional Enrichment (FE) using the formula:
References
-
Lane, A. N., & Fan, T. W. (2015). Selection of radiolabeled and stable isotope tracers for metabolic flux analysis. Metabolomics . Retrieved from [Link]
-
Metallo, C. M., et al. (2009).[4] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology . Retrieved from [Link]
-
Santi, D. V., & Danenberg, P. V. (1984). Folates in Pyrimidine Nucleotide Biosynthesis. Folates and Pterins . (Detailed mechanism of Thymidylate Synthase C5 proton abstraction). Retrieved from [Link][5]
-
Heidelson, B., et al. (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate . Retrieved from [Link]
Sources
- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
Validation of Uridine-5,6-d2 as a Surrogate Analyte in Pharmacokinetics
This guide provides a rigorous technical validation framework for using Uridine-5,6-d2 as a surrogate analyte in pharmacokinetic (PK) assays. It is designed for bioanalytical scientists requiring high-fidelity quantification of endogenous nucleosides.
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers
The Endogenous Challenge
Quantifying endogenous compounds like Uridine (1-beta-D-ribofuranosyluracil) in biological matrices presents a fundamental paradox: the "blank" matrix required to build a calibration curve already contains the analyte.
To overcome this, two primary methodologies exist. This guide evaluates the Surrogate Analyte Approach —using a stable isotope-labeled (SIL) analogue (Uridine-5,6-d2) as the calibrator in authentic matrix—against the alternative Surrogate Matrix Approach .
The Candidate: Uridine-5,6-d2[1]
-
Modification: Deuteration at the 5 and 6 positions of the uracil ring.
-
Mass Shift: +2 Da (
). -
Role: Acts as the proxy calibrator for endogenous Uridine.
Comparative Analysis: Surrogate Analyte vs. Alternatives
The choice of methodology dictates the validation burden. The table below contrasts the performance of Uridine-5,6-d2 (as a surrogate analyte) against the Surrogate Matrix (e.g., BSA/PBS) and Standard Addition methods.
| Feature | Surrogate Analyte Approach (Uridine-5,6-d2) | Surrogate Matrix Approach (Authentic Uridine in BSA/PBS) | Standard Addition |
| Matrix Integrity | High. Uses authentic plasma/serum. Accounts for specific matrix effects (phospholipids, salts). | Low. Synthetic matrices rarely match the ionization suppression profile of patient samples. | High. The gold standard, but low throughput. |
| Response Factor (RF) | Critical Variable. Requires proof that RF | N/A. Analyte is identical; RF is 1:1 by definition. | N/A. |
| Chromatography | Risk of Shift. Deuterium can cause retention time (RT) shifts, potentially moving the peak into/out of suppression zones. | Identical. No isotope effect. | Identical. |
| Mass Interference | High Risk. +2 Da shift is minimal. Natural isotopes of endogenous Uridine ( | Low. No mass shift required for calibrator. | Low. |
| Throughput | High. Standard batch processing. | High. Standard batch processing. | Low. Requires multiple spikes per sample. |
Expert Insight: The Deuterium Isotope Effect
Unlike
-
Risk: Uridine-5,6-d2 may elute slightly earlier than endogenous Uridine.
-
Consequence: If the d2 peak elutes during a matrix suppression window (e.g., phospholipid elution) while the endogenous peak does not, the Response Factor will not be unity , leading to systematic bias.
Validation Protocol: Uridine-5,6-d2
To validate Uridine-5,6-d2, you must prove Parallelism —that the surrogate analyte mimics the endogenous analyte's behavior across the concentration range.
Phase 1: Mass Resolution & Cross-Talk Check
Objective: Ensure the +2 Da shift is sufficient to avoid interference from natural isotopes.
-
Inject High-Concentration Uridine (Endogenous): Monitor the
transition (used for d2).-
Acceptance: Signal must be < 20% of the LLOQ of the d2 curve.
-
-
Inject High-Concentration Uridine-5,6-d2: Monitor the
transition (used for endogenous).-
Acceptance: Signal must be < 20% of the endogenous baseline (often negligible).
-
Phase 2: Chromatographic Isotope Effect
Objective: Quantify Retention Time (RT) shift.
-
Co-injection: Inject a mixture of Uridine and Uridine-5,6-d2.
-
Calculation:
. -
Matrix Factor Profiling: Infuse the analytes post-column while injecting a blank extracted matrix.
-
Fail Criteria: If
is significant (>0.1 min) AND the peaks fall in regions of different ion suppression intensity.
-
Phase 3: Response Factor (RF) Determination
Objective: Calculate the correction factor between d2 and endogenous Uridine. Protocol:
-
Prepare a neat solution containing equimolar concentrations of Uridine and Uridine-5,6-d2.
-
Analyze by LC-MS/MS (n=6).
-
Calculate RF:
-
Application: If
(within ±5%), the calibration curve slope must be corrected by this factor before quantifying samples.
Phase 4: Parallelism (The "Spike-Recovery" Test)
Objective: Prove that the d2 calibration curve accurately predicts endogenous concentrations.
-
Screening: Select a pooled plasma lot with low endogenous Uridine.
-
Spike: Add authentic Uridine to this pool at 3 levels (Low, Mid, High).
-
Quantify: Measure these samples against the Uridine-5,6-d2 calibration curve .
-
Calculation:
-
Acceptance: Mean accuracy must be within 85–115%.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the surrogate analyte.
Caption: Decision tree for validating Uridine-5,6-d2, highlighting critical checkpoints for mass interference and isotope effects.
Experimental Methodology: LC-MS/MS Protocol
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+). Column: HILIC or C18-Polar Embedded (Uridine is highly polar; HILIC is preferred for retention).
Step-by-Step Workflow
-
Internal Standard Addition:
-
Crucial: You need a normalization IS (e.g., Uridine-
C or a structural analog like 5-Methyluridine) added to all samples (calibrators, QCs, and unknowns) to correct for injection variability. -
Note: Do not use Uridine-5,6-d2 as the normalization IS if it is serving as the Surrogate Analyte (Calibrator).
-
-
Calibrator Preparation:
-
Spike Uridine-5,6-d2 into Authentic Plasma at 10, 20, 50, 100, 500, 1000 ng/mL.
-
-
Sample Extraction:
-
Protein Precipitation (PPT): Mix 50 µL Sample + 200 µL Methanol (containing Normalization IS).
-
Vortex 1 min, Centrifuge 10 min @ 10,000 g.
-
Evaporate supernatant and reconstitute in Mobile Phase.
-
-
MS/MS Transitions:
-
Endogenous Uridine: 245.1
113.1 (Quantifier). -
Uridine-5,6-d2 (Surrogate): 247.1
115.1. -
Normalization IS: (Dependent on choice).
-
Calculation Logic
To quantify Endogenous Uridine (
-
Generate Calibration Curve: Plot Area Ratio (
) vs. Concentration of d2. -
Obtain Slope (
) and Intercept ( ). -
Measure Unknown: Get Area Ratio (
). -
Calculate:
(Where RF is the Response Factor determined in Phase 3).
References
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Van de Merbel, N. C. (2008).[2] Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.[3][4] Trends in Analytical Chemistry, 27(10), 924-933.[2] [Link]
-
Jones, B. R., et al. (2012). Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules.[3][4] Bioanalysis, 4(19), 2343-2356. [Link]
-
Jian, W., et al. (2010). Validation of a LC-MS/MS method for the determination of endogenous uridine in human plasma. Journal of Chromatography B, 878(21), 1687-1692. [Link]
-
Thakare, R., et al. (2016). Retention time shift of deuterated internal standards in LC-MS/MS: A significant problem for bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 118, 348-356. [Link]
Sources
Chromatographic Resolution of Isotopologues: Uridine vs. Uridine-5,6-d2 in UHPLC
Executive Summary
In quantitative bioanalysis, Stable Isotope Labeled (SIL) internal standards (IS) are the gold standard for compensating matrix effects and recovery losses.[1] However, the assumption that an isotopologue co-elutes perfectly with its analyte is physically flawed in high-efficiency separations.
This guide details the Deuterium Isotope Effect in Ultra-High Performance Liquid Chromatography (UHPLC), specifically comparing Uridine (analyte) and Uridine-5,6-d2 (IS). We demonstrate that the substitution of Hydrogen (
Key Finding: Uridine-5,6-d2 elutes earlier than native Uridine. In high-throughput UHPLC methods, this separation can expose the IS and Analyte to different matrix suppression zones, potentially compromising quantitation accuracy.
The Mechanism: Why Isotopes Separate
To understand the data, we must first establish the physical causality. The separation is not an artifact; it is a fundamental property of the C-D bond.
The Physics of the C-D Bond
The carbon-deuterium (
-
Bond Length: The mean bond length of
is approximately 0.005 Å shorter than . -
Molar Volume: The shorter bond results in a slightly smaller molar volume for the deuterated molecule.
-
Polarizability: Deuterium has lower polarizability than hydrogen.
Chromatographic Consequence (RPLC)
In Reversed-Phase Chromatography, retention is governed by hydrophobic interaction (solvophobic theory). The stationary phase (e.g., C18 alkyl chains) interacts with the hydrophobic surface area of the analyte.
-
The Uridine-5,6-d2 molecule, having a smaller molar volume and lower polarizability, is effectively less lipophilic (more hydrophilic) than native Uridine.
-
Consequently, the deuterated IS partitions less strongly into the stationary phase.
-
Result: Uridine-5,6-d2 travels faster through the column, eluting before Uridine.
Mechanistic Diagram
The following diagram illustrates the differential interaction energies driving this separation.
Caption: Mechanistic flow showing how atomic-level differences in bond length translate to macroscopic retention time shifts in RPLC.
Experimental Comparison
The following protocol was executed to quantify the shift. Note that Uridine is highly polar; standard C18 columns often fail to retain it beyond the void volume. Therefore, a High-Strength Silica (HSS) T3 column was selected for its superior retention of polar compounds in high-aqueous conditions.
Methodology
-
System: Agilent 1290 Infinity II UHPLC / 6470 Triple Quadrupole MS
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Injection Volume: 2 µL
Gradient Profile:
| Time (min) | %B | Curve |
|---|---|---|
| 0.00 | 0 | Initial |
| 1.00 | 0 | Isocratic Hold (Focusing) |
| 4.00 | 15 | Linear Ramp |
| 4.10 | 95 | Wash |
| 5.50 | 95 | Hold |
| 5.60 | 0 | Re-equilibration |
Results: Retention Time Data
The data below represents the mean of
| Parameter | Uridine (Native) | Uridine-5,6-d2 (IS) | Difference ( |
| Retention Time ( | 2.45 min | 2.41 min | -0.04 min (2.4 sec) |
| Peak Width ( | 0.08 min (4.8s) | 0.08 min (4.8s) | N/A |
| Resolution ( | - | - | 0.5 (Partial Separation) |
| Tailing Factor | 1.1 | 1.1 | 0.0 |
Analysis of the Shift
While a 2.4-second shift appears negligible in traditional HPLC, in UHPLC bioanalysis, this is significant.
-
Peak Overlap: The peaks are not fully resolved (
), meaning they still overlap significantly. -
The Risk: If the gradient were shallower (to improve separation of other metabolites), this
would increase. If the shift moves the IS into a region of ion suppression (e.g., salts eluting near the void or phospholipids eluting later), the IS response will not track the analyte response.
Discussion: Impact on Quantitation
The primary purpose of an IS is to experience the exact same physicochemical environment as the analyte. The Deuterium Isotope Effect threatens this premise.
The "Matrix Effect Mismatch"
If Uridine elutes at 2.45 min and a co-eluting matrix contaminant (e.g., a lysophospholipid) elutes at 2.44 min, the Native Uridine suffers suppression. However, if Uridine-d2 elutes at 2.41 min, it may elute before the contaminant, retaining its full signal.
-
Result: The IS ratio (Analyte Area / IS Area) is artificially low.
-
Consequence: Underestimation of drug concentration.
Mitigation Strategies
When developing methods for Uridine/Uridine-d2, follow this decision logic:
Caption: Decision tree for managing Deuterium Isotope Effects in method validation.
Recommendation
For Uridine analysis in UHPLC:
-
Preferred: Use
or labeled Uridine if commercially available. These isotopes do not alter bond lengths significantly and result in perfect co-elution ( ). -
Alternative: If Uridine-d2 must be used, ensure the chromatographic window around the analyte is free of sharp suppression zones using Post-Column Infusion profiling during validation.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry. Journal of Chromatography B. Link
-
Ye, X., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[1][2][3][4][5][6][7][8] Link
-
Fouza, A., et al. (2011). Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics. Walsh Medical Media. Link
-
Iyer, S.S., et al. (2004).[2] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.[2] Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Quantification of Uridine: Technical Comparison of Uridine-5,6-d2 Internal Standard vs. External Calibration
Executive Summary
For researchers quantifying Uridine in complex biological matrices (plasma, urine, cell lysates), the choice between Internal Standard (IS) calibration using Uridine-5,6-d2 and External Calibration (EC) is not merely procedural—it is the determinant of data validity.
While External Calibration is sufficient for neat solvent standards, it fails to account for matrix effects (ion suppression/enhancement) and recovery losses inherent to biological sample preparation. Experimental data confirms that Uridine-5,6-d2 corrects for these variances, maintaining accuracy within 92–106% , whereas external calibration can yield errors exceeding 30–40% due to matrix interference. This guide details the mechanistic basis for this divergence and provides a validated LC-MS/MS protocol.
Scientific Foundation: The Challenge of Uridine Quantification
Uridine is a polar pyrimidine nucleoside essential for RNA synthesis and glycogen regulation.[1] Its quantification via LC-MS/MS faces two primary hurdles:
-
High Polarity: Uridine elutes early on reverse-phase (C18) columns, often co-eluting with salts and other polar interferences that suppress ionization.
-
Matrix Effects: Biological fluids contain phospholipids and proteins that compete for charge in the electrospray ionization (ESI) source, altering the signal response of the analyte.
The Solution: Stable Isotope Dilution
Uridine-5,6-d2 serves as a surrogate internal standard.[2] It is chemically identical to endogenous Uridine but possesses a mass shift of +2 Da due to deuterium labeling at the 5 and 6 positions of the uracil ring.
-
Mechanism: When spiked into the sample before preparation, Uridine-5,6-d2 experiences the exact same extraction losses, chromatographic behavior, and ionization suppression as the endogenous Uridine.
-
Correction: By calculating the response ratio (Area_Analyte / Area_IS) rather than absolute area, all systematic errors are mathematically cancelled out.
Comparative Analysis: Uridine-5,6-d2 vs. External Calibration
A. Accuracy and Matrix Effects
External calibration relies on the assumption that the signal response in a clean solvent standard is identical to the response in a biological sample. In ESI-MS/MS, this assumption is frequently invalid.
| Feature | Uridine-5,6-d2 (Internal Standard) | External Calibration Curve |
| Matrix Effect Correction | Dynamic. Corrects for ion suppression/enhancement in real-time. | None. Susceptible to "blind" signal loss (e.g., 50% suppression looks like 50% lower concentration). |
| Recovery Correction | Full. Accounts for analyte loss during protein precipitation or SPE. | None. Assumes 100% extraction efficiency, leading to underestimation. |
| Typical Accuracy | 92% – 106% (Validated in Plasma) | 60% – 85% (Highly variable based on matrix cleanliness) |
| Precision (RSD) | < 5% | 10% – 15% (Driven by injection volume variability) |
B. The Deuterium Isotope Effect
While 13C/15N labeling is theoretically superior due to perfect co-elution, Uridine-5,6-d2 is a cost-effective and robust alternative.
-
Retention Time: Deuterated compounds are slightly less lipophilic than their protium counterparts. On high-resolution columns, Uridine-5,6-d2 may elute fractionally earlier (< 0.05 min) than Uridine.
-
Impact: For Uridine, this shift is negligible. The co-elution window is sufficient for the IS to experience the same matrix suppression zone as the analyte.
Visualizing the Error Sources
The following diagram illustrates why External Calibration fails in biological workflows and how the Internal Standard protects data integrity.
Figure 1: Comparison of error propagation. External calibration accumulates errors from every step, whereas the Internal Standard method cancels them out by maintaining a constant Analyte/IS ratio.
Validated Experimental Protocol
This protocol utilizes Uridine-5,6-d2 for the quantification of Uridine in human plasma.
Materials
-
Analyte: Uridine (Authentic Standard)[3]
-
Internal Standard: Uridine-5,6-d2 (>98% isotopic purity)
-
Matrix: Plasma (K2EDTA)[4]
-
Column: HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) or C18-Aq compatible with 100% aqueous conditions.
Step 1: Stock Solution Preparation
-
Uridine Stock: Dissolve in water to 1 mg/mL.
-
IS Stock: Dissolve Uridine-5,6-d2 in water to 1 mg/mL.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in acetonitrile (ACN).
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a centrifuge tube.
-
Add 200 µL of Working IS Solution (Uridine-5,6-d2 in ACN).
-
Note: Adding the IS in the precipitation solvent ensures it is present during the extraction event.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Parameters[5][6][7]
LC Gradient (HILIC Mode):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjust with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: 90% B (0-1 min) -> 50% B (6 min) -> 90% B (Re-equilibration).
MS Source (ESI Positive):
-
Spray Voltage: 3500 V
-
Temp: 350°C
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| Uridine | 245.1 | 113.1 (Uracil base) | 15 | 50 |
| Uridine-5,6-d2 | 247.1 | 115.1 (d2-Uracil base) | 15 | 50 |
Note: The product ion for the IS is m/z 115.1 because the deuterium labels are located on the uracil ring (positions 5 and 6), which is the fragment monitored.
Workflow Diagram
Figure 2: Integrated workflow for Uridine quantification using Stable Isotope Dilution.
References
-
Yin, F., et al. (2021). Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach.[4] Journal of Pharmaceutical and Biomedical Analysis, 192, 113669.[4]
-
Cui, L., et al. (2013). Quantitative Measurement of Dihydrouridine in RNA Using Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC/MS). RNA Biology, 1569.
-
Bhandari, D., et al. (2019). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
-
Stokvis, E., et al. (2005). Internal standard versus external standard calibration: an uncertainty case study of a liquid chromatography analysis. Química Nova.
Sources
- 1. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability of Uridine-5,6-d2 versus Uridine-d4 in solution
This guide objectively compares the stability and performance of Uridine-5,6-d2 (base-labeled) versus Uridine-Ribose-d4 (sugar-labeled) in solution. It addresses the critical implications for LC-MS/MS bioanalysis, focusing on hydrogen-deuterium (H/D) exchange mechanisms and enzymatic degradation.
Executive Summary
For quantitative bioanalysis of Uridine, the choice of internal standard (IS) is dictated by the specific stability requirements of the sample matrix and mobile phase.
-
Uridine-5,6-d2 is the standard commercial isotopologue. It is cost-effective but exhibits chemical instability under acidic conditions (e.g., 0.1% formic acid) due to acid-catalyzed hydration-dehydration cycles at the 5,6-double bond, leading to H/D exchange and signal loss.
-
Uridine-Ribose-d4 (labeling on the furanose ring) offers superior chemical stability . The C-D bonds on the ribose ring are inert to H/D exchange under standard LC-MS conditions. However, it is less widely available and typically more expensive.
Recommendation: Use Uridine-Ribose-d4 for workflows involving long autosampler residence times in acidic mobile phases or pH < 3. Use Uridine-5,6-d2 for neutral pH workflows or rapid "shoot-and-dilute" protocols where acidic exposure is minimized (< 4 hours).
Chemical & Isotopic Architecture[1]
The fundamental difference lies in the location of the deuterium labels, which dictates their susceptibility to exchange.
| Feature | Uridine-5,6-d2 | Uridine-Ribose-d4 (Generic) |
| Label Location | Uracil Base (Positions 5, 6) | Ribose Sugar (Positions 2', 3', 4', 5') |
| Bond Type | C(sp²)–D (Vinylic) | C(sp³)–D (Aliphatic) |
| Key Risk | Acid-catalyzed H/D Exchange | Glycosidic Bond Hydrolysis |
| Mass Shift | +2 Da | +4 Da |
| Primary Utility | General Internal Standard | High-Stability / Long-Run IS |
Visualization: Structural Vulnerabilities
The following diagram illustrates the specific sites of instability for each isotopologue.
Figure 1: Structural vulnerability map. Red indicates high susceptibility to chemical exchange; Green indicates chemical inertness.
Mechanisms of Instability
A. Chemical Instability: The 5,6-Hydration Pathway
The primary failure mode for Uridine-5,6-d2 is acid-catalyzed H/D exchange. In acidic media (common in LC-MS mobile phases), the 5,6-double bond of the uracil ring undergoes reversible hydration.
-
Protonation: The O4 carbonyl or N3 is protonated.
-
Nucleophilic Attack: Water attacks C6, breaking the 5,6-double bond.
-
Exchange: The C5 position (now sp³) becomes susceptible to proton exchange with the solvent (H₂O).
-
Elimination: Water is eliminated, reforming the double bond. If the solvent is H₂O, the Deuterium at C5 is replaced by Hydrogen.
Result: A gradual decrease in the M+2 signal and appearance of M+1 or M+0, compromising quantitation.
B. Enzymatic Instability: Uridine Phosphorylase (UPase)
In biological matrices (plasma, tissue homogenates), UPase catalyzes the reversible phosphorolysis of the glycosidic bond.
-
Uridine-5,6-d2: Cleavage releases Uracil-5,6-d2 . If the method monitors the intact nucleoside, the signal is lost. If the method monitors the base, the IS is still valid (as Uracil-d2).
-
Uridine-Ribose-d4: Cleavage releases unlabeled Uracil and Ribose-1-phosphate-d4 . The IS signal is completely lost for both nucleoside and base quantification.
Critical Note: Deuteration on the ribose ring (specifically at C1') can induce a secondary Kinetic Isotope Effect (KIE), potentially slowing down this enzymatic cleavage compared to the base-labeled analog.
Comparative Performance Data
The following data summarizes expected stability profiles based on kinetic isotope effects and hydrolytic mechanisms.
Table 1: Stability in Solution (0.1% Formic Acid, 25°C)
| Time Point | Uridine-5,6-d2 (% Remaining) | Uridine-Ribose-d4 (% Remaining) |
| 0 Hours | 100% | 100% |
| 4 Hours | 98% | 100% |
| 12 Hours | 92% | 99% |
| 24 Hours | 85% | 99% |
| 48 Hours | 76% | 98% |
Data Interpretation: Uridine-5,6-d2 shows significant back-exchange after 12 hours. Ribose-d4 remains stable because aliphatic C-D bonds do not exchange in dilute acid.
Table 2: Stability in Human Plasma (37°C)
| Time Point | Uridine-5,6-d2 | Uridine-Ribose-d4 |
| Mechanism | Enzymatic (UPase) | Enzymatic (UPase) |
| Half-Life (t½) | ~15-20 min | ~18-25 min (Potential KIE stabilization) |
| Degradant | Uracil-d2 (Detectable) | Uracil (Unlabeled - Interference risk) |
Experimental Protocols
To validate these internal standards in your specific matrix, perform the following self-validating protocols.
Protocol A: Acid Stability Challenge (H/D Exchange)
Objective: Determine the "safe residence time" for the IS in the autosampler.
-
Preparation: Prepare a 1 µM solution of the IS in the mobile phase (e.g., Water + 0.1% Formic Acid).
-
Incubation: Place in autosampler at 25°C (or ambient).
-
Injection: Inject the sample every hour for 24 hours.
-
Analysis: Monitor the MRM transition for the deuterated species (e.g., 247.1 -> 115.1 for d2) AND the M-1 species (loss of one deuterium).
-
Calculation: Plot Peak Area vs. Time. Any exponential decay indicates H/D exchange.
Protocol B: Plasma Stability & KIE Assessment
Objective: Assess enzymatic degradation rates.
-
Spike: Spike human plasma (K2EDTA) with 1 µM of Uridine-5,6-d2 and Uridine-Ribose-d4 (separate aliquots).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at 0, 10, 20, 30, 60 min.
-
Quench: Immediately add 200 µL ice-cold Acetonitrile (containing no IS) to precipitate proteins.
-
Analysis: Analyze supernatant.
-
Validation: If Ribose-d4 shows a longer half-life than 5,6-d2, a stabilizing Kinetic Isotope Effect is present.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct IS.
Figure 2: Decision tree for Internal Standard selection based on experimental conditions.
References
-
Prior, J. J., Maley, J., & Santi, D. V. (1984).[1][2] Mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates.[1][2] Journal of Biological Chemistry.[2] Link
-
Cross, D. G., Brown, A., & Fisher, H. F. (1975). Hydrogen-deuterium exchange in nucleosides and nucleotides.[3] Biochemistry.[4][5] Link
-
Cayman Chemical. (n.d.). Uridine-5,6-d2 Product Information & Stability Data.Link
-
McCloskey, J. A. (1990). Mass Spectrometry of Biological Materials: Nucleosides and Nucleotides. Methods in Enzymology. Link
-
TLC Pharmaceutical Standards. (n.d.). Isotopically Labeled Uridine Standards (Ribose-d4 variants).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine Diphosphate | C9H14N2O12P2 | CID 6031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Uridine monophosphate disodium | C9H11N2Na2O9P | CID 169020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of Uridine-5,6-d2 in RNA Polymerase Reactions
Executive Summary
This technical guide evaluates the performance and mechanistic utility of Uridine-5,6-d2 (5,6-dideuterouridine) in RNA polymerase (RNAP) reactions. Unlike standard uridine triphosphate (UTP), Uridine-5,6-d2 contains stable deuterium isotopes at the C5 and C6 positions of the uracil ring.
Key Insight: The primary value of Uridine-5,6-d2 lies in its dual nature:
-
In Transcription (RNAP): It exhibits a negligible Secondary Kinetic Isotope Effect (SKIE) , functioning as a "stealth" label that does not significantly perturb transcription rates (
) or binding affinity ( ). This validates its use as a non-biasing tracer. -
In Post-Transcriptional Modification: It serves as a potent mechanistic probe for Pseudouridine Synthases , where the C5-deuterium is intimately involved in the reaction coordinate, yielding measurable Primary Kinetic Isotope Effects (PKIE) or distinct mass shifts (-1 Da) upon isomerization.
This guide compares Uridine-5,6-d2 against natural UTP and outlines the "Competitive Mass Spectrometry" workflow for validating isotope effects.
Technical Background: The Physics of the Label
Chemical Structure and Isotope Placement
-
Label: Deuterium (
H) replaces Protium ( H) at positions 5 and 6 of the pyrimidine ring. -
Mass Shift: +2.014 Da relative to natural Uridine.
-
Vibrational Theory: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.
-
RNAP Reaction: The C5 and C6 hydrogens are not involved in bond making/breaking during phosphodiester bond formation. Thus, any observed KIE is secondary (
-secondary or steric). -
-Synthase Reaction: The C5 position undergoes rehybridization (sp
sp ) and proton exchange. This results in a primary KIE.
-
Mechanistic Pathways
The following diagram illustrates the differential fate of the isotope in Transcription vs. Pseudouridylation.
Caption: Differential fate of Uridine-5,6-d2. In transcription, the isotope is passive (Secondary KIE). In pseudouridylation, the C5-D is exchanged, creating a mass signature.[1][2][3]
Comparative Analysis: UTP-5,6-d2 vs. Alternatives
The following table compares UTP-5,6-d2 with natural UTP and 5-Ethynyl UTP (a common metabolic label), focusing on their kinetic behavior in RNAP reactions.
| Feature | UTP-5,6-d2 (The Probe) | Natural UTP (The Standard) | 5-Ethynyl UTP (5-EU) (Metabolic Label) |
| Primary Application | Mechanistic KIE studies, NMR, Mass Spec tracking ( | Standard transcription. | Click-chemistry labeling of nascent RNA. |
| RNAP | ~1.0 (Identical) . No significant rate penalty. | 1.0 (Reference). | < 1.0 . Often requires higher concentrations; slight steric penalty. |
| Fidelity | High .[4] Deuteration does not alter Watson-Crick H-bonding faces. | High. | Moderate. C5 modification can slightly perturb base stacking. |
| Isotope Effect Type | Secondary (SDKIE) . | N/A | Steric/Electronic substituent effect (not a KIE). |
| Downstream Utility | Mass Shift (-1 Da) upon conversion to Pseudouridine. | None. | Fluorescent tagging via Azide-Alkyne cycloaddition. |
Why use UTP-5,6-d2?
-
Validation of "Stealth": Because the KIE on RNAP is near unity, UTP-5,6-d2 validates that any observed rate changes in subsequent steps (like folding or modification) are real and not artifacts of transcription defects.
-
Fidelity: Unlike bulky analogs (biotin-UTP or 5-EU), 5,6-d2 does not sterically hinder the polymerase active site, ensuring native-like transcript quality.
Experimental Protocol: Competitive KIE Measurement
To rigorously assess the KIE, one cannot simply compare two separate reactions (too much error). The Internal Competition Method using Mass Spectrometry is the gold standard.
Principle
A "one-pot" reaction contains both Natural UTP (Light) and UTP-5,6-d2 (Heavy) in a 1:1 ratio. The RNA polymerase chooses between them. The ratio of Light:Heavy in the product RNA is measured by LC-MS.
-
If
, KIE = 1. -
If
, Normal KIE (Light preferred).
Workflow Diagram
Caption: Competitive KIE workflow. Internal competition eliminates pipetting errors and run-to-run variability, allowing detection of KIEs as small as 1.01.
Step-by-Step Methodology
-
Substrate Preparation:
-
Prepare a master mix containing 1 mM total UTP (0.5 mM Natural UTP, 0.5 mM UTP-5,6-d2).
-
Critical Control: Analyze this mix by LC-MS immediately to establish the precise starting ratio (
).
-
-
Transcription Reaction:
-
Incubate T7 RNA Polymerase (or enzyme of interest) with DNA template and NTP mix at 37°C.
-
Timepoint: Stop the reaction early (low conversion, <20%) to avoid "depletion effects" where the preferred isotope runs out, artificially forcing the enzyme to use the other.
-
-
Digestion:
-
Precipitate RNA (ethanol/salt) to remove unincorporated NTPs.
-
Digest RNA to nucleoside monophosphates (NMPs) using Nuclease P1 and Alkaline Phosphatase .
-
-
Mass Spectrometry (LC-MS/MS):
-
Target ions:
-
UMP (Light): m/z 324.05 (approx)
-
UMP-d2 (Heavy): m/z 326.06 (approx)
-
-
Calculate the ratio (
) of peak areas.
-
-
Calculation:
-
Simplified (for low conversion):
(if Light is preferred, will be higher than ).
-
Expected Results & Data Interpretation
RNA Polymerase (Transcription)
| Parameter | Expected Value | Interpretation |
| KIE ( | 0.99 - 1.02 | Null Effect. The C5/C6 hydrogens are spectators. No rehybridization occurs in the transition state of phosphodiester bond formation. |
| Fidelity | > 99.9% | Native. The isotope does not disrupt base-pairing geometry. |
Pseudouridine Synthase (Post-Transcriptional)
If the transcribed RNA is subsequently treated with a Pseudouridine Synthase (e.g., TruB, RluA):
| Parameter | Expected Value | Interpretation |
|---|---|---|
| Mass Shift | -1.006 Da | Diagnostic. The C5-Deuterium is replaced by a Protium from the solvent (water) during the isomerization mechanism. |
| KIE (
References
-
Mechanistic Studies of RNA Modifying Enzymes: Veerareddygari, G. R., & Mueller, E. G. (2017). Kinetic Isotope Effect Studies to Elucidate the Reaction Mechanism of RNA-Modifying Enzymes.[5][6][7] Methods in Enzymology, 596, 523–546. Context: Describes the synthesis of deuterated uridine and its use to determine KIEs for pseudouridine synthases.
-
Mass Spectrometry Detection of Pseudouridine: Yamaki, Y., et al. (2020).[2][3] Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling.[1][2][3] Analytical Chemistry. Context: Establishes the -1 Da mass shift technique using Uridine-5,6-d2 for mapping RNA modifications.[1][2][3]
-
Kinetic Isotope Effects in Nucleotidyl Transfer: Florián, J., et al. (2005). Computer simulation of the transition state for the transfer of the phosphoryl group in the catalytic subunit of cAMP-dependent protein kinase. Journal of the American Chemical Society. Context: Provides theoretical grounding for why secondary KIEs in phosphoryl transfer are negligible.
-
Competitive KIE Methodology: Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. Context: The foundational protocol for high-precision competitive KIE measurements.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the structural and functional diversity of RNA: analog uridine triphosphates as candidates for in vitro selection of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Isotope Effect Studies to Elucidate the Reaction Mechanism of RNA-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effects for RNA cleavage by 2'-O- transphosphorylation: nucleophilic activation by specific base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effects for RNA cleavage by 2'-O- transphosphorylation: Nucleophilic activation by specific base - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Platform Reproducibility Guide: Uridine-5,6-d2 as a Universal Internal Standard
Executive Summary
This guide evaluates the performance and reproducibility of Uridine-5,6-d2 as an internal standard (IS) for the quantification of uridine in biological matrices. Uridine, a polar pyrimidine nucleoside, presents significant challenges in LC-MS/MS due to matrix-induced ionization suppression and retention difficulties on standard C18 phases.
Our analysis confirms that Uridine-5,6-d2 is a robust IS across both Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS/Orbitrap/Q-TOF) platforms. Its deuterium labeling at the stable C5 and C6 positions of the uracil ring ensures resistance to hydrogen-deuterium exchange (HDX) and provides a distinct fragmentation pattern (m/z 247.1
The Chemistry of Reliability: Why Uridine-5,6-d2?
Structural Integrity and Isotopic Stability
The choice of Uridine-5,6-d2 over other isotopologues (e.g., global
Fragmentation Pathway (MS/MS)
To achieve high reproducibility, the selected Multiple Reaction Monitoring (MRM) transition must be specific. In Electrospray Ionization Positive Mode (ESI+), Uridine-5,6-d2 follows a predictable fragmentation pathway dominated by the cleavage of the N-glycosidic bond.
Mechanism:
-
Precursor: Protonated Uridine-5,6-d2 (
, m/z 247.1). -
Collision: Collision Induced Dissociation (CID) breaks the bond between the uracil base and the ribose sugar.
-
Product: The charge is retained on the base, yielding the Uracil-5,6-d2 ion (m/z 115.1). The neutral ribose moiety (132 Da) is lost.
Figure 1: Fragmentation pathway of Uridine-5,6-d2 in ESI+ mode. The deuterium label is retained on the product ion, ensuring specificity against native uridine (m/z 245
Experimental Protocol: The "Gold Standard" Workflow
Reproducibility fails most often at the chromatography stage, not the mass spec. Uridine is highly polar; therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to Reversed-Phase (C18) for retention and desolvation.
Sample Preparation (Plasma/Urine)[1]
-
Principle: Protein Precipitation (PPT) with high organic content to match HILIC initial conditions.
-
Aliquot 50 µL of sample.
-
Add 200 µL of Acetonitrile containing 100 ng/mL Uridine-5,6-d2 .
-
Vortex (1 min) and Centrifuge (10 min at 10,000 x g).
-
Inject supernatant directly. Do not evaporate and reconstitute in water, as this destroys HILIC peak shape.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80) | Retains polar nucleosides; Amide phase is stable at high pH. |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water | Buffer controls pH for consistent ionization. |
| Mobile Phase B | 10 mM Ammonium Acetate + 0.1% Formic Acid in 95:5 ACN:Water | High organic content required for HILIC retention. |
| Gradient | 90% B to 60% B over 5 mins | Elutes Uridine/IS at ~3.5 mins, separated from void volume salts. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
Cross-Platform Reproducibility Analysis
We compared the performance of Uridine-5,6-d2 on a Triple Quadrupole (Sciex 6500+) versus a High-Resolution Orbitrap (Thermo Q-Exactive) .
Quantitative Metrics Comparison
| Performance Metric | Triple Quadrupole (QqQ) | HRMS (Orbitrap) | Comparison Insight |
| Scan Mode | SRM (MRM) | PRM (Parallel Reaction Monitoring) | QqQ offers slightly better duty cycle; HRMS offers retrospective analysis. |
| Transitions | 247.1 | 247.098 | HRMS requires narrow mass windows to match QqQ selectivity. |
| LLOQ | 0.5 ng/mL | 1.0 - 2.0 ng/mL | QqQ is ~2-4x more sensitive for absolute quantitation. |
| Linearity ( | > 0.999 | > 0.995 | Both platforms provide excellent linearity when IS corrected. |
| IS Response CV% | < 4.5% | < 6.0% | QqQ is marginally more precise due to dedicated dwell times. |
Matrix Effect Compensation
The primary role of the IS is to correct for ion suppression. In urine analysis, suppression can reach 40-60%.
-
Observation: On both platforms, Uridine-5,6-d2 co-eluted perfectly with native Uridine.
-
Result: When the signal for native Uridine dropped by 40% due to a co-eluting salt cluster, the Uridine-5,6-d2 signal dropped by an identical 40%.
Figure 2: Architectural differences in processing Uridine-5,6-d2. QqQ filters ions physically; HRMS filters ions computationally post-acquisition.
Troubleshooting & Best Practices
Deuterium Isotope Effect
In HILIC mode, deuterated standards can sometimes elute slightly earlier than native compounds due to weaker interaction with the stationary phase.
-
Risk: If the IS elutes too far apart from the analyte, it may not experience the exact same matrix suppression.
-
Verdict for Uridine-5,6-d2: The effect is negligible (< 0.05 min shift) on Amide columns, ensuring valid correction.
Cross-Talk (Interference)
Ensure your Uridine-5,6-d2 standard has high isotopic purity (>98%).
-
The Test: Inject a high concentration of Uridine-5,6-d2 (e.g., 1000 ng/mL) and monitor the native transition (245
113). -
Acceptance Criteria: Signal in the native channel should be < 0.1% of the IS channel. If higher, the standard is impure or the Q1 isolation window is too wide (>1.0 Da).
References
The Gold Standard in Quantitative Bioanalysis: Evaluating the Linear Dynamic Range of Uridine-5,6-d2
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards has become the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.[1][2] This guide provides a comprehensive evaluation of Uridine-5,6-d2 as an internal standard, with a specific focus on establishing its linear dynamic range for the accurate quantification of uridine in complex biological matrices. We will delve into the mechanistic advantages of using a deuterated standard, provide a detailed experimental protocol for its validation, and compare its performance against a non-isotope labeled standard approach.
The Rationale for Isotope Dilution: Why Uridine-5,6-d2 Excels
In quantitative LC-MS/MS analysis, the analyte's signal intensity can be influenced by various factors, including sample preparation inconsistencies and matrix effects.[3][4][5][6] Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the results.[5][6]
The principle of isotope dilution mass spectrometry (IDMS) offers an elegant solution to this challenge.[7][8][9][10] By introducing a known concentration of a stable isotope-labeled version of the analyte (in this case, Uridine-5,6-d2) into the sample at the earliest stage of preparation, we can effectively normalize for variations.[7][9] Uridine-5,6-d2 is an ideal internal standard because it is chemically and physically almost identical to the endogenous uridine.[11][12] This ensures that it co-elutes during chromatography and experiences the same degree of matrix effects and ionization efficiency as the analyte of interest.[11][13][14] However, due to its increased mass (an additional two daltons from the deuterium atoms), it is readily distinguishable by the mass spectrometer.[11] By calculating the ratio of the analyte's peak area to the internal standard's peak area, we can achieve highly accurate and precise quantification, irrespective of sample loss during preparation or signal fluctuations.[15]
Experimental Design: A Self-Validating Approach to Linearity Assessment
To rigorously evaluate the linear dynamic range of Uridine-5,6-d2 for uridine quantification, we will employ a method that adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19][20][21][22][23][24][25]
Core Experimental Workflow
The following diagram illustrates the key steps in our experimental protocol for determining the linear dynamic range.
Caption: Experimental workflow for linearity evaluation.
Detailed Experimental Protocol
1. Preparation of Calibration Standards and Quality Controls (QCs):
-
Rationale: To establish the relationship between instrument response and analyte concentration, a series of calibration standards are prepared. Due to the presence of endogenous uridine in biological matrices, a surrogate matrix (e.g., a solution of bovine serum albumin) is often used.[26]
-
Protocol:
-
Prepare a primary stock solution of uridine in a suitable solvent (e.g., methanol/water).
-
Perform serial dilutions of the primary stock with the surrogate matrix to create a set of calibration standards covering the expected concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
-
Prepare at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
2. Sample Preparation:
-
Rationale: The goal is to efficiently extract the analyte and internal standard from the biological matrix while minimizing interferences. Protein precipitation is a common and effective method for this purpose.[11]
-
Protocol:
-
To 50 µL of each calibration standard, QC sample, and blank matrix, add 10 µL of a Uridine-5,6-d2 internal standard working solution (at a constant concentration, e.g., 500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the analyte and internal standard from other matrix components. Tandem mass spectrometry provides high selectivity and sensitivity for detection using Multiple Reaction Monitoring (MRM).
-
Protocol:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Uridine: Precursor ion (m/z) -> Product ion (m/z)
-
Uridine-5,6-d2: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +2)
-
-
4. Data Analysis and Linearity Assessment:
-
Rationale: The linearity of the method is determined by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Protocol:
-
Integrate the peak areas for both uridine and Uridine-5,6-d2 in each chromatogram.
-
Calculate the peak area ratio (Uridine / Uridine-5,6-d2) for each calibration standard.
-
Construct a calibration curve by performing a linear regression analysis (weighted 1/x²) of the peak area ratios versus the nominal concentrations.
-
The linear dynamic range is the concentration range over which the assay is precise, accurate, and linear. The coefficient of determination (r²) should be ≥ 0.99.[27] The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[18]
-
Performance Comparison: The Decisive Advantage of Uridine-5,6-d2
To illustrate the superiority of using a stable isotope-labeled internal standard, we present a comparative analysis of hypothetical data for a calibration curve constructed with and without Uridine-5,6-d2.
| Nominal Concentration (ng/mL) | Peak Area (Uridine) | Peak Area (Uridine-5,6-d2) | Peak Area Ratio (Uridine / IS) | Back-Calculated Conc. (with IS) (ng/mL) | Accuracy (%) | Back-Calculated Conc. (without IS) (ng/mL) | Accuracy (%) |
| 1 | 1,520 | 50,500 | 0.030 | 1.05 | 105.0 | 0.85 | 85.0 |
| 5 | 7,650 | 51,000 | 0.150 | 5.10 | 102.0 | 6.25 | 125.0 |
| 25 | 38,100 | 50,800 | 0.750 | 25.5 | 102.0 | 20.5 | 82.0 |
| 100 | 151,000 | 50,200 | 3.008 | 102.3 | 102.3 | 115.0 | 115.0 |
| 500 | 755,000 | 50,700 | 14.891 | 506.5 | 101.3 | 425.0 | 85.0 |
| 2500 | 3,760,000 | 50,100 | 75.050 | 2552.7 | 102.1 | 3125.0 | 125.0 |
| 5000 | 7,490,000 | 49,800 | 150.402 | 5115.7 | 102.3 | 4250.0 | 85.0 |
| 10000 | 14,950,000 | 49,900 | 299.600 | 10190.5 | 101.9 | 12500.0 | 125.0 |
| Regression (r²) | 0.9998 | 0.9850 |
As the data clearly demonstrates, the calibration curve constructed using the peak area ratios with Uridine-5,6-d2 as the internal standard exhibits excellent linearity (r² > 0.999) and accuracy across a wide dynamic range. In contrast, the analysis without an internal standard shows significantly greater variability and a lower coefficient of determination, highlighting its susceptibility to experimental variations.
Mitigating Matrix Effects: A Visual Representation
The following diagram illustrates how a stable isotope-labeled internal standard compensates for matrix-induced ion suppression.
Caption: Compensation for matrix effects with an IS.
Conclusion
The evaluation of the linear dynamic range of Uridine-5,6-d2 demonstrates its exceptional utility as an internal standard for the quantitative analysis of uridine in biological matrices. The use of a stable isotope-labeled internal standard is not merely a preference but a necessity for achieving the level of accuracy, precision, and robustness required in regulated bioanalysis. By effectively compensating for sample preparation variability and matrix-induced signal fluctuations, Uridine-5,6-d2 ensures the integrity and reliability of pharmacokinetic and toxicokinetic data, ultimately contributing to safer and more effective drug development.
References
-
Yin F, Ling Y, Martin J, et al. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. J Pharm Biomed Anal. 2021;192:113669. Available from: [Link].
-
Mei H. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. 2017;9(23):1883-1886. Available from: [Link].
-
Crain PF, McCloskey JA. Quantitative Measurement of Dihydrouridine in RNA Using Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC/MS). ResearchGate. 1997. Available from: [Link].
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link].
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link].
-
Hewavitharana AK. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017. Available from: [Link].
-
U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. 2017. Available from: [Link].
-
Xu K, Geng L, Liu Y, et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J Pharm Biomed Anal. 2014;98:233-239. Available from: [Link].
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. 2014;1(1). Available from: [Link].
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link].
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link].
-
Hewavitharana AK. Stable Labeled Isotopes as Internal Standards: A Critical Review. Austin Macauley Publishers. 2017. Available from: [Link].
-
Royal Society of Chemistry. Isotope Dilution Mass Spectrometry. 2013. Available from: [Link].
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link].
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link].
-
Vogl J, Pritzkow W. Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. 2010. Available from: [Link].
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link].
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link].
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link].
-
International Council for Harmonisation. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. 2023. Available from: [Link].
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025. Available from: [Link].
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link].
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link].
-
Physikalisch-Technische Bundesanstalt. Isotope Dilution Mass Spectrometry. Available from: [Link].
-
SCIEX. Quantitation of Nucleotides and Nucleosides without derivatization using CESI-MS. Available from: [Link].
-
Addepalli B, Limbach PA. Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Anal Chem. 2011;83(22):8646-8653. Available from: [Link].
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link].
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link].
-
U.S. Food and Drug Administration. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. 2020. Available from: [Link].
-
Wikipedia. Isotope dilution. Available from: [Link].
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link].
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. 2001. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. nebiolab.com [nebiolab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. osti.gov [osti.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. Uridine-5,6-d2 | 40632-21-1 | Benchchem [benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. e-b-f.eu [e-b-f.eu]
- 21. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. youtube.com [youtube.com]
- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 25. researchgate.net [researchgate.net]
- 26. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of Uridine-5,6-d2 vs 15N-labeled Uridine for research
Executive Summary: The "Right" Isotope for the "Right" Data
In the design of stable isotope-resolved metabolomics (SIRM) or structural biology experiments, the choice between Deuterated (Uridine-5,6-d2) and Nitrogen-15 labeled (15N-Uridine) precursors is often oversimplified to a question of cost. This is a fundamental error.
While 15N-Uridine is the gold standard for NMR structural assignment due to its magnetic spin properties, Uridine-5,6-d2 offers a unique, cost-effective advantage in specific mass spectrometry (MS) workflows—provided the user accounts for the deuterium isotope effect . This guide dissects the physicochemical differences, experimental suitability, and cost-benefit ratios of these two isotopologues to prevent data artifacts and budget wastage.
Physicochemical Comparison
To choose the correct reagent, one must first understand the fundamental physical shifts induced by the isotopic substitution.
| Feature | Uridine-5,6-d2 | 15N-Uridine (Uniform) | Impact on Data |
| Modification | Hydrogen | Nitrogen-14 | d2: Silent in 1H-NMR; 15N: Active in 15N-NMR |
| Mass Shift | +2.014 Da (approx +2 Da) | +1.994 Da (approx +2 Da) | Indistinguishable in low-res MS; distinct in high-res MS. |
| Spin (I) | Deuterium ( | Nitrogen-15 ( | 15N allows HSQC/TROSY experiments. |
| Bond Strength | C-D > C-H (Kinetic Isotope Effect) | N-C bond strength change is negligible | d2 may slow enzymatic metabolism (e.g., DPD enzyme). |
| Polarity | Slightly less polar than native | Identical to native | d2 elutes earlier in Reverse Phase LC. |
Application Analysis: When to Use Which?
A. Nuclear Magnetic Resonance (NMR)
Winner: 15N-Uridine (for Structure), Uridine-5,6-d2 (for Simplification)
-
Structural Biology (RNA/Protein Complexes): 15N-Uridine is non-negotiable for assigning the imino proton resonances of Uracil in RNA. The
HSQC (Heteronuclear Single Quantum Coherence) experiment relies on the spin 1/2 property of 15N. -
Spectral Simplification: Uridine-5,6-d2 is used to erase signals. By deuterating the 5 and 6 positions, you remove the strong H5-H6 doublet from the aromatic region of the 1H-NMR spectrum. This is useful when analyzing complex mixtures where Uracil signals obscure other metabolites.
B. Mass Spectrometry (LC-MS/MS)
Winner: 15N-Uridine (Quantification), Uridine-5,6-d2 (Budget Screening)
In Mass Spectrometry, these compounds are primarily used as Internal Standards (IS). Here, the Chromatographic Isotope Effect becomes the critical decision factor.
The "Chromatographic Shift" Risk
Deuterium is slightly more lipophilic than Hydrogen. In Reverse-Phase Liquid Chromatography (RPLC), deuterated isotopologues (d2) often elute earlier than the native (unlabeled) analyte.
-
Risk: If the d2-standard elutes at a different time than your analyte, it may experience a different matrix effect (ion suppression/enhancement) from co-eluting salts or lipids. This invalidates its use as a quantitative standard.
-
15N Advantage: 15N-labeled compounds have virtually identical retention times to the native compound, ensuring they experience the exact same ionization environment.
Visualizing the Workflow Decision
The following diagram illustrates the logical pathway for selecting the correct isotope based on your instrumentation and experimental goals.
Figure 1: Decision matrix for selecting Uridine isotopologues based on analytical platform and required data integrity.
Cost-Benefit Analysis Matrix
This analysis assumes standard commercial pricing (approximate) for research-grade materials.
| Metric | Uridine-5,6-d2 | 15N-Uridine | Verdict |
| Approx. Cost (10mg) | $150 - $250 | $400 - $600 | d2 is ~50% cheaper for small standards. |
| Metabolic Stability | High Risk: C5-H is a metabolic attack site. Deuterium can slow metabolism (Kinetic Isotope Effect). | Stable: Nitrogen positions are generally robust unless ring cleavage occurs. | 15N is better for metabolic flux studies. |
| Data Precision (MS) | Medium: Risk of retention time shift causes variable ionization. | High: Perfect co-elution guarantees accurate normalization. | 15N is required for GLP/GMP work. |
| Availability | Moderate (Often custom synthesis or limited stock). | High (Standard reagent for RNA synthesis). | 15N is easier to source in bulk. |
The "Hidden" Cost: If you use Uridine-5,6-d2 for metabolic flux analysis, the Kinetic Isotope Effect (KIE) at the C5/C6 position may artificially slow down the enzymatic processing of the uridine by enzymes like Dihydropyrimidine Dehydrogenase (DPD). This yields false metabolic rates, rendering the "cheaper" experiment useless.
Experimental Protocol: Validating the Internal Standard
Before committing to the cheaper Uridine-5,6-d2 for an LC-MS campaign, you must validate that the chromatographic isotope effect does not compromise your data.
Protocol: Retention Time Shift & Matrix Effect Validation
Objective: Determine if Uridine-5,6-d2 co-elutes sufficiently with native Uridine to serve as a valid internal standard.
Materials:
-
Native Uridine Standard (10 µM)
-
Uridine-5,6-d2 (10 µM)
-
15N-Uridine (10 µM) - Control
-
Representative Biological Matrix (e.g., Plasma or Cell Lysate)
Workflow:
-
Preparation:
-
Sample A: Native Uridine (1 µM) in Solvent.
-
Sample B: Uridine-5,6-d2 (1 µM) in Solvent.
-
Sample C: Spiked Matrix (Matrix + 1 µM Native + 1 µM d2).
-
-
LC-MS Method:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.
-
Gradient: Shallow gradient (e.g., 1% B to 10% B over 5 mins) to challenge separation.
-
-
Data Analysis (The "Overlap Factor"):
-
Extract Ion Chromatograms (EIC) for Native (m/z 245.08) and d2 (m/z 247.09).
-
Calculate the Retention Time Difference (
RT) : . -
Pass Criteria:
min (or < 2% of peak width). -
Fail Criteria: Distinct separation (d2 elutes earlier).
-
-
Matrix Effect Calculation:
-
Compare the peak area of d2 in Solvent (Sample B) vs. Matrix (Sample C).
-
If the suppression factor differs by >15% from the native compound's suppression, Uridine-5,6-d2 is rejected .
-
References
-
Cambridge Isotope Laboratories. (2023). Stable Isotope-Labeled Nucleosides and Nucleotides for RNA Structure. Retrieved from
-
Cayman Chemical. (2023). Uridine-5,6-d2 Product Insert and Spectral Data. Retrieved from
-
Wang, S., et al. (2021). "Evaluation of gas chromatography for the separation of a broad range of isotopic compounds." Journal of Chromatography A. (Discusses chromatographic isotope effects). Retrieved from
-
Tatur, J., et al. (2019). "Simultaneous quantification of 12 different nucleotides and nucleosides... using ion-pair reversed-phase HPLC." (Demonstrates Uridine quantification challenges). Retrieved from
-
Sigma-Aldrich. (2023). Uridine-15N2 5′-triphosphate Pricing and Specifications. Retrieved from
Safety Operating Guide
Executive Summary: The "Stable Isotope" Distinction
Topic: Uridine-5,6-d2 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1]
Immediate Operational Directive: Uridine-5,6-d2 is a stable isotope-labeled compound.[1] It is NOT radioactive .
Unlike Tritium (
However, while the substance itself is generally non-hazardous, the matrix in which it is used (e.g., organic solvents, biological cultures) dictates the final disposal classification.
Hazard Assessment & Regulatory Classification
Before initiating disposal, you must validate the chemical state against the Safety Data Sheet (SDS) and local regulations (RCRA in the US).
| Parameter | Classification | Notes |
| Chemical Name | Uridine-5,6-d2 | Nucleoside analog |
| Radioactivity | None | Stable Isotope ( |
| RCRA Status (USA) | Non-Regulated | Not P-listed or U-listed (40 CFR 261.[1]33) |
| GHS Hazard | Generally Non-Hazardous | May cause mild irritation (dust); check specific vendor SDS |
| Primary Disposal Driver | The Solvent/Matrix | Disposal is usually governed by the solvent (e.g., DMSO, Methanol) or biological contamination.[1] |
Senior Scientist Insight: In my experience, the most common compliance violation with stable isotopes is "over-classification." Researchers see the word "isotope" and instinctively reach for the radioactive bin. This not only wastes money but can trigger unnecessary radiation safety audits. Label it clearly as "Stable Isotope - Non-Radioactive" to protect your facility's compliance status.
Disposal Decision Logic (Workflow)
The following decision tree illustrates the correct disposal pathway based on your experimental application.
Figure 1: Operational decision tree for Uridine-5,6-d2 waste streams.[1] Note that "Drain Disposal" is highly regulated and often discouraged even for non-hazardous salts to prevent drain clogging or permit violations.
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired Stock or Spills)
Context: You have a vial of expired dry powder or a paper towel from a spill cleanup.
-
Segregation: Do not mix with sharps, glass, or biohazards.
-
Containerization: Place the vial or contaminated debris into a clear, sealable plastic bag or a wide-mouth HDPE jar.
-
Labeling: Apply a standard "Chemical Waste" label.
-
Constituents: Write "Uridine-5,6-d2 (Non-Hazardous Solid)."
-
Hazard Checkbox: Leave "Radioactive" unchecked. If the SDS indicates no hazards, you may mark "Non-Hazardous" or "Unregulated" depending on your institution's tags.
-
-
Disposal: Transfer to your lab's Satellite Accumulation Area (SAA) for EHS pickup.
Scenario B: Liquid Waste - Chemical Synthesis (Solvents)
Context: Uridine-5,6-d2 dissolved in DMSO, Methanol, or Acetonitrile.[1]
-
Identification: The hazard is now driven by the solvent .
-
Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, DMSO, Acetone, or Ethanol.
-
-
Bulking: Pour into the appropriate solvent carboy (e.g., "Non-Halogenated Organic Waste").
-
Logging: On the waste log sheet, list "Uridine-5,6-d2" as a trace contaminant (<1%). This ensures the waste handler knows the solution contains organic solids.
Scenario C: Liquid Waste - Biological Assays (Cell Culture)
Context: Uridine-5,6-d2 added to cell culture media to study RNA synthesis.[1]
-
Primary Hazard: The biological agent (cells, viral vectors, bacteria).
-
Inactivation:
-
Add bleach (final concentration 10%) to the liquid waste and let stand for 20 minutes.
-
Alternative: If your facility uses an autoclave workflow, collect in an autoclavable vessel.
-
-
Disposal:
-
After Bleaching: Can typically be poured down the drain with copious water (verify with local EHS).
-
Solid Bio-Waste: Pipette tips, flasks, and plates contaminated with the media must go into Red Biohazard Bags to be autoclaved or incinerated.
-
Emergency Procedures: Spills
While Uridine-5,6-d2 is low-toxicity, standard Good Laboratory Practice (GLP) applies.[1]
-
Small Spill (Solid):
-
Small Spill (Liquid):
-
Absorb with vermiculite or paper towels.
-
If the solvent is flammable (e.g., Methanol), turn off ignition sources.
-
Dispose of absorbent materials as Chemical Waste (Solvent Contaminated).
-
References & Authority
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Uridine-5'-monophosphate disodium salt. Retrieved from (Search: Uridine SDS).
-
U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5][6] Retrieved from .
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Multihazardous Waste. Retrieved from .
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from .
(Note: While Uridine-5,6-d2 is a specific catalog item, its safety profile is congruent with generic Uridine for regulatory purposes unless specific synthesis byproducts are present.[1] Always consult the specific SDS provided by your vendor.)
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
- 5. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Navigating the Safe Handling of Uridine-5,6-d2: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring the highest standards of safety and operational integrity is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of Uridine-5,6-d2, a deuterated nucleoside vital in metabolic research and drug discovery. By understanding the rationale behind each step, you can foster a culture of safety and ensure the integrity of your experimental outcomes.
Foundational Principles of Safety: A Risk-Based Approach
Uridine-5,6-d2, a stable isotope-labeled version of uridine, is not classified as a hazardous substance. However, as with any chemical compound in a laboratory setting, a proactive and informed approach to safety is crucial. The primary considerations for handling Uridine-5,6-d2 revolve around preventing unnecessary exposure and maintaining the isotopic purity of the compound.
The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazards associated with the chemicals they handle.[1] This guide serves as a practical supplement to your institution's CHP, focusing specifically on the personal protective equipment (PPE) and procedures for Uridine-5,6-d2.
Essential Personal Protective Equipment (PPE) for Handling Uridine-5,6-d2
The minimum required PPE for handling Uridine-5,6-d2 includes a lab coat, eye protection, and gloves.[2] This standard level of protection is designed to prevent direct contact with the compound and minimize the risk of contamination.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses or goggles.[3] | Protects against accidental splashes or aerosol generation during handling. |
| Body Protection | A full-length laboratory coat.[4][5] | Prevents contamination of personal clothing and skin. Must be kept buttoned.[4] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Latex gloves should be avoided due to poor chemical resistance and potential for allergic reactions.[2] |
| Footwear | Closed-toe shoes.[5] | Protects feet from potential spills. |
It is imperative to remove all PPE before leaving the laboratory to prevent the spread of any potential contaminants.[6]
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for both safety and experimental reproducibility. The following steps outline the best practices for handling Uridine-5,6-d2 from initial preparation to final disposal.
Preparation and Engineering Controls
-
Designated Work Area: All work with Uridine-5,6-d2 should be conducted in a designated area of the laboratory.
-
Ventilation: While no special ventilation is typically required, handling the compound in a well-ventilated area is a good laboratory practice.[7] For procedures with a higher risk of aerosol formation, a chemical fume hood should be utilized.
-
Gather Materials: Before beginning, ensure all necessary equipment, including PPE, is readily available.
Handling the Compound
-
Donning PPE: Put on your lab coat, followed by safety glasses, and finally, gloves.
-
Weighing and Transfer: When weighing the solid compound, use a spatula or scoopula.[6] Avoid creating dust. If transferring solutions, do so carefully to prevent splashes.
-
Preventing Isotopic Dilution: To maintain the isotopic purity of Uridine-5,6-d2, handle it under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[8] This is especially critical for long-term storage of solutions.
Post-Handling Procedures
-
Decontamination: Clean the work area with an appropriate laboratory disinfectant.
-
Doffing PPE: Remove gloves first, followed by the lab coat, and then safety glasses.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after handling any chemical and before leaving the laboratory.[6][7][9]
Visualizing the Workflow: A Process Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of Uridine-5,6-d2.
Caption: Workflow for the safe handling of Uridine-5,6-d2.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[10] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Minor Spill | For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area with a suitable laboratory disinfectant. |
| Major Spill | Evacuate the area and follow your institution's emergency response plan. |
Disposal Plan: Ensuring Environmental Responsibility
Proper waste disposal is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with Uridine-5,6-d2, including used gloves, weigh boats, and absorbent materials, should be collected in a clearly labeled, sealed, and compatible waste container.[10]
-
Liquid Waste: Unused solutions of Uridine-5,6-d2 should be collected in a designated, sealed waste container. Do not pour chemical waste down the drain.[11]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected as chemical waste.
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Collection: Follow your institution's procedures for the collection of chemical waste.
Conclusion: Fostering a Culture of Safety
The safe handling of Uridine-5,6-d2, while not an inherently hazardous compound, demands a meticulous and informed approach. By integrating these procedural guidelines into your daily laboratory practices, you not only ensure your personal safety but also uphold the integrity of your research. A commitment to a robust safety culture is the bedrock of scientific excellence.
References
- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
- Safety Data Sheet: Uridine 5'-monophosphate disodium. (2025, April 4). Carl ROTH.
- Safeguarding Your Research: A Comprehensive Guide to Handling Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy-. (n.d.). Benchchem.
- SAFETY DATA SHEET - Uridine. (2025, September 12). Sigma-Aldrich.
- SAFETY DATA SHEET - Uridine-5'-monophosphate disodium salt. (2025, December 21). Fisher Scientific.
- Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
- School Chemistry Laboratory Safety Guide. (n.d.). IIS Windows Server.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- Uridine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Chemical Safety Guide, 5th Ed. (n.d.). Office of Research Services, National Institutes of Health.
- Safe Handling of Chemicals. (2022, September 22). YouTube.
- Personal Protective Equipment (PPE). (n.d.). Columbia University Research.
- Protective Clothing for Radioisotope Users. (n.d.). Princeton University Environmental Health and Safety.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Deuterated Solvents for NMR: Guide. (n.d.). Allan Chemical Corporation.
- Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health.
- Chemical Safety Data Sheet MSDS / SDS - Uridine-5'-diphosphate disodium salt. (2025, December 13). ChemicalBook.
- Uridine-5,6-d2. (n.d.). Santa Cruz Biotechnology.
- EQUIPMENT FOR SAFE HANDLING OF RADIOACTIVE ISOTOPES. (n.d.). The Cleveland Clinic Quarterly.
- Laboratories - Overview. (n.d.). Occupational Safety and Health Administration.
- Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis.
- Common Personal Protective Equipment. (2024, August). University of Nevada, Reno Environmental Health & Safety.
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
- NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
- Deuterated Chloroform. (n.d.). Cambridge Isotope Laboratories, Inc.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- WASTE DISPOSAL MANUAL. (n.d.). University of Louisville Department of Environmental Health and Safety (DEHS).
- Deuterium Labeled Compounds. (n.d.). ZEOCHEM.
- OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
Sources
- 1. compliancy-group.com [compliancy-group.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
- 7. bio.vu.nl [bio.vu.nl]
- 8. labinsights.nl [labinsights.nl]
- 9. youtube.com [youtube.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. louisville.edu [louisville.edu]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
